molecular formula C3H2N3NaO2 B8094212 4-nitro-1-sodio-1H-imidazole

4-nitro-1-sodio-1H-imidazole

Cat. No.: B8094212
M. Wt: 135.06 g/mol
InChI Key: NNTRLBKYKITKPZ-UHFFFAOYSA-N
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Description

4-nitro-1-sodio-1H-imidazole is a useful research compound. Its molecular formula is C3H2N3NaO2 and its molecular weight is 135.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

sodium;4-nitroimidazol-1-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N3O2.Na/c7-6(8)3-1-4-2-5-3;/h1-2H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTRLBKYKITKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C[N-]1)[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Nitroimidazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-nitro-1-sodio-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of 4-nitro-1-sodio-1H-imidazole (CAS No: 58031-81-5), a critical intermediate in synthetic organic chemistry and drug development. The document delves into its physicochemical properties, synthesis, mechanistic rationale, and key applications, with a focus on its role as a potent nucleophile. Detailed experimental protocols, safety considerations, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the active core of numerous therapeutic agents.[1][2] Since their introduction, nitroimidazole derivatives have been indispensable as anti-infective agents, particularly against anaerobic bacteria and parasites.[1][3][4] Their mechanism of action often involves the reductive bioactivation of the nitro group within hypoxic (low-oxygen) environments, generating reactive intermediates that are cytotoxic to the target organisms.[1][5]

Beyond their anti-infective properties, these compounds are pivotal as intermediates for synthesizing more complex molecules, including radiosensitizers for cancer therapy and imaging agents.[6] 4-nitro-1-sodio-1H-imidazole is the deprotonated, anionic form of 4-nitro-1H-imidazole. This salt is not typically the final therapeutic agent but serves as a highly valuable, reactive intermediate. The deprotonation at the N1 position transforms the imidazole into a potent nucleophile, enabling the regioselective introduction of various functional groups to create a library of novel drug candidates.[4][7] This guide will explore the synthesis, properties, and practical applications of this key synthetic building block.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-nitro-1-sodio-1H-imidazole are summarized below. Data for the parent compound, 4-nitro-1H-imidazole, are also included for comparative context, as its properties heavily influence the handling and reactivity of the sodium salt.

Property4-nitro-1-sodio-1H-imidazole4-nitro-1H-imidazole (Parent Compound)
CAS Number 58031-81-5[8]3034-38-6[9]
Molecular Formula C₃H₂N₃NaO₂[8]C₃H₃N₃O₂[9]
Molecular Weight 137.07 g/mol [8]113.08 g/mol [9]
IUPAC Name sodium 4-nitro-1H-imidazol-1-ide4-nitro-1H-imidazole[10]
Synonyms 1H-Imidazole, 4-nitro-, sodium salt5-Nitroimidazole, 4(5)-Nitroimidazole[9][10]
Appearance Typically a light yellow to off-white solidLight yellow powder[11]
Melting Point Data not widely available; likely decomposes~303 °C (decomposes)[11]
Solubility Soluble in polar solvents like DMSO, DMF. Reactive with water.Slightly soluble in water (0.40 g/L at 20°C)[11]

Synthesis and Mechanistic Rationale

The preparation of 4-nitro-1-sodio-1H-imidazole is a two-step process that begins with the synthesis of its neutral precursor, 4-nitro-1H-imidazole.

The Precursor: Synthesis of 4-Nitro-1H-imidazole

The most common method for synthesizing the precursor is the direct nitration of the imidazole ring. This is an electrophilic aromatic substitution reaction.

  • Mechanism: Imidazole is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich imidazole ring to yield the nitroimidazole product.[2]

  • Causality: The choice of a potent nitrating mixture is essential because the imidazole ring, while aromatic, can be deactivated towards electrophilic substitution upon protonation in a highly acidic medium. Controlling the reaction temperature is critical to prevent over-nitration and ensure regioselectivity.[12]

Formation of the Sodium Salt (Deprotonation)

The key to forming the target compound is the deprotonation of the N-H proton on the 4-nitro-1H-imidazole ring.[13] This proton is significantly more acidic than in unsubstituted imidazole due to the electron-withdrawing effect of the nitro group, which stabilizes the resulting conjugate base (the imidazolide anion).

  • Mechanism: The reaction involves treating a solution of 4-nitro-1H-imidazole in an anhydrous aprotic solvent (like THF or DMF) with a strong, non-nucleophilic base.

  • Reagent Choice Explained:

    • Sodium Hydride (NaH): This is an ideal choice. As a powerful, non-nucleophilic base, it efficiently deprotonates the imidazole. The only byproduct is hydrogen gas (H₂), which is non-reactive and easily removed from the reaction system. The use of NaH necessitates an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water.

    • Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt): These are also effective bases. However, they introduce the corresponding alcohol (methanol or ethanol) as a byproduct, which may need to be removed depending on the subsequent reaction steps.

Synthesis Workflow Diagram

The following diagram illustrates the sequential process for preparing 4-nitro-1-sodio-1H-imidazole from the basic starting material.

G start_material Imidazole intermediate 4-Nitro-1H-imidazole start_material->intermediate Step 1: Nitration reagent1 Nitrating Agent (HNO₃ / H₂SO₄) reagent1->intermediate final_product 4-nitro-1-sodio-1H-imidazole intermediate->final_product Step 2: Deprotonation reagent2 Sodium Base (e.g., NaH in THF) reagent2->final_product

Caption: Overall synthesis pathway from imidazole to the target sodium salt.

Key Applications in Drug Development and Organic Synthesis

The primary value of 4-nitro-1-sodio-1H-imidazole lies in its function as a nucleophilic building block. The negatively charged imidazolide is readily available to attack electrophilic centers.

Nucleophilic Intermediate for N-Alkylation

This is the most prevalent application. The sodium salt is used to regioselectively synthesize N1-substituted 4-nitroimidazoles.[4] The reaction involves combining the in situ generated or isolated sodium salt with various alkylating agents (e.g., alkyl halides, epoxides, tosylates).

  • Significance: This pathway allows for the rapid diversification of the nitroimidazole scaffold. By introducing different side chains at the N1 position, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and target binding affinity. Many advanced nitroimidazole-based drugs are synthesized using this fundamental reaction.[1][4] A study by Hakmaoui et al. demonstrated that alkylation of 4-nitroimidazole favors the N-1 position, and reaction yields are significantly improved by heating.[4][7]

Diagram of Synthetic Utility

The diagram below visualizes the core synthetic application of the sodium salt as a nucleophile.

G reactant1 4-nitro-1-sodio-1H-imidazole (Nucleophile) product N1-Substituted 4-Nitroimidazole reactant1->product N-Alkylation Reaction reactant2 R-X (Electrophile / Alkylating Agent) reactant2->product byproduct NaX (Salt Byproduct) product->byproduct forms

Caption: General reaction scheme for N-alkylation using the title compound.

Experimental Protocol: Synthesis of 4-nitro-1-sodio-1H-imidazole

This protocol describes a representative lab-scale synthesis for the in situ generation and use of the sodium salt for subsequent alkylation.

Trustworthiness: This protocol is a self-validating system. The success of the reaction is confirmed through Thin Layer Chromatography (TLC) monitoring and subsequent characterization of the final alkylated product, which validates the formation of the intermediate salt.

Materials and Reagents:

  • 4-nitro-1H-imidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkylating agent (e.g., Benzyl bromide) (1.2 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Nitrogen or Argon gas line with a bubbler

  • Ice-water bath

  • Magnetic stir plate

  • Standard glassware for extraction and purification

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask under vacuum and backfill with an inert gas (N₂ or Ar). Equip the flask with a magnetic stir bar and a septum.

  • Dispersion Wash (Causality): To a separate vial under inert gas, add the required amount of NaH dispersion. Wash the mineral oil away by adding anhydrous hexane, stirring briefly, allowing the NaH to settle, and carefully removing the hexane with a syringe. Repeat twice. This step is crucial as mineral oil can interfere with the reaction.

  • Reagent Addition: Suspend the washed NaH in anhydrous THF inside the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Precursor Addition: Dissolve the 4-nitro-1H-imidazole in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Anion Formation (Self-Validation): Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction progress is visually indicated by the cessation of hydrogen gas evolution (bubbling). This step forms the 4-nitro-1-sodio-1H-imidazole in situ.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add the alkylating agent (e.g., benzyl bromide) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC, observing the disappearance of the 4-nitro-1H-imidazole spot.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the acidic N-H proton signal in the ¹H NMR spectrum confirms the successful alkylation at the N1 position.

Safety, Handling, and Storage

  • Parent Compound Hazards (4-Nitro-1H-imidazole):

    • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[9][14]

    • May cause skin and serious eye irritation.[9]

    • May be harmful if inhaled or in contact with skin.[9][15]

  • Sodium Salt Specific Hazards:

    • Reactivity: As a strong base and nucleophile, it will react exothermically with water, alcohols, and other protic solvents. It must be handled under anhydrous conditions.

    • Hygroscopic: The salt is likely to be hygroscopic and should be stored in a desiccator under an inert atmosphere.

  • Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][15]

    • Avoid creating dust.[11]

    • Handle sodium hydride with extreme care in an inert atmosphere, as it is flammable and reacts violently with water.

Conclusion

4-nitro-1-sodio-1H-imidazole is a pivotal reagent whose value is defined by its potent nucleophilicity. While not an end product itself, it provides a reliable and regioselective gateway for the functionalization of the 4-nitroimidazole scaffold. A thorough understanding of its synthesis via deprotonation of its precursor, coupled with stringent anhydrous handling techniques, enables researchers to efficiently generate diverse libraries of N-substituted nitroimidazoles for applications in drug discovery and materials science. Its role as a fundamental building block ensures its continued relevance in the development of next-generation therapeutics.

References

  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (2024). ACS Omega. [Link]

  • Structures of nitroimidazole compounds investigated. (n.d.). ResearchGate. [Link]

  • Optimized structures of protonated and deprotonated 2‐ and 4‐nitroimidazole ions. (n.d.). ResearchGate. [Link]

  • 4-Nitroimidazole. (n.d.). PubChem. [Link]

  • 4-Nitro-1H-imidazole, sodium salt. (n.d.). PubChem. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules. [Link]

  • Safety data sheet - 4-Nitroimidazole. (2025). CPAchem. [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2014). Arabian Journal of Chemistry. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. [Link]

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (1987). Biochemical Pharmacology. [Link]

  • Preparation method of 4-nitroimidazole. (2015).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Organic Chemistry International. [Link]

  • Nitroimidazole. (n.d.). Wikipedia. [Link]

  • Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. (2011). Turkish Journal of Chemistry. [Link]

  • Yields and basic physical properties of nitroimidazole derivatives. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet - Imidazole. (n.d.). G-Biosciences. [Link]

  • 1H-Imidazole, 4-nitro-. (n.d.). NIST WebBook. [Link]

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (2019). Crystals. [Link]

  • Safety Data Sheet: Imidazole. (2020). Chemos GmbH & Co.KG. [Link]

Sources

A Technical Guide to the Synthesis of 4-nitro-1-sodio-1H-imidazole from 4-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-nitro-1-sodio-1H-imidazole from its precursor, 4-nitroimidazole. The document delineates the core chemical principles, including the mechanistic rationale for the deprotonation reaction, and provides a field-proven, step-by-step experimental protocol. Causality behind the selection of reagents and solvents is explained to ensure reproducibility and scalability. Safety protocols, expected characterization data, and the utility of the sodium salt as a key synthetic intermediate are also discussed in detail. This guide is intended to serve as an authoritative resource for chemists and pharmaceutical scientists engaged in the development of nitroimidazole-based compounds.

Introduction

4-Nitroimidazole (CAS: 3034-38-6), a C-nitro compound derived from imidazole, is a foundational building block in medicinal and materials chemistry.[1][2][3] Its derivatives are integral to a variety of therapeutic agents, notably for their antiprotozoal and antibacterial properties.[4][5] For instance, it serves as a key intermediate in the synthesis of the antiprotozoal drug Ronidazole.[6][7]

The strategic functionalization of the 4-nitroimidazole scaffold, particularly at the N-1 position of the imidazole ring, is a widely employed approach for the discovery of novel drug candidates.[4][8][9] A critical step in achieving this N-functionalization is the activation of the molecule via deprotonation of the N-H proton. This process yields the corresponding imidazolide anion, a potent nucleophile.

This guide focuses on the synthesis of 4-nitro-1-sodio-1H-imidazole (CAS: 58031-81-5), the sodium salt of 4-nitroimidazole.[10] The formation of this salt is a direct and efficient method for generating a stable, ready-to-use nucleophile, thereby facilitating subsequent reactions such as N-alkylation and N-arylation with high regioselectivity.[4]

Chemical Principles & Mechanistic Insights

Acidity of the 4-Nitroimidazole N-H Proton

The proton at the N-1 position of the 4-nitroimidazole ring is significantly more acidic than that of unsubstituted imidazole. This heightened acidity, reflected in a predicted pKa of approximately 8.31, is primarily attributed to two factors.[6][11]

  • Inductive Effect: The nitro (-NO₂) group is a powerful electron-withdrawing group. It pulls electron density away from the imidazole ring through the sigma bond framework, which in turn polarizes the N-H bond, facilitating the release of the proton.

  • Resonance Stabilization: The resulting conjugate base, the 4-nitroimidazolide anion, is stabilized by resonance. The negative charge is delocalized across the imidazole ring and, importantly, onto the oxygen atoms of the nitro group.

This inherent acidity allows for complete deprotonation using moderately strong bases.

The Deprotonation Reaction Mechanism

The synthesis of 4-nitro-1-sodio-1H-imidazole is a classic acid-base reaction. A sodium-containing base abstracts the acidic proton from the N-1 position of 4-nitroimidazole. This transfer results in the formation of the ionic sodium 4-nitroimidazolide salt and the conjugate acid of the base used.

Caption: General mechanism of 4-nitroimidazole deprotonation.

Rationale for Reagent and Solvent Selection

The choice of base and solvent is critical for achieving a high yield, purity, and operational safety.

  • Base Selection : The base must be strong enough to deprotonate the imidazole ring quantitatively.

    • Sodium Hydroxide (NaOH) : An inexpensive and effective strong base. When used in an alcoholic solvent, it facilitates a clean reaction where the byproduct, water, has minimal impact if the salt precipitates.

    • Sodium Ethoxide (NaOEt) : An excellent choice for reactions requiring strictly anhydrous conditions. It is typically used in its parent solvent, ethanol, and the only byproduct is ethanol itself, which is volatile and easily removed.

    • Sodium Hydride (NaH) : A very strong, non-nucleophilic, and irreversible base. It is ideal for ensuring complete deprotonation in aprotic solvents like DMF or THF. The reaction produces hydrogen gas (H₂) as the only byproduct, which requires an inert atmosphere (e.g., nitrogen or argon) and careful venting.

  • Solvent Selection : The solvent must be able to, at a minimum, suspend the starting material and not react with the base.

    • Ethanol : A good choice when using NaOH or NaOEt. It has moderate polarity and is easily removed under vacuum.

    • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) : Polar aprotic solvents that are excellent for dissolving both the starting material and the resulting salt.[4] They are often used in subsequent N-alkylation steps, allowing for a one-pot procedure.

    • Anhydrous Conditions : For bases like NaH, anhydrous solvents are mandatory to prevent the base from being quenched by water.

Detailed Experimental Protocol

This protocol describes a representative synthesis using sodium hydroxide in ethanol, a method valued for its simplicity and efficiency.

Materials and Equipment
  • Reagents :

    • 4-Nitroimidazole (C₃H₃N₃O₂, MW: 113.07 g/mol ), ≥98% purity

    • Sodium Hydroxide (NaOH), pellets, ≥97% purity

    • Absolute Ethanol (EtOH), 200 proof, anhydrous

    • Diethyl Ether (Et₂O), anhydrous

  • Equipment :

    • 250 mL round-bottom flask

    • 100 mL beaker

    • Magnetic stirrer and stir bar

    • Glass funnel

    • Büchner funnel and vacuum flask

    • Filter paper

    • Spatula and weighing paper

    • Vacuum oven

Critical Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-resistant lab coat, and nitrile gloves.[6][12]

  • 4-Nitroimidazole : Harmful if swallowed and may cause skin and eye irritation.[1][13] Avoid creating and inhaling dust.[14] Handle in a well-ventilated fume hood.

  • Sodium Hydroxide : Highly corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Solvents : Ethanol and diethyl ether are flammable. Ensure all operations are conducted away from ignition sources.

Synthesis Procedure
  • Preparation : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (5.65 g, 50.0 mmol). Add 100 mL of absolute ethanol to create a suspension.

  • Base Solution : In a separate 100 mL beaker, carefully dissolve sodium hydroxide (2.00 g, 50.0 mmol) in 50 mL of absolute ethanol. The dissolution is exothermic; allow the solution to cool to room temperature.

  • Reaction : Begin stirring the 4-nitroimidazole suspension. Slowly add the ethanolic NaOH solution to the flask dropwise over approximately 15 minutes.

  • Stirring : Allow the reaction mixture to stir at room temperature for 2 hours. The appearance of the solid may change as the reactant is converted to the sodium salt product.

  • Isolation : Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid cake sequentially with two portions of cold absolute ethanol (20 mL each) and then with two portions of diethyl ether (20 mL each). The ether wash helps to displace the ethanol and accelerates drying.

  • Drying : Carefully transfer the solid product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 60°C.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Suspend 4-Nitroimidazole in Ethanol react Add NaOH solution to 4-NI suspension prep1->react prep2 Prepare NaOH Solution in Ethanol prep2->react stir Stir at Room Temp for 2 hours react->stir isolate Isolate by Vacuum Filtration stir->isolate wash Wash with Cold Ethanol and Diethyl Ether isolate->wash dry Dry in Vacuum Oven wash->dry product Final Product: 4-nitro-1-sodio-1H-imidazole dry->product

Caption: Experimental workflow for the synthesis of 4-nitro-1-sodio-1H-imidazole.

Data and Characterization

Physicochemical Properties
Property4-Nitroimidazole (Reactant)4-nitro-1-sodio-1H-imidazole (Product)
Molecular Formula C₃H₃N₃O₂C₃H₂N₃NaO₂
Molar Mass ( g/mol ) 113.07[6]135.05 (Calculated)
CAS Number 3034-38-6[1][6]58031-81-5[10]
Appearance White to light yellow powder[11]Expected to be an off-white to yellow solid
Melting Point ~303 °C (decomposes)[6][11]Expected to be >300 °C (decomposes)
Expected Spectroscopic Analysis

While the product is typically used in situ, isolated material can be characterized to confirm identity and purity.

  • Fourier-Transform Infrared (FT-IR) : The most telling change will be the disappearance of the broad N-H stretching vibration, typically seen around 3100-3300 cm⁻¹ in the spectrum of 4-nitroimidazole.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) : When analyzed in a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum of the product will lack the characteristic broad singlet of the acidic N-H proton found in the starting material. Shifts in the aromatic protons on the imidazole ring are also expected upon salt formation.

  • Yield and Purity : As this is a quantitative acid-base reaction, the expected yield is typically high, often exceeding 90%. The purity of the isolated salt is generally high, suitable for use in subsequent synthetic steps without further purification.

Synthetic Applications: A Gateway to N-Alkylation

The primary utility of 4-nitro-1-sodio-1H-imidazole is its role as a nucleophilic intermediate. The 4-nitroimidazolide anion readily participates in Sₙ2 reactions with various electrophiles. A prominent application is in the regioselective N-alkylation of 4-nitroimidazole, a reaction that is often challenging to control with the parent compound due to competing N-1 and N-3 alkylation. By pre-forming the sodium salt, the N-1 position is activated for a clean and specific reaction with alkyl halides (R-X), leading to the desired 1-alkyl-4-nitroimidazole derivatives.[4][8]

Conclusion

The synthesis of 4-nitro-1-sodio-1H-imidazole via the deprotonation of 4-nitroimidazole is a robust, efficient, and fundamental transformation. The procedure is straightforward, employing common laboratory reagents and yielding a product of high purity. Understanding the principles of acidity and the rationale behind reagent selection allows for the reliable production of this key synthetic intermediate. The resulting sodium salt is a versatile tool for researchers, providing a clean entry point for the regioselective synthesis of a diverse array of N-substituted 4-nitroimidazole derivatives with significant potential in drug discovery and development.

References

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  • Kumar, R. et al. (2020, May 1). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances. Retrieved from [Link]

  • Hakmaoui, Y. et al. (2022, June 14). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

  • Fallah-Tafti, A. et al. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. Turkish Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dumanović, D. et al. (1969). Simultaneous polarographic determination of 1(2hydroxyethyl)2methyl5nitroimidazole, 1(2hydroxyethyl)2methyl4nitroimidazole and 2. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Dumanović, D., & Kosanović, Dj. (1994). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. HETEROCYCLES, 37(3), 2009. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-nitro-1-sodio-1H-imidazole, with a primary focus on its solubility characteristics. Given the limited availability of direct quantitative solubility data in public literature, this document furnishes a robust framework for understanding, synthesizing, and determining the solubility of this compound. It is designed to empower researchers with the foundational knowledge and practical methodologies required for its effective application in drug discovery and development.

Introduction to 4-nitro-1-sodio-1H-imidazole

4-nitro-1-sodio-1H-imidazole is the sodium salt of 4-nitro-1H-imidazole. The nitroimidazole scaffold is of significant interest in medicinal chemistry, with numerous derivatives recognized for their antimicrobial and antiprotozoal activities[1][2]. The introduction of a nitro group to the imidazole ring can confer potent biological properties. The sodium salt form is often synthesized to enhance the aqueous solubility and stability of the parent compound, a critical consideration in pharmaceutical formulation and in vitro biological assays. A thorough understanding of its solubility is paramount for its use in these applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-nitro-1-sodio-1H-imidazole and its parent compound is essential for predicting and interpreting its solubility.

Property4-nitro-1-sodio-1H-imidazole4-nitro-1H-imidazoleSource
Molecular Formula C₃H₂N₃NaO₂C₃H₃N₃O₂[3][4]
Molecular Weight 135.05 g/mol 113.07 g/mol [3][4]
CAS Number 58031-81-53034-38-6[3][4]
Appearance Expected to be a solidWhite to light yellow powder[5]
Predicted pKa Not applicable (salt)8.31 ± 0.10[5]
Melting Point Not available303 °C (decomposes)[5]

The presence of the sodium ion suggests that 4-nitro-1-sodio-1H-imidazole is an ionic compound. This is the primary determinant of its solubility behavior, which is expected to be significantly different from its non-ionic parent, 4-nitro-1H-imidazole. Generally, ionic compounds exhibit higher solubility in polar solvents.

Synthesis and Characterization of 4-nitro-1-sodio-1H-imidazole

A reliable synthesis and characterization protocol is the first step in any solubility study to ensure the purity of the compound.

Synthesis Protocol

This protocol is based on the general principle of deprotonating the parent imidazole with a suitable sodium base.

Materials:

  • 4-nitro-1H-imidazole

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

  • Anhydrous ethanol or methanol

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-1H-imidazole in a minimal amount of anhydrous ethanol.

  • In a separate flask, prepare a solution of one molar equivalent of sodium hydroxide or sodium methoxide in anhydrous ethanol.

  • Slowly add the basic solution to the 4-nitro-1H-imidazole solution at room temperature with constant stirring.

  • Allow the reaction to stir for 1-2 hours. The formation of the sodium salt may be observed as a precipitate.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The resulting solid should be washed with anhydrous diethyl ether to remove any unreacted starting material and other organic impurities.

  • Dry the final product, 4-nitro-1-sodio-1H-imidazole, under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of 4-nitro-1-sodio-1H-imidazole Start Dissolve 4-nitro-1H-imidazole in anhydrous ethanol Prepare_Base Prepare ethanolic solution of NaOH or NaOMe Reaction Mix solutions and stir (1-2 hours at RT) Start->Reaction Prepare_Base->Reaction Isolation Isolate product via filtration or evaporation Reaction->Isolation Washing Wash with anhydrous diethyl ether Isolation->Washing Drying Dry under vacuum Washing->Drying

Caption: Workflow for the synthesis of 4-nitro-1-sodio-1H-imidazole.

Characterization

The identity and purity of the synthesized salt should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the imidazolate anion.

  • FT-IR Spectroscopy: To identify the characteristic vibrational bands of the nitro group and the imidazole ring.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the presence of sodium.

Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method[6]. This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Proposed Solvents for Screening

A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the salt and the ability of the solvent to form hydrogen bonds should lead to good solvation.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have high dielectric constants and can solvate ions, but lack hydrogen bonding donation.
Non-Polar Hexane, Toluene, DichloromethaneLow to InsolubleThese solvents lack the polarity to effectively solvate the sodium and imidazolate ions.
Experimental Protocol: Shake-Flask Method

Materials and Equipment:

  • Synthesized and characterized 4-nitro-1-sodio-1H-imidazole

  • Selected solvents (high purity, anhydrous where necessary)

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of 4-nitro-1-sodio-1H-imidazole to a known volume (e.g., 5 mL) of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C for biological relevance) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_protocol Shake-Flask Solubility Determination Start Add excess solid to solvent Equilibration Agitate at constant temperature (24-72 hours) Start->Equilibration Separation Centrifuge to separate solid and supernatant Equilibration->Separation Sampling Filter supernatant Separation->Sampling Analysis Quantify concentration (e.g., HPLC-UV) Sampling->Analysis Result Calculate solubility Analysis->Result

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Expected Quantitative Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
DMSO25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
Hexane25To be determinedTo be determined

The results from this table will provide a quantitative basis for selecting appropriate solvents for chemical reactions, formulations, and biological assays involving 4-nitro-1-sodio-1H-imidazole.

Conclusion

While direct, publicly available quantitative solubility data for 4-nitro-1-sodio-1H-imidazole is scarce, a comprehensive understanding of its physicochemical properties and the application of established experimental methodologies can readily yield this critical information. This guide provides the necessary theoretical background and practical protocols for researchers to synthesize, characterize, and accurately determine the solubility of this compound. The resulting data will be invaluable for advancing research and development in areas where nitroimidazole derivatives are of interest.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.
  • PubChem. (n.d.). 4-Nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-imidazole, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 356-364.
  • Pérez-Molina, J. A., & Pérez-Molina, F. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Molecules, 29(8), 1787.
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Fallah-Tafti, A., Akbarzadeh, T., Saniee, P., Siavosh, F., Shafiee, A., & Foroumadi, A. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. Turkish Journal of Chemistry, 35, 307-316.

Sources

An In-Depth Technical Guide to 4-Nitro-1-sodio-1H-imidazole: Mechanistic Grounding and Research Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1-sodio-1H-imidazole (CAS: 58031-81-5)[1] is the highly nucleophilic sodium salt of 4-nitroimidazole. While neutral 4-nitroimidazole is a relatively weak nucleophile due to the electron-withdrawing nature of its nitro group, its conversion to a sodium imidazolide salt fundamentally alters its reactivity profile[2]. This compound serves as the critical synthetic linchpin in the development of life-saving nitroimidazole therapeutics, particularly those targeting multidrug-resistant tuberculosis (MDR-TB) and neglected tropical diseases[3].

This whitepaper details the mechanistic causality behind its use, its core applications in modern drug synthesis, and provides self-validating experimental protocols for its application in regioselective N-alkylation.

Chemical Profile & Mechanistic Causality

The Causality of Salt Formation

In standard SN2 alkylation reactions, the neutral 1H-imidazole ring suffers from poor reaction kinetics and low yields. By treating 4-nitroimidazole with a strong base (e.g., Sodium Hydride [NaH] or Sodium Methoxide[NaOMe]), the acidic proton at the N1 position is removed, generating 4-nitro-1-sodio-1H-imidazole [2].

Why is this necessary? The formation of the sodium salt delocalizes a full negative charge across the imidazole ring. This dramatically increases the highest occupied molecular orbital (HOMO) energy of the nitrogen atoms, lowering the activation energy barrier for nucleophilic attack on electrophiles (such as alkyl halides or chiral epoxides)[2].

Regioselectivity (N1 vs. N3 Alkylation)

A persistent challenge in nitroimidazole chemistry is regioselectivity. The 4-nitroimidazolide anion can theoretically react at either the N1 or N3 position. However, alkylation predominantly occurs at the N1 position[4].

  • Steric Causality: The bulky nitro group at the C4 position creates significant steric hindrance around the adjacent N3 atom, physically blocking the approach of bulky electrophiles.

  • Electronic Causality: The electron-withdrawing nitro group reduces the electron density at N3 more than at N1, making N1 the kinetically and thermodynamically favored nucleophilic center[4].

Core Research Applications

The sodium salt of 4-nitroimidazole (and its halogenated derivatives) is the foundational building block for two major classes of modern therapeutics:

Application A: Bicyclic Nitroimidazoles (Pretomanid & Delamanid)

Pretomanid (PA-824) and Delamanid (OPC-67683) are revolutionary FDA-approved drugs for MDR-TB[5]. Their synthesis relies entirely on the regioselective N-alkylation of a 4-nitroimidazole derivative[6]. In these workflows, the sodium salt of 2-bromo-4-nitroimidazole (derived directly from 4-nitroimidazole) undergoes an SN2 reaction with a chiral epoxide (such as (S)-epichlorohydrin or protected (R)-glycidol)[5]. The enhanced nucleophilicity of the sodium salt ensures a high-yielding epoxide ring-opening, which is subsequently followed by a base-mediated intramolecular cyclization to form the complex bicyclic nitroimidazooxazole core[3][6].

Application B: Non-Fused Nitroimidazoles (Fexinidazole)

Fexinidazole is a breakthrough oral treatment for Human African Trypanosomiasis (sleeping sickness). Its synthesis demonstrates the utility of the unhalogenated 4-nitro-1-sodio-1H-imidazole. The sodium salt is directly N-alkylated with an appropriate alkyl halide or epoxide, followed by S-alkylation and oxidation to yield the final active pharmaceutical ingredient (API)[3].

SynthesisPathway A 4-Nitroimidazole (Neutral) B 4-Nitro-1-sodio-1H-imidazole (Nucleophilic Salt) A->B NaH or NaOH Deprotonation C N-Alkylated Intermediate (via Epoxide/Halide) B->C Regioselective N1-Alkylation D Pretomanid / Delamanid (Bicyclic TB Drugs) C->D Base-mediated Cyclization E Fexinidazole (Anti-Trypanosomal) C->E S-Alkylation / Oxidation

Fig 1: Mechanistic pathway from 4-nitroimidazole to critical therapeutics via the sodium salt.

Quantitative Data: Optimization of N-Alkylation

The choice of base and solvent dictates the efficiency of the sodium salt formation and the subsequent regioselectivity of the alkylation[2][4][7].

Base UsedSolvent SystemTemperature (°C)Reaction Time (h)Regioselectivity (N1:N3)Isolated Yield (%)
NaH (Strong) Anhydrous DMF252.0>99:188 - 92
K₂CO₃ (Mild) Acetonitrile603.0>95:566 - 85
NaOH (Aqueous) H₂O / Ethanol8012.080:2045 - 55

Table 1: Comparative quantitative data demonstrating that anhydrous generation of the sodium salt (via NaH) yields the highest regioselectivity and overall yield.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility, the following protocol for the in situ generation and N-alkylation of 4-nitro-1-sodio-1H-imidazole is designed as a self-validating system . Every chemical action is paired with a mechanistic causality and an observable validation check[2].

Step 1: In Situ Generation of the Sodium Salt
  • Action: Suspend 4-nitroimidazole (1.0 equiv) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) portion-wise[2].

  • Causality: Anhydrous conditions are absolute prerequisites. Water will rapidly protonate the highly reactive sodium imidazolide back to the neutral starting material, destroying the nucleophile. The 0 °C temperature controls the exothermic deprotonation.

  • Validation Check (System Feedback): Monitor the reaction visually. The successful formation of the sodium salt is confirmed when hydrogen gas (H₂) evolution completely ceases, and the opaque suspension transitions into a clear, slightly yellow homogenous solution[2]. Do not proceed until this state is achieved.

Step 2: Regioselective Electrophilic Addition
  • Action: While maintaining the solution at 0 °C, add the alkylating agent (e.g., chiral epoxide or alkyl halide, 1.1 equiv) dropwise. Remove the ice bath, allow the system to warm to room temperature (25 °C), and stir for 2 to 4 hours[2][6].

  • Causality: Dropwise addition at 0 °C prevents localized thermal spikes that could drive the reaction toward the thermodynamically less stable N3-alkylated isomer or trigger unwanted dialkylation (imidazolium salt formation)[2].

  • Validation Check (System Feedback): Perform an LC-MS or TLC (Mobile phase: 60:40 EtOAc:Hexane) analysis at the 2-hour mark. The system is validated if the baseline sodium salt peak is consumed and a single new dominant peak (the N1-alkylated product) emerges[2].

Step 3: Quench and Isolation
  • Action: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

Workflow Step1 Step 1: Salt Formation React 4-nitroimidazole with NaH/NaOMe in anhydrous DMF/THF Check1 Validation: H2 gas evolution ceases Clear solution indicates complete salt formation Step1->Check1 Step2 Step 2: Electrophile Addition Add chiral epoxide or alkyl halide at 0°C -> RT Check1->Step2 Check2 Validation: TLC/LC-MS monitoring Check for N1 vs N3 isomer ratio Step2->Check2 Step3 Step 3: Workup & Isolation Quench with ice-water, extract with EtOAc Purify via column chromatography Check2->Step3

Fig 2: Self-validating experimental workflow for the regioselective N-alkylation process.

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds Source: RSC Advances 6[6]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol Source: Organic Process Research & Development (ACS Publications) 5[5]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: Pharmaceuticals (MDPI)

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PMC / NIH 3[3]

  • 4-Nitro-1H-imidazole, sodium salt | CID 6453567 Source: PubChem / NIH 1[1]

  • Troubleshooting N-Alkylation Reactions of Imidazole Source: Benchchem Technical Support 2[2]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica 4[4]

Sources

An In-Depth Technical Guide to 4-Nitro-1-sodio-1H-imidazole: Synthesis, History, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-nitro-1-sodio-1H-imidazole, a critical intermediate in the synthesis of a wide array of pharmacologically active compounds. While not a compound of historical discovery in its own right, its significance lies in its role as a potent nucleophile derived from its parent compound, 4-nitro-1H-imidazole. This document delves into the historical context of nitroimidazoles, details the synthesis of the parent compound, and provides explicit protocols for the in situ generation and subsequent reaction of its sodium salt. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical grounding and practical, field-proven insights into its application.

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

The journey of nitroimidazole in drug discovery began in 1953 with the isolation of "Azomycin" (2-nitroimidazole) from the bacterium Nocardia mesenterica by K. Maeda in Japan.[1] This natural antibiotic was the genesis for the synthesis of numerous analogs, leading to the development of life-saving drugs.[1] The nitroimidazole framework is a unique and vital scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of activity against bacterial, viral, and parasitic infections, as well as certain cancers.[1][2]

The position of the nitro group on the imidazole ring is crucial to the biological activity of the resulting compounds.[3] While 5-nitroimidazoles like metronidazole are common in antimicrobial agents, 4-nitroimidazole derivatives have also been explored for various therapeutic applications, including as immunosuppressants and for their potential in treating cancer and other diseases.[4][5]

The synthesis of these derivatives often hinges on the N-alkylation of the parent nitroimidazole. This is where 4-nitro-1-sodio-1H-imidazole, the sodium salt of 4-nitro-1H-imidazole, plays a pivotal role. The deprotonation of the imidazole nitrogen creates a potent nucleophile that readily reacts with various electrophiles, allowing for the construction of a diverse library of N-substituted 4-nitroimidazoles.

Synthesis of the Precursor: 4-Nitro-1H-imidazole

The journey to utilizing 4-nitro-1-sodio-1H-imidazole begins with the synthesis of its precursor, 4-nitro-1H-imidazole. The most common method involves the nitration of imidazole.

Nitration of Imidazole

The direct nitration of imidazole is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[3] The reaction proceeds by treating imidazole with concentrated sulfuric acid to form the disulfuric imidazole salt, which is then nitrated.[6]

Reaction Scheme:

Imidazole Imidazole DisulfuricSalt Disulfuric Imidazole Salt Imidazole->DisulfuricSalt  + H₂SO₄ H2SO4 H₂SO₄ Product 4-Nitro-1H-imidazole DisulfuricSalt->Product  + HNO₃/H₂SO₄ MixedAcid HNO₃ / H₂SO₄

Caption: Synthesis of 4-Nitro-1H-imidazole via nitration.

Experimental Protocol: Synthesis of 4-Nitro-1H-imidazole

This protocol is a generalized procedure based on established methods.[6][7]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid

  • Ice

  • Ammonia solution

Procedure:

  • In a flask, slowly add imidazole to concentrated sulfuric acid while stirring and maintaining a controlled temperature to form the disulfuric imidazole salt.

  • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Slowly add the nitrating mixture to the solution of the disulfuric imidazole salt, maintaining the reaction temperature between 55-65°C.

  • Allow the reaction to proceed for approximately 2 hours.

  • Pour the reaction mixture into ice water.

  • Neutralize the solution with an ammonia solution to a pH of 3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-nitro-1H-imidazole.

ParameterValueReference
Molar Ratio (Imidazole:Nitric Acid)1:1.2[6]
Reaction Temperature55-65°C[6]
Reaction Time2 hours[6]
Reported Yield~92.7%[6]

4-Nitro-1-sodio-1H-imidazole: The Reactive Intermediate

The term "4-nitro-1-sodio-1H-imidazole" refers to the sodium salt of 4-nitro-1H-imidazole. It is typically not isolated as a stable solid but is generated in situ to be used immediately in subsequent reactions. The deprotonation of the N-H proton of 4-nitro-1H-imidazole by a strong base creates the highly nucleophilic imidazolide anion.

In Situ Generation of Sodium 4-Nitroimidazolide

The most common method for generating the sodium salt is by treating 4-nitro-1H-imidazole with a strong sodium base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Reaction Scheme:

4-Nitro-1H-imidazole 4-Nitro-1H-imidazole Sodium 4-nitroimidazolide Sodium 4-nitroimidazolide 4-Nitro-1H-imidazole->Sodium 4-nitroimidazolide + NaH - H₂

Caption: Formation of Sodium 4-nitroimidazolide.

Experimental Protocol: In Situ Generation and N-Alkylation

This protocol describes a general procedure for the N-alkylation of 4-nitro-1H-imidazole, which proceeds through the formation of the sodium salt.[8][9]

Materials:

  • 4-Nitro-1H-imidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous reaction vessel and inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 4-nitro-1H-imidazole (1.0 equivalent).

  • Add anhydrous DMF or THF to dissolve the imidazole.

  • Cool the solution to 0°C in an ice bath.

  • Carefully and portion-wise, add sodium hydride (1.1 equivalents) to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Slowly add the alkylating agent (1.1-1.2 equivalents) to the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add 4-nitro-1H-imidazole to anhydrous solvent B Cool to 0°C A->B C Add NaH portion-wise B->C D Stir to form sodium salt C->D E Add alkylating agent D->E F Monitor by TLC E->F G Quench reaction F->G H Extract product G->H I Purify product H->I

Caption: Workflow for N-alkylation of 4-nitro-1H-imidazole.

Applications in Drug Development

The true value of 4-nitro-1-sodio-1H-imidazole lies in its utility for creating a diverse range of N-substituted 4-nitroimidazole derivatives. The introduction of different substituents at the N1 position allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. This strategy has been employed in the development of compounds with various biological activities.

  • Anticancer Agents: Novel 4-nitroimidazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.[5]

  • Antimicrobial Agents: The nitroimidazole scaffold is well-established for its antimicrobial properties, and N-substituted derivatives are continuously being explored for new antibacterial and antiparasitic drugs.[10]

  • Enzyme Inhibitors: Derivatives of nitroimidazoles have been designed as inhibitors for specific enzymes, such as FabH, which is crucial for bacterial fatty acid synthesis.

Conclusion

While a singular "discovery" of 4-nitro-1-sodio-1H-imidazole is not documented in the historical annals of chemistry, its role as a pivotal reactive intermediate is firmly established. The ability to efficiently generate this potent nucleophile from its parent compound, 4-nitro-1H-imidazole, has been a cornerstone in the synthetic strategies for a multitude of biologically active molecules. This guide has provided a comprehensive overview of the historical context, synthesis of the precursor, and the practical application of 4-nitro-1-sodio-1H-imidazole in the N-alkylation reactions that are fundamental to the exploration of the chemical space of nitroimidazole-based therapeutics. The provided protocols and workflows offer a validated starting point for researchers aiming to leverage this versatile building block in their drug discovery and development endeavors.

References

  • Kasnia, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2848. [Link]

  • Dhurairaj, S., Rajendran, A., & Kasi, C. (n.d.). N1-Alkylation of 4(5)-nitro-1H-imidazole. ResearchGate. Retrieved from [Link]

  • Jarrad, A. M., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(13), 5487-5499. [Link]

  • Chadha, R., & Arora, P. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 107-113. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

  • Kumar, A., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Organic & Biomolecular Chemistry, 18(17), 3329-3333. [Link]

  • Salamanca M, C., Tiznado V, W., & Jaramillo G, P. (2010). EXPERIMENTAL AND THEORETICAL STUDY OF SHYNTESIS OF N-ALKYL-NITROIMIDAZOLES. Vitae, 17(2), 199-208. [Link]

  • Kasnia, R., Demiwal, S., & Nehra, B. (2022). Timeline and selected related chemical structures of nitroimidazole series. ResearchGate. [Link]

  • Khan, I., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 883-890. [Link]

  • Sharma, V., & Kumar, P. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 23(12), 3243. [Link]

  • Al-Ostath, A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339393. [Link]

  • Zhang, J., et al. (2006). Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
  • Pedada, A. R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1151-1156. [Link]

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An In-depth Technical Guide to 4-nitro-1-sodio-1H-imidazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitro-1-sodio-1H-imidazole, a pivotal synthetic intermediate in the development of pharmacologically active compounds. This document delves into the synthesis, characterization, and synthetic utility of this reagent, with a strong emphasis on the practical application and mechanistic understanding necessary for its effective use in a research and development setting. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established literature with practical insights into experimental design and execution.

Introduction: The Strategic Importance of the 4-Nitroimidazole Scaffold

Nitroimidazoles represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous antibacterial, antiprotozoal, and anticancer agents.[1][2] The nitro group, a potent electron-withdrawing feature, is crucial to the mechanism of action of these drugs, often involving bioreductive activation under hypoxic conditions.[3] The strategic functionalization of the nitroimidazole ring is a key focus in drug discovery to modulate activity, selectivity, and pharmacokinetic properties.

4-nitro-1-sodio-1H-imidazole serves as a powerful nucleophilic intermediate, enabling the regioselective introduction of a wide array of substituents at the N-1 position of the imidazole ring. This guide will explore the preparation of this salt and its subsequent application in constructing diverse molecular architectures.

Synthesis and Characterization of 4-nitro-1-sodio-1H-imidazole

While frequently generated in situ for immediate use in subsequent reactions, 4-nitro-1-sodio-1H-imidazole can also be prepared and isolated as a solid, albeit with careful handling due to its hygroscopic nature.

Synthesis of the Precursor: 4-nitro-1H-imidazole

The synthesis of the parent 4-nitro-1H-imidazole (CAS No: 3034-38-6) is a well-established process.[4] A common and high-yielding method involves the nitration of imidazole.

  • Reaction Scheme: Imidazole is first treated with concentrated sulfuric acid to form the disulfuric imidazole salt. This salt is then subjected to nitration using a mixture of sulfuric and nitric acid to yield 4-nitroimidazole.[5] Optimization of reaction conditions, such as temperature and reactant ratios, can lead to yields exceeding 90%.[5]

Preparation of 4-nitro-1-sodio-1H-imidazole (CAS No: 58031-81-5)

The sodium salt is prepared by the deprotonation of 4-nitro-1H-imidazole. The choice of base and solvent is critical for a successful and safe reaction.

  • Conceptual Workflow for Synthesis and Isolation:

G cluster_prep Preparation cluster_iso Isolation (under inert atmosphere) A Dissolve 4-nitro-1H-imidazole in anhydrous solvent (e.g., THF, Dioxane) B Add strong sodium base (e.g., NaH) portion-wise at 0 °C A->B Deprotonation C Stir at room temperature to complete deprotonation B->C D Filter the resulting precipitate C->D Precipitation E Wash with anhydrous non-polar solvent (e.g., hexane, diethyl ether) D->E Purification F Dry under high vacuum E->F

Caption: Workflow for the synthesis and isolation of solid 4-nitro-1-sodio-1H-imidazole.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory safety standards and specific experimental goals. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the use of sodium hydride and the hygroscopic nature of the product.[6][7]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 4-nitro-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.05 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The formation of a precipitate should be observed.

  • Isolation: Isolate the solid product by filtration under an inert atmosphere, for instance, by using a Schlenk filter.

  • Washing: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting material and mineral oil.

  • Drying: Dry the product under high vacuum to obtain 4-nitro-1-sodio-1H-imidazole as a solid.

  • Storage: Store the isolated salt in a desiccator under an inert atmosphere, away from moisture and protic solvents.[8]

Physicochemical Properties and Characterization

The isolated sodium salt is expected to be a hygroscopic solid. While comprehensive experimental data for the isolated salt is scarce in the literature, its properties can be inferred and are supplemented by computed data.

PropertyValueSource
Molecular Formula C₃H₂N₃NaO₂PubChem[9]
Molecular Weight 135.06 g/mol Calculated
Appearance Expected to be an off-white to yellow solidInferred
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO, and less soluble in ethers and non-polar solvents.Inferred based on similar salts[10]
Hygroscopicity HighInferred from similar alkali salts[7][8]

Spectroscopic Characterization:

  • ¹H NMR (DMSO-d₆): The deprotonation of the imidazole ring will result in a change in the chemical shifts of the ring protons compared to the parent 4-nitro-1H-imidazole. The spectrum of 4-nitro-1H-imidazole in DMSO-d₆ shows two distinct signals for the ring protons.[9] Upon formation of the sodium salt, these peaks are expected to shift due to the increased electron density in the ring. A broad signal for the N-H proton will be absent.

  • ¹³C NMR (DMSO-d₆): Similar to the proton NMR, the carbon signals of the imidazole ring will experience shifts upon deprotonation. The carbon attached to the nitro group will be significantly affected.

  • FT-IR (ATR): Key vibrational bands to note include the symmetric and asymmetric stretches of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and the vibrations of the imidazole ring.

Synthetic Utility: A Versatile Nucleophile

The primary utility of 4-nitro-1-sodio-1H-imidazole lies in its role as a potent nucleophile for the regioselective N-1 functionalization of the 4-nitroimidazole core. The imidazolate anion is a soft nucleophile, readily reacting with a variety of soft electrophiles.[11]

N-Alkylation Reactions

N-alkylation is the most extensively documented application of 4-nitro-1-sodio-1H-imidazole and its in-situ generated counterparts.[6][12] These reactions are typically performed by treating 4-nitro-1H-imidazole with a base followed by the addition of an alkylating agent.

  • General Reaction Scheme:

G 4-nitro-1H-imidazole 4-nitro-1H-imidazole 4-nitro-1-sodio-1H-imidazole 4-nitro-1-sodio-1H-imidazole 4-nitro-1H-imidazole->4-nitro-1-sodio-1H-imidazole Base (NaH, K2CO3, etc.) N-alkyl-4-nitroimidazole N-alkyl-4-nitroimidazole 4-nitro-1-sodio-1H-imidazole->N-alkyl-4-nitroimidazole R-X (Alkyl halide)

Caption: General scheme for the N-alkylation of 4-nitroimidazole.

Key Considerations for N-Alkylation:

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for complete deprotonation, especially when isolating the salt. For in-situ procedures, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions.[12]

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they effectively solvate the imidazolate anion and facilitate the Sₙ2 reaction.[12]

  • Temperature: Reactions are often initiated at room temperature, with heating to around 60 °C to improve reaction rates and yields, particularly with less reactive alkylating agents.[12]

Table of Optimized N-Alkylation Conditions:

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Various alkyl halidesK₂CO₃Acetonitrile6066-85[12]
Ethyl bromoacetateK₂CO₃Acetonitrile6085[12]
Propargyl bromideK₂CO₃Acetonitrile6075[12]
N-Acylation and N-Sulfonylation Reactions (Projected Reactivity)

While less documented than N-alkylation, the nucleophilic nature of the 4-nitroimidazolate anion suggests its utility in reactions with other electrophiles such as acyl chlorides and sulfonyl chlorides. These reactions would provide access to N-acyl and N-sulfonyl-4-nitroimidazoles, which are valuable motifs in medicinal chemistry.

  • Projected N-Acylation Workflow:

G A Generate/dissolve 4-nitro-1-sodio-1H-imidazole in anhydrous aprotic solvent B Cool to 0 °C A->B C Add acyl chloride (R-COCl) dropwise B->C Acylation D Allow to warm to room temperature and stir until completion (TLC) C->D E Aqueous workup and extraction D->E Quenching F Purify by chromatography E->F

Sources

Theoretical Studies of 4-Nitro-1-sodio-1H-imidazole: Electronic Structure, Reactivity, and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1-sodio-1H-imidazole (commonly referred to as sodium 4-nitroimidazolate) is a critical organometallic intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiprotozoal agents, radiosensitizers, and immunosuppressants like azathioprine. Understanding its electronic structure, thermodynamic stability, and regioselective reactivity is paramount for optimizing synthetic yields and designing novel derivatives.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical computational chemistry—specifically Density Functional Theory (DFT)—and practical bench-level synthesis. By analyzing the 4-nitroimidazolate anion through the lens of quantum mechanics, we can predict its behavior as an ambidentate nucleophile, thereby eliminating empirical guesswork in drug development pipelines.

Chemical Context and the 4-Nitroimidazolate Anion

The formation of 4-nitro-1-sodio-1H-imidazole occurs via the deprotonation of 4-nitroimidazole (4-NI). Previous theoretical and experimental studies have determined the pKa​ for the formation of the 4-nitroimidazolate ion to be approximately 9.0–9.5, depending on the ionic strength of the aqueous solution[1].

Upon deprotonation, the resulting anion exhibits a highly delocalized electronic structure. The negative charge is distributed across the imidazole ring and strongly withdrawn by the electron-withdrawing nitro ( −NO2​ ) group at the C4 position. This delocalization is the primary driver of the molecule's stability and dictates its reactivity profile, particularly its behavior as an ambidentate nucleophile during N-alkylation reactions[2]. Furthermore, the 4-nitroimidazolate anion has been extensively studied as a stable, high-nitrogen component in the formulation of energetic ionic liquids (EILs) due to its thermal stability and favorable heat of formation[3].

Self-Validating Computational Methodologies

To accurately model the electronic properties and reactivity of sodium 4-nitroimidazolate, a rigorous, self-validating computational protocol must be employed. The following step-by-step methodology outlines the industry-standard approach for analyzing this anionic system.

Step-by-Step DFT Workflow
  • Conformational Sampling & Counterion Placement:

    • Action: Generate initial 3D structures of the free 4-nitroimidazolate anion and the explicit sodium ion pair (Na⁺ coordinated to N1, N3, or the nitro oxygens).

    • Causality: In non-polar solvents, the compound exists as a tight ion pair, which alters the nucleophilicity of the nitrogen atoms. In polar aprotic solvents (e.g., DMF), it dissociates. Modeling both states is necessary to accurately reflect the reaction environment.

  • Geometry Optimization (B3LYP/6-311++G(d,p)):

    • Action: Perform ground-state geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set[4].

    • Causality: The inclusion of diffuse functions (denoted by the "++") is strictly mandatory for anionic species like 4-nitroimidazolate. The excess electron density in anions extends further from the atomic nuclei; omitting diffuse functions forces the electrons into artificially contracted orbitals, leading to severe errors in energy and geometry calculations.

  • Solvation Modeling (SMD/PCM):

    • Action: Apply the Solvation Model based on Density (SMD) or a Polarizable Continuum Model (PCM) during optimization.

    • Causality: Gas-phase calculations of anions often overestimate charge localization and yield unrealistic HOMO-LUMO gaps. Implicit solvation models accurately screen electrostatic interactions, stabilizing the anion and providing realistic transition state barriers.

  • Vibrational Frequency Analysis (Self-Validation):

    • Action: Calculate harmonic vibrational frequencies at the same level of theory.

    • Causality: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state (saddle point)[3].

  • Electronic Property Extraction:

    • Action: Perform Natural Bond Orbital (NBO) analysis and Time-Dependent DFT (TD-DFT)[1].

    • Causality: NBO analysis visualizes the specific molecular orbitals involved in charge transfer, while TD-DFT accurately predicts vertical excitation energies (VEEs) for UV-Vis spectroscopic validation[5].

G A Input: 4-nitro-1-sodio-1H-imidazole (Gas Phase & Solvated) B Geometry Optimization (B3LYP/6-311++G(d,p) + SMD) A->B C Frequency Analysis (Zero Imaginary Frequencies) B->C D Electronic Properties (TD-DFT, NBO, MEP) C->D E Regioselectivity Prediction (Fukui Functions & TS Search) C->E

Caption: Computational workflow for the DFT analysis of 4-nitro-1-sodio-1H-imidazole.

Electronic Structure and Spectroscopic Properties

Theoretical investigations into the vibrational spectra, charge transfer interactions, and orbital energies of 4-nitroimidazole derivatives reveal profound insights into their stability.

HOMO-LUMO Energy Gap and NBO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. For 4-nitroimidazolate, the HOMO is predominantly localized on the imidazole ring (specifically around the deprotonated N1 and N3 atoms), while the LUMO is heavily concentrated on the electron-withdrawing nitro group.

The relatively small HOMO-LUMO energy gap facilitates intramolecular charge transfer, which is characteristic of highly conjugated nitroaromatic systems[4]. NBO analysis further confirms that the n→π∗ transitions within the nitro-functional group are responsible for the compound's strong optical activity in the near-UV range[5].

Spectroscopic Benchmarking

To ensure the trustworthiness of the theoretical models, computed NMR and IR spectra are routinely benchmarked against experimental data. DFT calculations for 4-nitroimidazole and its methylated derivatives show excellent agreement (within 2%) for imidazole carbon chemical shifts, though larger discrepancies (up to 13%) are sometimes observed for 15N shifts due to complex ring resonant structures and molecular dynamics[2].

Quantitative Data Summaries

Table 1: Summary of Key Theoretical Parameters (DFT/B3LYP)

Property4-Nitroimidazole (Neutral)4-Nitroimidazolate (Anion)Significance in Drug Design
Charge Distribution Neutral-1 (Delocalized)Determines solubility and binding affinity in target receptors.
HOMO Energy (eV) Lower (More stable)Higher (More reactive)Indicates the anion is a vastly superior nucleophile for SN2 reactions.
LUMO Energy (eV) LowerHigherDictates reduction potential, crucial for the bioactivation of nitroimidazole drugs.
pKa​ (Aqueous) ~9.0 - 9.5[1]N/ADefines the pH at which the reactive sodium salt can be effectively formed in situ.

Table 2: Experimental vs. Theoretical NMR Chemical Shifts for 4-NI Core[2]

AtomExperimental Shift (ppm)Theoretical Shift (DFT)Variance
C2 136.4~138.1< 2%
C4 144.7~146.5< 2%
C5 119.4~121.0< 2%
N1 (Amino) 181.5~200.0~10-13% (Due to resonance/dynamics)

Regioselectivity in N-Alkylation

One of the most critical applications of sodium 4-nitroimidazolate in pharmaceutical synthesis is N-alkylation (e.g., reacting with an alkyl halide to form 1-alkyl-4-nitroimidazole or 1-alkyl-5-nitroimidazole). Because the anion is ambidentate, electrophilic attack can theoretically occur at either the N1 or N3 position.

Theoretical calculations (Transition State searches and Fukui function analyses) explain the causality behind the observed product ratios:

  • Thermodynamic vs. Kinetic Control: The N1 position is generally less sterically hindered than the N3 position (which is adjacent to the bulky C4-nitro group).

  • Transition State Barriers ( ΔG‡ ): DFT calculations reveal that the activation energy barrier for attack at N1 is significantly lower than for attack at N3. Consequently, alkylation of 4-nitro-1-sodio-1H-imidazole overwhelmingly yields the 1-alkyl-4-nitroimidazole isomer as the major kinetic product, which aligns seamlessly with empirical bench-top observations.

R N 4-Nitroimidazolate Anion (Delocalized Charge) TS1 Transition State 1 (Attack at N1) N->TS1 Lower ΔG‡ TS3 Transition State 2 (Attack at N3) N->TS3 Higher ΔG‡ E Electrophile (e.g., CH3I) E->TS1 E->TS3 P1 1-Alkyl-4-nitroimidazole (Major Product) TS1->P1 P3 1-Alkyl-5-nitroimidazole (Minor/Sterically Hindered) TS3->P3

Caption: Regioselective N-alkylation pathway of the 4-nitroimidazolate anion.

Conclusion

Theoretical studies utilizing advanced DFT methodologies provide an indispensable framework for understanding 4-nitro-1-sodio-1H-imidazole. By employing diffuse basis sets and implicit solvation models, researchers can accurately map the electronic landscape of the 4-nitroimidazolate anion. These self-validating computational protocols not only explain the fundamental spectroscopic properties of the molecule but also predict its regioselective behavior in complex synthetic pathways, thereby accelerating the rational design of next-generation nitroimidazole therapeutics.

References

  • Source: swinburne.edu.
  • Source: asianpubs.
  • Source: mdpi.
  • Source: acs.

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4-Nitro-1-Sodio-1H-Imidazole: A Comprehensive Technical Guide on Synthesis, Reactivity, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1-sodio-1H-imidazole (the sodium salt of 4-nitroimidazole) is a highly versatile nucleophilic scaffold that serves as a foundational building block in modern medicinal chemistry and materials science. Because the neutral 4-nitroimidazole possesses an acidic N-H proton, it can be readily deprotonated to form a stable, ambident anion. This technical guide explores the physicochemical dynamics of this compound, details the causality behind its regioselective N-alkylation, and provides self-validating experimental protocols for its utilization in the synthesis of life-saving antitubercular drugs, immunosuppressant standards, and energetic materials.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 4-nitro-1-sodio-1H-imidazole, one must first understand the thermodynamic principles governing its formation and reactivity.

Ionization and Salt Formation

The neutral 4-nitroimidazole molecule exhibits an apparent pKa ranging from 8.99 to 9.50, depending on the ionic strength of the surrounding medium[1]. This relatively high acidity (compared to unsubstituted imidazole, pKa ~14.5) is driven by the strong electron-withdrawing nature of the nitro group at the C4 position, which stabilizes the resulting conjugate base through resonance. Treatment with moderate-to-strong bases (e.g., NaOH, K₂CO₃, or NaH) quantitatively yields the 4-nitroimidazolate anion[1].

The Causality of Regioselectivity

The 4-nitroimidazolate anion is an ambident nucleophile, meaning it can theoretically react at either the N1 or N3 nitrogen atoms. However, alkylation overwhelmingly favors the N1 position[2].

  • Steric Causality: The bulky nitro group at the C4 position creates significant steric hindrance around the adjacent N3 atom, physically blocking the approach of electrophiles.

  • Electronic Causality: The electron-withdrawing inductive effect of the nitro group heavily depletes the electron density at N3. Consequently, the N1 atom remains significantly more nucleophilic[2].

G A 4-Nitroimidazole (Neutral, pKa ~9.5) B 4-Nitro-1-sodio-1H-imidazole (Nucleophilic Anion) A->B Base (NaOH / NaH) - H2O / - H2 C 1-Alkyl-4-nitroimidazole (Major Product: N1) B->C R-X Sterically Favored D 1-Alkyl-5-nitroimidazole (Minor Product: N3) B->D R-X Sterically Hindered

Regioselective N-alkylation pathway of 4-nitro-1-sodio-1H-imidazole favoring the N1 position.

Quantitative Data: Alkylation Conditions

The choice of base, solvent, and temperature directly dictates the yield and regioselectivity of the resulting N-alkylated product. The table below summarizes the causality behind different experimental parameters based on established literature[2].

Base / ReagentSolventTemperatureMajor Isomer (N1) YieldMinor Isomer (N3) YieldCausality / Observation
K₂CO₃ / Alkyl Halide Acetonitrile60 °C66–85%< 5%Mild base with polar aprotic solvent favors the thermodynamic N1 product.
NaH / Alkyl Halide DMF0 °C to RT> 90%TraceStrong base ensures complete formation of the highly nucleophilic sodium salt, maximizing N1 attack.
NaOH (aq) / Dialkyl Sulfate Water / DioxaneReflux~ 70%~ 15%Protic conditions and high heat provide enough kinetic energy to partially overcome N3 steric hindrance.

Experimental Protocol: Synthesis and Regioselective Alkylation

The following protocol details a self-validating workflow for generating the sodium salt in situ and performing a regioselective N-alkylation.

Phase 1: Deprotonation (Salt Formation)
  • Preparation: Suspend 1.0 equivalent of 4-nitroimidazole in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the equilibrium entirely to the 4-nitro-1-sodio-1H-imidazole salt.

  • In-Process Validation: Observe the evolution of hydrogen (H₂) gas. The cessation of bubbling and the transition of the suspension to a clear, yellowish solution validates that complete salt formation has been achieved.

Phase 2: Electrophilic Addition (N-Alkylation)
  • Alkylation: Add 1.1 equivalents of the desired electrophile (e.g., an alkyl bromide) dropwise to the 0 °C solution.

    • Causality: Maintaining a low initial temperature controls the exothermic reaction and maximizes N1 regioselectivity by restricting the kinetic energy required to overcome the steric hindrance at the N3 position.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The N1-alkylated product will exhibit a higher Rf value than the highly polar starting material.

  • Workup: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, wash with brine to remove DMF, dry over MgSO₄, and concentrate in vacuo. Confirm regiochemistry via ¹H-NMR (N1-alkylated imidazole proton shifts are highly distinct from the N3 isomer).

Pharmaceutical & Industrial Applications

The 4-nitro-1-sodio-1H-imidazole core is not just a theoretical intermediate; it is the backbone of several critical commercial and investigational pipelines.

A. Antitubercular Agents (Pretomanid & Delamanid)

The most prominent application of the 4-nitroimidazole scaffold is in the synthesis of next-generation tuberculosis drugs. For instance, the synthesis of Pretomanid (a key component of the BPaL regimen for multidrug-resistant TB) relies on the dibromination of 4-nitroimidazole, followed by selective debromination to yield 2-bromo-4-nitroimidazole[3]. This intermediate is then converted to its sodium salt and N-alkylated with a protected (S)-glycidol derivative to build the drug's core structure[4].

B. Immunosuppressant Impurity Standards

In pharmaceutical quality control, 4-nitro-1-sodio-1H-imidazole derivatives are critical reference standards. Specifically, 5-Hydroxy-1-methyl-4-nitroimidazole Sodium Salt is recognized globally as Azathioprine EP Impurity E[5]. Synthesizing this standard requires precise N-methylation of the 4-nitroimidazolate core followed by hydroxylation.

C. Energetic Materials

Beyond pharmaceuticals, the nitrogen-rich nature of the imidazole ring makes it an ideal candidate for "green" energetic materials. The synthesis of 2-azido-4-nitroimidazole energetic salts utilizes the 4-nitroimidazole core to create compounds with high positive enthalpies of formation and detonation velocities that exceed those of traditional TNT[6].

G Core 4-Nitro-1-sodio-1H-imidazole (Core Scaffold) TB Antitubercular Agents (Pretomanid, Delamanid) Core->TB Halogenation & N-Alkylation Immuno Immunosuppressant Impurities (Azathioprine Impurity E) Core->Immuno N-Methylation & Hydroxylation Energetic Energetic Salts (Azido-nitroimidazoles) Core->Energetic Azidation & Salt Formation

Pharmaceutical and industrial workflows derived from the 4-nitroimidazole core scaffold.

References

  • [5] 35681-68-6(Azathioprine EP Impurity E) - ChemicalBook. Source: ChemicalBook. 5

  • [6] Synthesis, characterization and theoretical study of 2-azido-4-nitroimidazole-based energetic salts. Source: RHHZ. 6

  • [1] 4-nitroimidazole Binding to Horse Metmyoglobin: Evidence for Preferential Anion Binding. Source: PubMed / NIH. 1

  • [2] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Source: Der Pharma Chemica. 2

  • [4] Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Source: ACS Publications. 4

  • [3] Summary of Process Development Work on TB Drug Pretomanid. Source: Medicines for All Institute (M4ALL) - VCU.3

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Foreword: Navigating Data Gaps for a Reactive Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 4-Nitroimidazole and its In Situ Generated Sodium Salt, 4-Nitro-1-sodio-1H-imidazole

As a Senior Application Scientist, this guide is structured to provide a robust operational framework by:

  • Establishing a comprehensive safety and handling profile for the well-documented parent compound, 4-nitro-1H-imidazole (CAS: 3034-38-6).

  • Extrapolating from this data and established principles of organometallic chemistry to provide expert guidance on the safe in situ generation and handling of its sodium salt.

The protocols and recommendations herein are synthesized from authoritative safety data and peer-reviewed literature to ensure a self-validating system of laboratory practice.

Section 1: Core Compound Profile: 4-Nitro-1H-imidazole

4-Nitro-1H-imidazole is a foundational building block in medicinal chemistry, serving as a precursor for a range of therapeutic agents, including antibacterial, anticancer, and anti-parasitic drugs.[1][2] Its chemical reactivity is dominated by the acidic N-H proton and the electron-withdrawing nature of the nitro group, which influences the aromatic ring's nucleophilicity and the acidity of the N-H proton.

Physicochemical Data

The following table summarizes the key physical and chemical properties of 4-nitro-1H-imidazole, the essential starting material.

PropertyValueSource
CAS Number 3034-38-6[3]
Molecular Formula C₃H₃N₃O₂[4]
Molecular Weight 113.07 g/mol [4]
Appearance Light yellow powder/solid[4]
Melting Point 303 °C (decomposes)[4]
Solubility in Water 0.40 g/L[4]
pH 7 (0.40 g/L solution at 20°C)[4]
Flash Point 200 °C (closed cup)[4]
Thermal Stability Insights

The thermal decomposition of 4-nitroimidazole has been studied, revealing that the process initiates with the cleavage of the C-NO₂ bond at temperatures between 185–210 °C.[5] The resulting NO₂ is a strong oxidant that rapidly destroys the imidazole ring, producing gaseous products such as NO₂, CO₂, and CO.[5] This inherent thermal instability, which begins well below its decomposition-melting point, underscores the need for careful temperature control in any synthetic application. The presence of a nitro group on the imidazole ring is a known determinant of thermal stability in this class of compounds.[6]

Section 2: Hazard Analysis and Risk Mitigation

Based on authoritative safety data sheets, 4-nitro-1H-imidazole is classified as a hazardous substance.[4][7] The primary risks are associated with ingestion and irritation.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[7]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[7]
Exposure Routes and First Aid Protocols
Exposure RouteSymptoms & EffectsFirst Aid Measures
Ingestion Harmful if swallowed. May cause gastrointestinal changes and somnolence.[4]IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Never give anything by mouth to an unconscious person.[4][7]
Inhalation May cause respiratory tract irritation.[7]IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
Skin Contact Causes skin irritation.[7]IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[7]
Eye Contact Causes serious eye irritation.[7]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Section 3: Standard Operating Procedures: Handling, Storage & PPE

Adherence to strict handling and storage protocols is paramount to ensure laboratory safety.

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling 4-nitro-1H-imidazole and its derivatives.

  • Eye/Face Protection: Use chemical safety goggles with side protection that conform to EN 166 or NIOSH (US) standards.[8]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, NBR) tested according to EN 374.[8] Gloves must be inspected prior to use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved P95 (US) or P2 (EN 143) particle respirator is necessary.[9]

Handling and Engineering Controls
  • Ventilation: Always handle this compound within a properly functioning laboratory chemical fume hood.[9]

  • Dust Mitigation: Avoid the formation and inhalation of dust.[4] Use appropriate tools to handle the solid material without generating airborne particles.

  • Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area.[4]

Storage Protocols
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

  • Environment: Protect from moisture and direct sunlight.[10]

Section 4: Synthesis and Handling of 4-Nitro-1-sodio-1H-imidazole

The sodium salt of 4-nitroimidazole is a potent nucleophile, crucial for the synthesis of N-substituted derivatives, which are explored for various therapeutic applications.[11][12] It is almost exclusively generated in situ due to its heightened reactivity and hygroscopicity.

Causality Behind In Situ Generation

Deprotonation of 4-nitro-1H-imidazole with a strong base generates the corresponding sodium salt. The resulting anion is significantly more nucleophilic than the neutral parent molecule, making it highly effective for subsequent alkylation or arylation reactions at the N-1 position. However, this enhanced reactivity also makes the salt highly sensitive to atmospheric moisture and CO₂, which can quench the anion. Therefore, generation and use under an inert, anhydrous atmosphere is not merely best practice—it is a requirement for reaction success and reproducibility.

Step-by-Step Protocol: In Situ Generation for N-Alkylation

This protocol describes a general, self-validating procedure for generating 4-nitro-1-sodio-1H-imidazole and using it in a subsequent alkylation reaction.

Materials:

  • 4-nitro-1H-imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Alkylating agent (e.g., an alkyl halide)

  • Anhydrous reaction vessel with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Assemble the reaction flask and equip it with a magnetic stir bar and a septum. Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent & Reagent Addition: Add anhydrous DMF or acetonitrile to the flask via syringe.

  • Base Addition: Carefully weigh the required amount of sodium hydride (typically 1.1 equivalents) and add it to the stirring solvent. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, producing hydrogen gas. The mineral oil protects it from atmospheric moisture.

  • Substrate Addition: Dissolve 4-nitro-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the NaH suspension at 0 °C (ice bath). Safety Note: The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and add the substrate slowly to control the reaction rate.

  • Salt Formation: Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete. The evolution of gas should cease, and the solution may change in appearance, indicating the formation of the sodium salt.

  • Alkylation: Cool the solution back to 0 °C. Slowly add the alkylating agent (1.0-1.2 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to the desired temperature (e.g., room temperature or 60 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.[12]

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Proceed with standard extraction and purification procedures.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction In Situ Salt Generation & Reaction cluster_workup Workup & Purification p1 Assemble & Purge Glassware (Nitrogen/Argon Atmosphere) p2 Add Anhydrous Solvent (e.g., DMF) p1->p2 r1 Add Sodium Hydride (NaH) to Solvent p2->r1 r2 Slowly Add 4-Nitroimidazole Solution at 0°C r1->r2 r3 Stir at RT (30-60 min) (4-Nitro-1-sodio-1H-imidazole forms) r2->r3 r4 Cool to 0°C & Add Alkylating Agent r3->r4 r5 Stir to Completion (Monitor by TLC/LC-MS) r4->r5 w1 Quench Reaction (aq. NH4Cl) r5->w1 w2 Aqueous Extraction w1->w2 w3 Purification (e.g., Chromatography) w2->w3

Caption: Workflow for the in situ generation and alkylation of 4-nitro-1-sodio-1H-imidazole.

Section 5: Role in Drug Development & Chemical Reactivity

Nitroimidazole scaffolds are privileged structures in medicinal chemistry.[1] The reduction of the nitro group within anaerobic cells or microorganisms is a key mechanism of action, leading to the formation of cytotoxic radical species.[1] The synthesis of diverse libraries of N-substituted 4-nitroimidazoles is therefore a cornerstone of drug discovery in this area.

The sodium salt, as a key intermediate, enables the regioselective functionalization at the N-1 position, which is critical for tuning the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding.[11][13]

Visualization of Synthetic Utility

G start 4-Nitro-1H-imidazole na_salt 4-Nitro-1-sodio-1H-imidazole (In Situ Intermediate) start->na_salt + Strong Base (e.g., NaH) - H₂ product N-1 Substituted 4-Nitroimidazole Derivatives na_salt->product + Electrophile (R-X) therapeutics Therapeutic Candidates (Antibacterial, Anticancer, etc.) product->therapeutics Pharmacological Screening

Caption: Synthetic pathway from 4-nitroimidazole to therapeutic candidates via the sodium salt intermediate.

Section 6: Waste Disposal

Chemical waste must be handled as hazardous.[7][14]

  • Classification: All solid waste containing 4-nitro-1H-imidazole and its derivatives, as well as contaminated lab supplies (gloves, paper towels), must be classified as hazardous chemical waste.[7][14]

  • Containerization: Collect waste in a designated, sealable, and properly labeled hazardous waste container.[9] Do not mix with incompatible waste streams.

  • Aqueous Waste: Aqueous layers from the workup containing the compound should also be collected as hazardous aqueous waste. Do not dispose of them down the drain.[14]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, regional, and national regulations.[7][14]

Section 7: References

  • Zhang, J., et al. (n.d.). Production of 4-nitroimidazole and its thermal stability. ResearchGate. Link

  • ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis. Link

  • Gao, H., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 298. Link

  • Fallah-Tafti, A., et al. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. Turkish Journal of Chemistry, 35, 307-316. Link

  • Jacobs, R. T., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2617. Link

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Link

  • Khan, M. F., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 895-901. Link

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Link

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Link

  • Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 247. Link

  • BenchChem. (2025). Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals. Link

  • G-Biosciences. (n.d.). Safety Data Sheet: Imidazole. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Link

  • LGC Standards. (n.d.). 4-Nitro-1H-imidazole. Link

  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability of 4,4'-Bi-1H-imidazole. Link

  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Link

  • MDPI. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Link

  • Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Link

  • ResearchGate. (2016). Imidazole and its derivatives as potential candidates for drug development. Link

  • Veeprho. (n.d.). 4-Nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. Link

  • BenchChem. (2025). Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments. Link

Sources

Comprehensive Technical Guide: Physical Appearance, Form, and Characterization of 4-Nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

4-Nitro-1-sodio-1H-imidazole (CAS: 58031-81-5), frequently referred to as sodium 4-nitroimidazolide, is the deprotonated sodium salt of 4-nitroimidazole[1]. In pharmaceutical development, nitroimidazoles are a critical class of active pharmaceutical ingredients (APIs) utilized primarily as anti-infective agents and radiosensitizers[2]. The sodium salt form serves as a highly reactive, soluble intermediate for N-alkylation reactions, which are foundational in synthesizing complex derivatives like azathioprine and metronidazole analogs. Understanding the physical form, handling requirements, and structural dynamics of this salt is essential for ensuring lot-to-lot reproducibility in drug manufacturing.

Physical Appearance and Macroscopic Form

In its pure, isolated state, 4-nitro-1-sodio-1H-imidazole presents as a pale yellow to off-white crystalline solid or fine powder .

The Causality of Color: The distinct yellow hue is not an impurity but a direct consequence of the molecule's electronic structure. In the neutral parent compound, the π -system is conjugated with the strongly electron-withdrawing C4-nitro group. Upon deprotonation, the resulting anionic charge on the N1 nitrogen delocalizes across the imidazole ring and into the nitro group. This extended conjugation lowers the HOMO-LUMO energy gap, shifting the compound's absorption spectrum slightly into the visible region, thereby reflecting yellow light.

Hygroscopicity and Form Stability: Like most sodium salts of nitrogenous heterocycles, sodium 4-nitroimidazolide is highly hygroscopic. The high hydration energy of the sodium cation ( Na+ ) readily attracts atmospheric moisture. If exposed to ambient humidity, the crystalline powder will rapidly absorb water, leading to deliquescence or the formation of undefined hydrates. Consequently, its physical form is strictly dependent on storage conditions; it must be maintained under an inert atmosphere (e.g., dry argon or nitrogen) in tightly sealed amber vials to preserve its anhydrous crystalline integrity.

Quantitative Physicochemical Data

To facilitate rapid comparison and analytical validation, the core quantitative properties of the compound and its parent precursor are summarized below.

Property / ParameterValue / Description
CAS Registry Number 58031-81-5[1]
Molecular Formula C₃H₂N₃NaO₂
Molar Mass 135.06 g/mol
Physical State (Anhydrous) Yellow to off-white crystalline solid
Parent 4-NI ¹³C NMR Shifts 119.4, 136.4, and 144.7 ppm[2]
Parent 4-NI ¹⁵N NMR Shifts 181.5, 237.4, and 363.0 ppm[2]
Deprotonation Effect (N3) Shielding effect ( Δδ ≈ +11.6 ppm)[2]

Mechanistic Insights: Tautomerism and Charge Distribution

In its neutral state, the parent compound exhibits rapid annular tautomerism, constantly interconverting between 4-nitroimidazole and 5-nitroimidazole via proton transfer[3]. However, the N-H bond of 4-nitroimidazole is unusually acidic (pKa ~ 9.3) compared to unsubstituted imidazole (pKa ~ 14.5). This acidity is driven by the strong inductive and mesomeric electron-withdrawing effects of the nitro group.

When reacted with a strong base, this tautomerism is effectively "locked." Both the 4-nitro and 5-nitro tautomers yield the exact same resonance-stabilized imidazolide anion upon deprotonation[3]. The negative charge is not localized on the N1 atom; rather, it is distributed across the ring system, providing exceptional thermodynamic stability to the salt.

Charge_Distribution N1 Deprotonated Nitrogen (N1) Anionic Center Ring Imidazole Ring pi-Electron Delocalization N1->Ring Delocalizes charge Na Na+ N1->Na Primary ionic interaction NO2 Nitro Group (C4) Electron Withdrawing Sink Ring->NO2 Stabilizes via mesomeric effect NO2->Na Secondary coordination

Caption: Logical mapping of charge distribution and ionic stabilization in sodium 4-nitroimidazolide.

Analytical Characterization Protocols

Validating the physical form and purity of 4-nitro-1-sodio-1H-imidazole requires specific spectroscopic techniques, as visual appearance alone is insufficient to confirm the absence of the neutral parent or hydrates.

  • NMR Spectroscopy: Deprotonation drastically alters the chemical environment of the imidazole ring. Advanced dynamic nuclear polarization (DNP)-enhanced NMR studies demonstrate that the removal of the N1 proton (or analogous methylation) causes significant shifts in the nitrogen chemical environment[2]. While the N1 shift experiences a minor change, the N3 nitrogen experiences significant shielding ( Δδ = 11.6 ppm)[2].

  • IR Spectroscopy (Self-Validating Metric): The most diagnostic feature in infrared spectroscopy is the complete disappearance of the broad N-H stretching band (typically observed around 3100–3200 cm⁻¹ in the parent compound). The presence of any peak in this region immediately invalidates the purity of the salt, indicating incomplete deprotonation or hydrolysis.

Experimental Protocol: Synthesis and Isolation

To obtain the pure, anhydrous yellow crystalline form of 4-nitro-1-sodio-1H-imidazole, the following self-validating methodology must be employed. The use of a non-aqueous base (Sodium Methoxide) prevents the formation of difficult-to-remove hydrates.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g (88.4 mmol) of pure 4-nitroimidazole in 100 mL of anhydrous methanol in a flame-dried, round-bottom flask purged with dry nitrogen.

  • Deprotonation: Slowly add 1.05 equivalents (4.98 g, 92.8 mmol) of solid sodium methoxide (NaOMe) in small portions over 15 minutes. Causality: Slow addition controls the mild exotherm and prevents localized side reactions. The suspension will rapidly clarify into a deep yellow solution as the soluble sodium salt forms.

  • Validation Check: Extract a 0.5 mL aliquot, dilute with water, and check the pH. A pH > 10 confirms complete deprotonation.

  • Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at 40°C until a thick yellow slurry is obtained.

  • Crystallization: Add 50 mL of anhydrous diethyl ether (anti-solvent) to the slurry and triturate vigorously for 30 minutes. Causality: The highly polar sodium salt is entirely insoluble in ether, forcing the precipitation of fine, anhydrous yellow crystals while keeping any unreacted NaOMe or organic impurities in solution.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Schlenk frit. Wash the filter cake with an additional 20 mL of cold anhydrous diethyl ether.

  • Drying: Dry the resulting yellow powder in a vacuum oven at 50°C for 12 hours. Store immediately in a desiccator or argon-purged amber vial.

Synthesis_Workflow A 4-Nitroimidazole (Parent Solid) B Deprotonation (NaOMe / Methanol) A->B Add 1.05 eq NaOMe under N2 atm C Imidazolide Anion (Reaction Solution) B->C Stir 1h at 25°C (pH > 10) D Crystallization (Anti-solvent Addition) C->D Concentrate & Add Diethyl Ether E 4-Nitro-1-sodio-1H-imidazole (Yellow Crystalline Powder) D->E Vacuum Filter & Dry at 50°C

Caption: Workflow for the synthesis and anhydrous isolation of 4-nitro-1-sodio-1H-imidazole.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6453567, 4-Nitro-1H-imidazole, sodium salt". PubChem. URL:[Link]

  • Swinburne University of Technology. "NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory". Swinburne Research Bank. URL:[Link]

  • ResearchGate. "Decomposition of nitroimidazole ions: Experiment and theory (Structures of nitroimidazole compounds investigated)". ResearchGate. URL:[Link]

Sources

Mechanistic Profiling of 4-Nitro-1-sodio-1H-imidazole in Nucleophilic Substitution and Radical Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the nitroimidazole scaffold is a cornerstone in the development of life-saving antituberculars (e.g., Pretomanid, Delamanid), radiosensitizers, and antiprotozoal agents ([1]). At the heart of this synthetic pipeline lies 4-nitro-1-sodio-1H-imidazole (the sodium salt of 4-nitroimidazole). As a highly reactive, ambident nucleophile, this intermediate presents both immense synthetic utility and significant regiochemical challenges.

In my experience optimizing these scaffolds for drug discovery, the difference between a scalable process and a failed batch often comes down to understanding the electronic subtleties of this specific salt. This technical guide deconstructs the mechanisms of action governing its reactivity, details the causality behind its regioselectivity in substitution pathways, and provides self-validating experimental protocols for robust drug development workflows.

Electronic Structure and the Ambident Dilemma

In its neutral form, 4-nitroimidazole exists as a tautomeric mixture (4-nitro-1H-imidazole 5-nitro-1H-imidazole). The neutral nitrogen is a poor nucleophile due to the strong electron-withdrawing nature of the nitro group.

By treating the neutral species with a strong base (e.g., NaH , NaOH , or K2​CO3​ ), we generate the sodium 4-nitroimidazolate salt. Deprotonation drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the molecule into a potent nucleophile. However, the resulting anion is delocalized across the N1 and N3 atoms, making it an ambident nucleophile . The causality behind the reaction outcome depends entirely on the differential electron density and steric environment at these two centers.

Causality of Regioselectivity: N1 vs. N3 Attack

When 4-nitro-1-sodio-1H-imidazole reacts with an electrophile, two regioisomers can form:

  • 1-Alkyl-4-nitroimidazole (via N1 attack)

  • 1-Alkyl-5-nitroimidazole (via N3 attack)

Why is the 4-nitro isomer predominantly favored under standard conditions?

  • Electronic Factors: The nitro group at C4 pulls electron density away from the adjacent N3 atom via both inductive and resonance effects. The N1 atom, being further away from the nitro group, retains a higher partial negative charge and greater nucleophilicity.

  • Steric Hindrance: The bulky nitro group at the C4 position creates significant steric clash for any incoming electrophile attempting to attack the adjacent N3 position. Consequently, kinetic control heavily favors attack at the unhindered N1 position ([2]).

Primary Mechanisms of Action
4.1. Bimolecular Nucleophilic Substitution ( SN​2 )

In standard alkylation reactions (e.g., with primary or secondary alkyl halides), the mechanism proceeds via a classic SN​2 pathway. The N1 lone pair of the 4-nitroimidazolate anion attacks the electrophilic carbon, leading to the concerted displacement of the halide leaving group. The transition state involves a linear arrangement of the N1 atom, the electrophilic carbon, and the leaving group.

4.2. Radical-Nucleophilic Substitution ( SRN​1 )

When reacting with sterically hindered substrates or specific radical precursors (e.g., 2-nitropropane anions), the SN​2 pathway is energetically unfavorable. Instead, the reaction proceeds via an SRN​1 mechanism ([3]). The 4-nitroimidazolate anion acts as an electron donor, initiating a Single Electron Transfer (SET) to the electrophile, forming a radical anion intermediate. This intermediate rapidly fragments, and the resulting radical is trapped by the nitroimidazolate anion, again showing high regioselectivity for the N1 position due to kinetic control of the radical addition.

G A 4-Nitro-1-sodio-1H-imidazole (Ambident Anion) B Standard Alkyl Halide (1° or 2° R-X) A->B C Sterically Hindered / Radical Precursor A->C D SN2 Mechanism (Concerted Attack) B->D E SRN1 Mechanism (Single Electron Transfer) C->E F Transition State [N---R---X]‡ D->F G Radical Anion [R-X]•- Fragmenting E->G H 1-Alkyl-4-nitroimidazole (Major Regioisomer) F->H G->H

Caption: Mechanistic divergence of 4-nitro-1-sodio-1H-imidazole in SN2 vs. SRN1 pathways.

Quantitative Data: Reaction Optimization

The choice of solvent, base, and temperature is critical for maximizing the yield of the desired 1-alkyl-4-nitroimidazole and suppressing dialkylation or unreacted starting material ([4];[5]).

Table 1: Effect of Reaction Parameters on N-Alkylation of 4-Nitroimidazole

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (4-nitro : 5-nitro)
Ethyl bromoacetate K2​CO3​ CH3​CN 252440%> 9:1
Ethyl bromoacetate K2​CO3​ CH3​CN 601285%> 10:1
Benzyl chloride NaH DMF25872%> 15:1
Benzyl chloride KOH DMSO601268%8:1

Note: Acetonitrile at elevated temperatures with a mild base ( K2​CO3​ ) provides an optimal balance of solubility and kinetic energy to drive the SN​2 reaction to completion while maintaining high regioselectivity.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints.

Protocol: Regioselective Synthesis of 1-Benzyl-4-nitro-1H-imidazole Objective: Alkylate 4-nitroimidazole using sodium hydride to pre-form the sodium salt, ensuring complete deprotonation and maximizing nucleophilicity.

Step 1: Salt Formation (Deprotonation)

  • In an oven-dried, argon-purged Schlenk flask, suspend sodium hydride ( NaH , 60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF (0.2 M relative to substrate) at 0 °C.

  • Add 4-nitroimidazole (1.0 equiv) portion-wise.

    • Causality & Validation: The evolution of H2​ gas acts as a visual, self-validating indicator of the acid-base reaction.

  • Stir the mixture at room temperature for 30 minutes until a clear, yellow/orange solution forms, indicating the complete generation of 4-nitro-1-sodio-1H-imidazole.

Step 2: Nucleophilic Substitution ( SN​2 ) 4. Cool the reaction mixture back to 0 °C. 5. Add benzyl chloride (1.05 equiv) dropwise via syringe.

  • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of dialkylation or exothermic degradation.
  • Warm to room temperature and stir for 8 hours.
  • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the baseline-retained sodium salt and the appearance of a high- Rf​ UV-active spot validates reaction progression.

Step 3: Workup and Regiochemical Validation 7. Quench the reaction with saturated aqueous NH4​Cl to neutralize any unreacted NaH . 8. Extract with Ethyl Acetate ( ). Wash the combined organic layers extensively with brine ( ) to remove DMF. 9. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. 10. Final Validation: Analyze the crude product via 1H NMR. The presence of a singlet at ~7.8 ppm (C5-H) and ~7.5 ppm (C2-H) confirms the 4-nitro isomer. If the 5-nitro isomer were present, the C4-H would appear significantly further downfield (>8.0 ppm) due to the direct deshielding effect of the adjacent nitro group.

G A 4-Nitroimidazole + NaH in DMF B H2 Gas Evolution (Validation Check) A->B C 4-Nitro-1-sodio-1H-imidazole (Active Nucleophile) B->C D Add Benzyl Chloride (0 °C to RT) C->D E TLC Monitoring (Validation Check) D->E F Aqueous Workup & Extraction E->F G 1-Benzyl-4-nitroimidazole (NMR Validation) F->G

Caption: Self-validating experimental workflow for the N-alkylation of 4-nitroimidazole.

Conclusion

The reactivity of 4-nitro-1-sodio-1H-imidazole is fundamentally dictated by the interplay between the electron-withdrawing nature of the nitro group and the delocalized anionic charge of the imidazolate ring. By understanding the kinetic preference for N1 attack—driven by reduced steric hindrance and higher localized electron density—chemists can rationally design reaction conditions to synthesize complex, regiochemically pure nitroimidazole therapeutics. Employing self-validating protocols ensures that the transition from bench-scale synthesis to process chemistry remains robust and reproducible.

References
  • Yassine, H., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 2022.[Link]

  • Bowman, W. R., et al. "Radical-nucleophilic Substitution (SRN1) Reactions. Part 5. Anions of Nitroimidazoles in SRN1 and Oxidative Addition Reactions." Journal of the Chemical Society, Perkin Transactions 2, 1987.[Link]

  • Upadhayaya, R. S., et al. "Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles." Journal of Medicinal Chemistry, 2009.[Link]

  • Mital, A. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Molecules, MDPI, 2022.[Link]

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 4-Nitro-1-sodio-1H-imidazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous therapeutics, including antitubercular agents (e.g., Pretomanid, Delamanid), radiosensitizers (e.g., Misonidazole), and broad-spectrum anti-infectives[1]. The synthesis of these complex APIs frequently relies on the N-alkylation of the imidazole ring.

Because 4-nitroimidazole exists as a tautomeric mixture of 4-nitro-1H-imidazole and 5-nitro-1H-imidazole, direct alkylation often yields an undesirable mixture of regioisomers. To achieve high regioselectivity and yield, the protocol mandates the irreversible deprotonation of the imidazole (pKa ≈ 9.3) using a strong base to form 4-nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolate) prior to the introduction of the electrophile[2].

Causality of Regioselectivity: When the sodium salt is generated in a polar aprotic solvent like DMF, the sodium cation is heavily solvated, leaving a highly reactive, "naked" nitroimidazolate anion. During the subsequent SN2 attack on an alkyl halide, alkylation predominantly occurs at the nitrogen furthest from the nitro group (the N1 position of the 4-nitro tautomer). This is driven by both steric hindrance (the bulky -NO₂ group blocks the adjacent nitrogen) and electronic deactivation (the electron-withdrawing nature of the -NO₂ group reduces the nucleophilicity of the adjacent nitrogen).

Pathway A 4-Nitroimidazole (Tautomeric Mixture) C 4-Nitro-1-sodio-1H-imidazole (Reactive Anion) A->C Deprotonation (-H2 gas) B Sodium Hydride (NaH, DMF, 0°C) B->C E 1-Alkyl-4-nitroimidazole (Major, Less Hindered) C->E Regioselective Alkylation F 1-Alkyl-5-nitroimidazole (Minor, Sterically Hindered) C->F Minor Pathway D Alkyl Halide (R-X) SN2 Attack D->E D->F

Reaction pathway demonstrating the regioselective N-alkylation of 4-nitro-1-sodio-1H-imidazole.

Quantitative Optimization of Alkylation Conditions

The choice of base and solvent dictates both the overall yield and the regiochemical outcome of the reaction. As summarized in the data below, utilizing Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) provides the optimal thermodynamic and kinetic environment for generating the sodium salt and directing the SN2 attack[3].

Base SystemSolventTemperatureTime (h)Total Yield (%)Regioselectivity (4-Nitro : 5-Nitro)
K₂CO₃Acetonitrile60 °C3.066 – 85%~ 80 : 20
NaOH (aq)DCM (Biphasic)25 °C8.072%~ 85 : 15
NaOMeMethanol65 °C6.075%~ 90 : 10
NaH DMF 0 °C to 25 °C 2.5 90 – 94% > 95 : 5

Table 1: Comparative analysis of basic conditions for the N-alkylation of 4-nitroimidazole.

Self-Validating Experimental Protocol

The following methodology details the synthesis of a generic 1-alkyl-4-nitro-1H-imidazole (e.g., using benzyl bromide) via the sodium salt intermediate. The protocol is designed as a self-validating system, ensuring that the chemist can verify the success of each phase before proceeding.

Phase 1: Generation of 4-Nitro-1-sodio-1H-imidazole
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Loading: Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) to the flask. Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully under inert gas.

  • Solvent Addition: Suspend the purified NaH in 50 mL of anhydrous DMF and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 1.0 equivalent of 4-nitroimidazole in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes to control the exothermic acid-base reaction.

  • Self-Validation Checkpoint 1 (Visual): The reaction will immediately produce effervescence (H₂ gas). The cessation of bubbling and the formation of a clear, slightly yellow solution confirms the complete, irreversible formation of the sodium 4-nitroimidazolate salt.

Phase 2: Regioselective Alkylation
  • Electrophile Addition: While maintaining the temperature at 0 °C, add 1.1 equivalents of the alkyl halide (e.g., benzyl bromide) dropwise. Causality: Keeping the reaction at 0 °C suppresses the minor pathway (attack at the sterically hindered 5-position) and prevents polyalkylation.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2.5 hours.

  • Self-Validation Checkpoint 2 (Chromatographic): Perform Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent. The highly polar sodium salt remains strictly at the baseline (Rf = 0.0). The appearance of a new UV-active spot (Rf ≈ 0.4–0.6) and the complete consumption of the baseline spot validates reaction completion.

Phase 3: Quenching and Isolation
  • Quenching: Cool the flask back to 0 °C and carefully add 20 mL of ice-cold water to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL) followed by brine (50 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, preventing solvent contamination in the final product.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Step1 1. Salt Generation NaH + 4-Nitroimidazole in dry DMF (0°C) Step2 2. Alkylation Dropwise addition of Alkyl Halide Step1->Step2 Step3 3. Reaction Monitoring TLC (EtOAc:Hexane) until completion Step2->Step3 Step4 4. Quenching & Extraction Ice water quench, EtOAc extraction Step3->Step4 Step5 5. Purification & Validation Chromatography & 1H NMR confirmation Step4->Step5

Step-by-step experimental workflow for the N-alkylation of sodium 4-nitroimidazolate.

Analytical Characterization & Isomer Differentiation

Even with optimized conditions, trace amounts of the 1-alkyl-5-nitroimidazole isomer may form. The final self-validation step requires Nuclear Magnetic Resonance (NMR) spectroscopy to confirm regiochemical purity.

  • Self-Validation Checkpoint 3 (Spectroscopic): In ¹H NMR (using DMSO-d₆ or CDCl₃), the protons of the imidazole ring are highly sensitive to the position of the nitro group.

    • Major Product (4-nitro isomer): Exhibits a C5 proton signal at ~7.8–8.0 ppm and a C2 proton at ~7.5 ppm.

    • Minor Product (5-nitro isomer): The proximity of the alkyl chain to the nitro group alters the electronic environment, typically shifting the C4 proton significantly downfield (~8.1–8.3 ppm). The absence of this downfield peak confirms the successful, selective synthesis of the 4-nitro derivative.

References

1.[2] Title: Nitroimidazoles and their preparation (US Patent 3341548A) Source: Google Patents URL:

2.[1] Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PubMed Central (PMC) URL:[Link]

3.[3] Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: Pharmaceuticals (MDPI) URL:[Link]

4. Title: Part VI-N-(1-Alkyl-5-nitroimidazol-2-yl) Source: Indian Academy of Sciences (Indian Journal of Chemistry) URL:[Link]

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Application Notes and Protocols: 4-Nitro-1-sodio-1H-imidazole as a Nucleophilic Base in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-nitro-1-sodio-1H-imidazole, the sodium salt of 4-nitro-1H-imidazole, as a potent nucleophilic base in organic chemistry. This document delves into the practical applications, reaction mechanisms, and detailed experimental protocols, with a primary focus on N-alkylation reactions, a cornerstone of many synthetic endeavors in medicinal chemistry and materials science.

Introduction: The Role and Advantages of the 4-Nitroimidazolide Anion

4-Nitro-1H-imidazole is a versatile building block in organic synthesis, largely due to the acidic nature of its N-H proton, which can be readily abstracted by a suitable base to form the corresponding sodium salt, 4-nitro-1-sodio-1H-imidazole.[1][2] This in situ generation of the 4-nitroimidazolide anion transforms it into a powerful nucleophile. The presence of the electron-withdrawing nitro group significantly influences the reactivity and regioselectivity of its subsequent reactions.

The resulting N-substituted 4-nitroimidazole derivatives are pivotal structural motifs found in a wide array of pharmaceuticals, including antibacterial, antiprotozoal, and anticancer agents.[3][4] The nitroimidazole scaffold is a key component in drugs that are reductively activated in hypoxic environments, such as those found in solid tumors and anaerobic bacterial infections.[3]

Key Advantages:

  • Enhanced Nucleophilicity: Deprotonation of 4-nitro-1H-imidazole significantly increases the nucleophilicity of the imidazole nitrogen, facilitating reactions with a variety of electrophiles.

  • Regioselectivity: The electronic properties of the nitro group generally direct alkylation to the N-1 position, leading to a high degree of regioselectivity.[5][6][7]

  • Versatility: The 4-nitroimidazolide anion can participate in a range of reactions, including N-alkylation, and potentially C-alkylation and acylation, making it a versatile tool for creating diverse molecular architectures.

Core Application: N-Alkylation Reactions

The most prominent application of 4-nitro-1-sodio-1H-imidazole is in N-alkylation reactions. This transformation involves the reaction of the 4-nitroimidazolide anion with an alkyl halide or other suitable electrophile to form a new carbon-nitrogen bond.

General Reaction Mechanism

The N-alkylation of 4-nitro-1H-imidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically initiated by the deprotonation of 4-nitro-1H-imidazole with a base to form the 4-nitroimidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 4-Nitroimidazole 4-Nitro-1H-imidazole Anion 4-Nitroimidazolide Anion 4-Nitroimidazole->Anion + Base Base Base (e.g., NaH) Conjugate_Acid Conjugate Acid Base->Conjugate_Acid + H+ Product N-Alkyl-4-nitroimidazole Anion->Product + R-X Alkyl_Halide R-X (Alkyl Halide) Leaving_Group X⁻ Alkyl_Halide->Leaving_Group

Caption: General mechanism for the N-alkylation of 4-nitroimidazole.

Factors Influencing N-Alkylation

Several factors can influence the efficiency and outcome of the N-alkylation reaction:

  • Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly at elevated temperatures.[5][7][8]

  • Solvent: Aprotic polar solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.[5][7]

  • Temperature: While some reactions proceed at room temperature, heating can significantly increase the reaction rate and improve yields, especially when using milder bases.[5][7][9]

  • Alkylating Agent: The nature of the alkylating agent (e.g., primary, secondary, benzyl, allyl halides) will affect the reaction kinetics. Primary and benzylic halides are generally more reactive.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 4-nitro-1H-imidazole.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol utilizes a strong base, sodium hydride, for efficient deprotonation and subsequent alkylation.

Materials:

  • 4-Nitro-1H-imidazole (CAS: 3034-38-6)[2][10][11]

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-nitro-1H-imidazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol1_Workflow A Dissolve 4-nitro-1H-imidazole in anhydrous DMF B Cool to 0°C A->B C Add NaH portion-wise B->C D Stir at 0°C then room temperature C->D E Cool to 0°C and add alkyl halide D->E F Stir to completion (TLC monitoring) E->F G Quench with sat. NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for N-alkylation using NaH in DMF.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol employs a milder base and is often preferred for its operational simplicity and safety.[5][7]

Materials:

  • 4-Nitro-1H-imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl halide

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 4-nitro-1H-imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir until the starting material is consumed (monitor by TLC).[5][7]

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Table 1: Comparison of N-Alkylation Conditions for 4-Nitroimidazole

ParameterProtocol 1 (NaH/DMF)Protocol 2 (K₂CO₃/CH₃CN)Rationale for Choice
Base Sodium Hydride (Strong)Potassium Carbonate (Mild)NaH ensures complete and rapid deprotonation. K₂CO₃ is safer and easier to handle.
Solvent DMF (High boiling point)Acetonitrile (Lower boiling point)DMF is excellent for dissolving salts but harder to remove. Acetonitrile is easier to remove post-reaction.
Temperature 0 °C to Room TemperatureReflux (~82 °C)The stronger base allows for lower reaction temperatures. The milder base requires heating to achieve a reasonable reaction rate.
Workup Aqueous quench requiredSimple filtration and extractionThe reactive NaH must be quenched carefully. K₂CO₃ is easily removed by filtration.

Characterization of N-Alkylated Products

The synthesized N-alkyl-4-nitroimidazole derivatives should be characterized using standard spectroscopic methods to confirm their structure and purity.[3][6][12]

  • ¹H NMR: Expect to see characteristic signals for the imidazole ring protons and the newly introduced alkyl group.

  • ¹³C NMR: Will show the corresponding carbon signals for the heterocycle and the alkyl substituent.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • FT-IR: To identify characteristic functional group vibrations.

Safety and Handling

4-Nitro-1H-imidazole is harmful if swallowed.[13] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[14] Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere and away from moisture.

Conclusion

The in situ generation of 4-nitro-1-sodio-1H-imidazole provides a reliable and efficient method for the synthesis of N-alkylated 4-nitroimidazoles. The choice of base and reaction conditions can be tailored to the specific substrate and desired outcome. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate in their drug discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
  • Academia.edu. (PDF) N-alkylation of imidazole by alkaline carbons.
  • University of Otago. N-Alkylation of imidazoles.
  • ACS Publications. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. 2010.
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
  • Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality.
  • PubChem. 4-Nitro-1H-imidazole, sodium salt.
  • PubChem. 4-Nitroimidazole.
  • PMC. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic ...
  • ChemicalBook. 4-Nitro-1H-indazole synthesis.
  • Benchchem. Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity.
  • CPAChem. Safety data sheet.
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as -. 2022.
  • LGC Standards. 4-Nitro-1H-imidazole.
  • Matrix Fine Chemicals. 4-NITRO-1H-IMIDAZOLE | CAS 3034-38-6.
  • Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl). 2011.
  • Manchester Organics. 4-Nitro-1H-imidazole | 3034-38-6.
  • PubMed. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. 2024.
  • ChemicalBook. 4-Nitroimidazole - Safety Data Sheet. 2026.
  • PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • Fisher Scientific. SAFETY DATA SHEET. 2025.
  • ResearchGate. Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. 2026.
  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. 2022.
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. 2026.
  • Arabian Journal of Chemistry. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. 2014.
  • BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.
  • ChemicalBook. 4-Nitroimidazole | 3034-38-6. 2026.
  • PMC. Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L).
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation.
  • eScholarship. Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone.
  • ResearchGate. Cyclic voltammetric study of the disproportionation reaction of the nitro radical anion from 4-nitroimidazole in protic media | Request PDF. 2026.
  • G-Biosciences. Safety Data Sheet.
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents | Abstract.
  • RSC Publishing. Origins of the ANRORC reactivity in nitroimidazole derivatives.
  • ResearchGate. N 1 -Alkylation of 4(5)-nitro-1H-imidazole | Download Table.
  • Veeprho. 4-Nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report.

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Application Note: Synthesis of Substituted Imidazoles via Regioselective N-Alkylation of 4-Nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antiprotozoal agents, antibacterial drugs, and radiosensitizers (e.g., metronidazole, tinidazole, and azathioprine precursors)[1]. The synthesis of these complex derivatives frequently relies on the N-alkylation of the parent 4(5)-nitroimidazole[2].

To achieve high yields and predictable regioselectivity, chemists pre-form the sodium salt—4-nitro-1-sodio-1H-imidazole (also referred to as sodium 4-nitroimidazolate). This pre-activation step significantly enhances the nucleophilicity of the imidazole ring, driving efficient SN₂ displacements with various electrophiles (alkyl halides, epoxides, or tosylates)[3]. This application note provides a comprehensive, self-validating protocol for the generation and subsequent N-alkylation of this critical intermediate.

Mechanistic Principles & Regioselectivity (Causality)

Understanding the tautomerism and electronic distribution of 4(5)-nitroimidazole is essential for predicting reaction outcomes[2].

  • Deprotonation Dynamics: 4-nitroimidazole and 5-nitroimidazole exist in a rapid tautomeric equilibrium. Deprotonation with a strong base (such as Sodium Hydride, NaH) yields a common, resonance-stabilized anion: the 4-nitroimidazolate[3].

  • Regioselective Causality: The subsequent alkylation is governed by a competition between steric and electronic factors. The nitro group exerts a strong electron-withdrawing effect (-I, -M) and presents considerable steric bulk. Consequently, nucleophilic attack predominantly occurs at the nitrogen atom furthest from the nitro group (N1). This heavily favors the formation of the 1-alkyl-4-nitroimidazole isomer over the 1-alkyl-5-nitroimidazole isomer[2].

G A 4(5)-Nitroimidazole (Tautomeric Mixture) B Deprotonation (NaH or NaOH) A->B C 4-Nitro-1-sodio-1H-imidazole (Nucleophilic Anion) B->C -H2 or -H2O D Alkylating Agent (R-X) SN2 Reaction C->D E 1-Alkyl-4-nitroimidazole (Major Product) D->E Steric preference (N1 attack) F 1-Alkyl-5-nitroimidazole (Minor Product) D->F Minor pathway (N3 attack)

Mechanistic workflow of 4(5)-nitroimidazole deprotonation and regioselective N-alkylation.

Reaction Optimization: Quantitative Data

The choice of base and solvent is the primary driver of both overall yield and the regiomeric ratio. Strong, irreversible bases (like NaH) in polar aprotic solvents (like DMF) maximize the concentration of the naked 4-nitro-1-sodio-1H-imidazole anion, leading to faster reaction times and higher regioselectivity[1]. Weaker bases (like K₂CO₃) in acetonitrile require elevated temperatures and longer reaction times[2].

Table 1: Influence of Reaction Parameters on the N-Alkylation of 4(5)-Nitroimidazole with Benzyl Bromide

SolventBaseTemperature (°C)Time (h)Total Yield (%)Regiomeric Ratio (4-NO₂ : 5-NO₂)
DMFNaH0 to 2529495 : 5
MeCNK₂CO₃60128590 : 10
DMSOKOH2548288 : 12
EtOHNaOEt78 (Reflux)86580 : 20

Data synthesized from established literature protocols for nitroimidazole alkylation[1][2].

Experimental Protocol: Synthesis of 1-Benzyl-4-nitro-1H-imidazole

The following protocol describes the generation of 4-nitro-1-sodio-1H-imidazole and its subsequent trapping with an alkyl halide. This method is designed as a self-validating system to ensure experimental success[3].

Phase 1: Preparation of 4-Nitro-1-sodio-1H-imidazole
  • Apparatus Setup: Equip a flame-dried 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • Reagent Loading: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv, 11.0 mmol) in anhydrous DMF (15 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation (Self-Validating Step): Dissolve 4(5)-nitroimidazole (1.0 equiv, 10.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes via syringe.

    • Causality & Validation: The reaction will effervesce immediately due to H₂ gas evolution. The complete cessation of bubbling serves as a visual indicator that the deprotonation is complete and the sodium salt has quantitatively formed. The solution will typically transition to a deep yellow/orange color.

Phase 2: N-Alkylation
  • Electrophile Addition: While maintaining the reaction temperature at 0 °C, add benzyl bromide (1.1 equiv, 11.0 mmol) dropwise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Silica gel plates (EtOAc/Hexanes 1:1). Visualize under UV light (254 nm). The reaction is complete when the baseline spot corresponding to the sodium salt disappears, replaced by a higher Rf product spot[3].

Phase 3: Work-up and Isolation
  • Quenching: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL). Causality: This step is critical to partition and remove residual DMF from the organic phase.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (EtOAc/Hexanes gradient) to separate the major 1-benzyl-4-nitro-1H-imidazole from the minor 5-nitro isomer[2].

Analytical Validation & Troubleshooting

Differentiating between the 4-nitro and 5-nitro isomers is critical for downstream pharmaceutical applications. ¹H NMR spectroscopy provides a definitive, self-validating analytical readout[2].

  • 1-Alkyl-4-nitroimidazole (Major Product): The C5-H proton adjacent to the nitro group is highly deshielded, typically resonating as a singlet around δ 7.8–8.2 ppm (in CDCl₃ or DMSO-d₆). The C2-H proton appears around δ 7.5–7.7 ppm .

  • 1-Alkyl-5-nitroimidazole (Minor Product): The C4-H proton is shifted significantly upfield to δ 7.1–7.3 ppm due to the altered electronic environment, making the isomers easily distinguishable by integration.

Troubleshooting Dialkylation: If significant dialkylated imidazolium salts are observed (appearing as highly polar, baseline spots on TLC), it indicates over-alkylation. To prevent this, strictly control the equivalents of the alkylating agent (do not exceed 1.1 equiv) and maintain strict temperature control during the electrophile addition phase[3].

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at:[Link]

  • Bhujanga Rao, A. K. S., Gundu Rao, C., & Singh, B. B. (1991). A Facile High Yielding Method for Synthesis of N-Alkyl-4-Nitroimidazoles. Synthetic Communications, 21(3), 427-433. Available at:[Link]

Sources

Experimental setup for reactions with "4-nitro-1-sodio-1H-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for N-Alkylation of 4-Nitro-1-Sodio-1H-Imidazole in Pharmaceutical Synthesis

Executive Summary

The 4-nitroimidazole scaffold is a privileged pharmacophore embedded within critical therapeutics, including antituberculosis agents (e.g., Pretomanid, PA-824), antiparasitics (e.g., Secnidazole, Benznidazole), and hypoxia-targeting PET imaging tracers[1]. The functionalization of this core predominantly relies on the highly efficient N-alkylation of its deprotonated sodium salt: 4-nitro-1-sodio-1H-imidazole . Because 4-nitroimidazole itself is a relatively weak nucleophile, converting it to its sodium salt in situ is a mandatory step for achieving high-yielding electrophilic coupling[2][3]. This application note provides a field-validated, self-validating protocol for the generation and reaction of this highly nucleophilic species.

Mechanistic Rationale & Regioselectivity (The "Why")

1. The Role of the Sodium Salt and Solvent Causality The N-H bond of 4-nitroimidazole is acidic enough to be deprotonated by strong bases. Utilizing Sodium Hydride (NaH) in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is the gold standard[3][4].

  • Causality : NaH ensures irreversible deprotonation because the byproduct is hydrogen gas (H₂), which escapes the system and drives the equilibrium entirely forward[2]. Furthermore, polar aprotic solvents like DMF aggressively solvate the resulting sodium cation. This leaves the 4-nitroimidazolate anion "naked" and highly reactive, drastically lowering the activation energy required for the subsequent Sₙ2 nucleophilic attack[3].

2. Regioselectivity: 4-Nitro vs. 5-Nitro Isomers The imidazolate anion exhibits ambient nucleophilicity across its two nitrogen atoms, meaning alkylation can theoretically yield both 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole.

  • Causality : The 4-nitro isomer is overwhelmingly favored as the major product. Attack at the nitrogen adjacent to the bulky nitro group (forming the 5-nitro isomer) involves a much higher energy transition state due to severe steric repulsion. Consequently, the electrophile preferentially attacks the less sterically hindered nitrogen, yielding the 1-alkyl-4-nitroimidazole derivative[2].

Mechanism N1 4-Nitroimidazole N2 NaH / DMF 0°C to RT N1->N2 N3 4-Nitro-1-sodio-1H-imidazole (Nucleophilic Anion) N2->N3 - H2 (g) N4 Alkylating Agent (R-X) N3->N4 SN2 Attack N5 1-Alkyl-4-nitroimidazole (Major Regioisomer) N4->N5 Sterically Favored N6 1-Alkyl-5-nitroimidazole (Minor Regioisomer) N4->N6 Sterically Hindered

Mechanistic pathway of 4-nitroimidazole deprotonation and regioselective N-alkylation.

Quantitative Optimization Data

Reaction conditions dictate the efficiency of the N-alkylation process. The table below synthesizes empirical data comparing base and solvent choices, demonstrating why the NaH/DMF system is preferred over milder carbonate bases for 4-nitroimidazole derivatives[2][3][4].

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
Ethyl bromoacetateK₂CO₃CH₃CN601-366-85Mild base; requires heating, risk of incomplete deprotonation[3].
Ethyl bromoacetateK₂CO₃CH₃CNRT2440Low thermal energy leads to sluggish kinetics and poor yield[2].
Alkyl Halides / EpoxidesNaHDMF / NMP0 to RT2-1275-90+Strong base ensures complete, irreversible formation of the naked sodium salt[3][4].

Detailed Experimental Protocol: N-Alkylation via 4-Nitro-1-Sodio-1H-Imidazole

This protocol is designed as a self-validating workflow to ensure high-yield synthesis while mitigating common side reactions.

Reagents & Materials
  • 4-Nitroimidazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 - 1.2 equiv)[2]

  • Alkylating agent (e.g., alkyl halide, epoxide, or benzyl bromide derivative) (1.1 equiv)[3][4]

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[3][4]

  • Anhydrous hexanes or pentane (for NaH washing)[2]

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, anhydrous Na₂SO₄.

Workflow S1 1. Preparation Dry DMF + NaH under N2 S2 2. Deprotonation Add Substrate at 0°C, stir 30 min S1->S2 S3 3. Electrophile Addition Dropwise addition of R-X S2->S3 H2 evolution stops S4 4. Reaction Monitoring TLC / LC-MS until completion S3->S4 S5 5. Quench & Extraction H2O quench, EtOAc extraction S4->S5 Full Conversion S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step experimental workflow for the in situ generation and alkylation of the sodium salt.

Step-by-Step Methodology

1. Preparation & NaH Washing (Crucial for Stoichiometric Accuracy)

  • Action : To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon), add the 60% NaH dispersion[2]. Wash the NaH with anhydrous hexanes (2 × 5 mL) and carefully decant the solvent via syringe[2].

  • Causality : Removing the mineral oil ensures exact stoichiometric equivalence of the base. Excess unwashed NaH can lead to dialkylation, while the mineral oil itself can cause stubborn emulsions during the aqueous workup phase.

2. In Situ Salt Generation (Deprotonation)

  • Action : Suspend the washed NaH in anhydrous DMF and cool the flask to 0 °C using an ice bath[3]. Dissolve 4-nitroimidazole in anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes[3].

  • Causality : The acid-base reaction is highly exothermic. Dropwise addition at 0 °C controls the violent release of H₂ gas and prevents thermal decomposition of the solvent or substrate.

  • Self-Validation : Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The complete cessation of bubbling (H₂ evolution) physically validates the complete conversion to 4-nitro-1-sodio-1H-imidazole[3].

3. Electrophilic Addition (Alkylation)

  • Action : Re-cool the reaction mixture to 0 °C. Add the alkylating agent dropwise[3]. For complex substrates (e.g., O-protected glycidols used in Pretomanid synthesis), careful temperature control during this addition is critical to suppress undesired cyclized side products[4].

  • Action : Allow the reaction to slowly warm to room temperature and stir for 2–12 hours.

  • Self-Validation : Monitor the reaction via LC-MS or TLC. The disappearance of the highly polar imidazolate baseline spot indicates reaction completion[2][3].

4. Quenching & Workup

  • Action : Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to safely neutralize any trace unreacted NaH.

  • Action : Dilute with EtOAc and partition the layers. Wash the organic layer extensively with water (3 × 20 mL) and a 5% aqueous LiCl solution (1 × 20 mL).

  • Causality : DMF is highly miscible with organic solvents. Successive water washes combined with a specific LiCl wash effectively partition the DMF into the aqueous phase, preventing contamination of the crude product.

  • Action : Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

5. Purification

  • Action : Purify the crude residue via silica gel column chromatography (typical eluent: Hexanes/EtOAc gradients). This step separates the major 1-alkyl-4-nitroimidazole from trace amounts of the 1-alkyl-5-nitroimidazole regioisomer and any dialkylated imidazolium byproducts[2][3].

Troubleshooting & Field Insights

  • Dialkylation Side Reactions : If LC-MS indicates the formation of a dialkylated imidazolium salt, it is likely due to a stoichiometric excess of the alkylating agent or excessively high reaction temperatures[2]. Ensure strict 1.1 equiv limits for the electrophile.

  • Incomplete Conversion : Often stems from moisture quenching the NaH before it can react with the imidazole. Always use strictly anhydrous DMF/NMP, maintain positive N₂ pressure, and handle NaH rapidly[2].

Sources

Application Note: In-Situ Generation of 4-Nitro-1-sodio-1H-imidazole for Regioselective N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Pharmacological Context

The 4-nitroimidazole scaffold is a privileged pharmacophore in modern drug development, serving as the structural backbone for critical antitubercular agents (e.g., pretomanid, delamanid) and radiosensitizers[1]. The synthesis of these complex therapeutics frequently relies on the N-alkylation of the imidazole ring. However, due to the tautomeric nature of 4-nitroimidazole, achieving high regioselectivity (N1 vs. N3 alkylation) requires precise control over the nucleophilic intermediate.

This protocol details the in-situ generation of 4-nitro-1-sodio-1H-imidazole using sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF). By bypassing the isolation of the highly hygroscopic sodium salt, this methodology ensures maximum nucleophilicity and drives regioselective N1-alkylation, providing a self-validating, scalable workflow for medicinal chemists.

Mechanistic Dynamics & Causality

To master this synthesis, one must understand the causality behind the reagent selection:

  • Acid-Base Thermodynamics: The pKa of 4-nitroimidazole is highly dependent on ionic strength but typically ranges from 8.99 to 9.50[2]. While weaker bases like potassium carbonate (K₂CO₃) can establish an equilibrium, strong bases like NaH drive the deprotonation irreversibly to completion[3].

  • Ambident Nucleophilicity & Regioselectivity: The resulting 4-nitroimidazolate anion is an ambident nucleophile. The electron-withdrawing nitro group at the C4 position decreases the electron density at the adjacent N3 atom. Consequently, alkylation predominantly occurs at the less sterically hindered and electronically favored N1 position[4].

  • Why In-Situ? Isolating the sodium salt of 4-nitroimidazole exposes it to atmospheric moisture, which leads to rapid hydrolysis back to the neutral imidazole. In-situ generation within a dry aprotic solvent (DMF) preserves the integrity of the highly reactive imidazolate anion[5].

Reaction Workflow

G A 4-Nitro-1H-imidazole (pKa ~9.3) C 4-Nitro-1-sodio-1H-imidazole (In-situ Sodium Salt) A->C Irreversible Deprotonation B NaH in DMF (0 °C to RT) B->C E 1-Alkyl-4-nitroimidazole (Major Regioisomer) C->E N1 Alkylation (Favored) F 1-Alkyl-5-nitroimidazole (Minor Regioisomer) C->F N3 Alkylation (Hindered) D Alkyl Halide (R-X) (RT to 60 °C) D->E D->F

Fig 1: Workflow for in-situ generation and alkylation of 4-nitro-1-sodio-1H-imidazole.

Quantitative Optimization Data

The choice of base and solvent drastically impacts both the reaction kinetics and the final yield. As demonstrated in recent optimization studies, weak bases at room temperature result in poor conversions, whereas elevated temperatures or stronger bases (like NaH) provide superior outcomes[3][4].

Table 1: Influence of Base, Solvent, and Temperature on 4-Nitroimidazole Alkylation

BaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
KOHDMF252428Incomplete deprotonation; equilibrium limits yield.
K₂CO₃CH₃CN252440Mild base insufficient for rapid conversion at RT.
K₂CO₃CH₃CN60385Thermal energy overcomes activation barrier[4].
NaH DMF 0 to 25 2 >90 Irreversible deprotonation ensures maximum nucleophilicity[5].

Self-Validating Experimental Protocol

Scale: 10.0 mmol (Standard Discovery Scale)

Phase 1: Preparation & In-Situ Deprotonation

Causality: Conducting the deprotonation at 0 °C prevents localized thermal spikes and potential decomposition of the solvent or substrate when using highly reactive NaH[5].

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Substrate Addition: Charge the flask with 4-nitro-1H-imidazole (1.13 g, 10.0 mmol).

  • Solvent Addition: Inject anhydrous DMF (20 mL) via syringe. Stir until the substrate is fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Briefly remove the septum and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) portion-wise over 5 minutes.

  • Validation Checkpoint 1 (Visual): Observe the immediate evolution of hydrogen gas (bubbling). The reaction must be stirred at 0 °C for 30 minutes, then warmed to room temperature for an additional 30 minutes. The complete cessation of gas evolution is your self-validating indicator that the 4-nitro-1-sodio-1H-imidazole salt has been quantitatively generated.

Phase 2: Electrophilic Alkylation

Causality: Adding the electrophile dropwise ensures that the local concentration of the alkylating agent remains controlled, minimizing polyalkylation or side reactions[5].

  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Using a syringe, add the desired alkyl halide (11.0 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature. Depending on the steric bulk of the alkyl halide, heating to 60 °C may be required to drive the reaction to completion.

  • Validation Checkpoint 2 (Chromatographic): After 1–2 hours, perform a Thin Layer Chromatography (TLC) check (Eluent: 70:30 EtOAc/Hexane). The disappearance of the baseline 4-nitroimidazole spot (UV active) validates the completion of the alkylation phase.

Phase 3: Quenching & Isolation
  • Quenching: Cool the mixture to 0 °C and carefully add 30 mL of ice-cold deionized water to quench any trace unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL) to effectively remove residual DMF, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-alkyl-4-nitro-1H-imidazole.

Analytical Verification & Troubleshooting

Because the alkylation of the ambident sodium salt can produce a minor fraction of the 1-alkyl-5-nitroimidazole regioisomer, analytical verification is mandatory.

  • NMR Regio-Assignment: ¹H and ¹³C NMR spectroscopy are the definitive tools for distinguishing the regioisomers. In the ¹H NMR spectrum, the chemical shift of the imidazole ring protons is highly sensitive to the position of the nitro group. The C5 proton of the 1-alkyl-4-nitroimidazole isomer generally appears further downfield compared to the C4 proton of the 5-nitro isomer due to the intense electron-withdrawing effect of the adjacent nitro group[4].

  • Troubleshooting Low Regioselectivity: If an unacceptably high ratio of the 5-nitro isomer is observed, verify the absolute anhydrous nature of the DMF. Trace water can prematurely protonate the sodium salt, establishing an equilibrium that erodes the kinetic N1-selectivity.

Sources

Application Note: 4-Nitro-1-sodio-1H-imidazole in the Synthesis of Advanced Nitroimidazole Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the realm of medicinal chemistry, the 4-nitroimidazole scaffold is a privileged pharmacophore, forming the structural backbone of numerous antiprotozoal, antibacterial, and antitubercular therapeutics[1]. The functionalization of this scaffold relies heavily on the generation of 4-nitro-1-sodio-1H-imidazole (the sodium salt of 4-nitroimidazole).

As a Senior Application Scientist, it is critical to understand the physicochemical causality behind this intermediate. The imidazole ring is amphoteric; its N–H bond can be deprotonated by strong bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) to yield an imidazolate anion[2]. The choice of the sodium counterion and a polar aprotic solvent (e.g., DMF, THF, or NMP) is deliberate: the sodium cation stabilizes the delocalized negative charge across the N1 and N3 atoms, significantly enhancing the nucleophilicity of the nitrogen centers for subsequent SN​2 N-alkylation or N-arylation[2].

Regioselectivity Challenges

Due to the asymmetry introduced by the electron-withdrawing 4-nitro group, electrophilic attack can theoretically yield either the 1,4-disubstituted or 1,5-disubstituted regioisomer[2][3]. However, under strongly basic conditions utilizing NaH, the reaction is thermodynamically driven toward the less sterically hindered 1-alkyl-4-nitroimidazole derivative. The exact regiochemical ratio (often favoring the 4-nitro isomer by >10:1) is heavily dictated by the steric bulk of the electrophile and the reaction temperature[4].

Key Pharmaceutical Applications

The in situ generation of 4-nitro-1-sodio-1H-imidazole (and its halogenated derivatives) is the critical initiation step for synthesizing several FDA-approved and clinical-stage drugs:

  • Nimorazole: A potent antiprotozoal agent synthesized via the direct nucleophilic coupling of the sodium salt of 4-nitroimidazole with 4-(2-chloroethyl)morpholine[5].

  • Pretomanid (PA-824) & Delamanid (OPC-67683): Next-generation antitubercular drugs. Their complex syntheses require the N-alkylation of 2-chloro- or 2-bromo-4-nitroimidazole. The sodium salt is generated to drive the substitution with chiral epoxides or protected glycidols, followed by a subsequent O-alkylation step that also utilizes NaH to ensure complete deprotonation[6][7][8].

Quantitative Reaction Data

The following table summarizes the optimized reaction conditions, yields, and regioselectivity profiles for key nitroimidazole drug intermediates based on established literature.

Starting MaterialBase / SolventAlkylating AgentTarget PharmaceuticalYield / Regioselectivity
4-Nitroimidazole NaH / Toluene4-(2-Chloroethyl)morpholineNimorazole >70% (Predominantly 4-nitro isomer)[5]
2-Bromo-4-nitroimidazole NaH or K₂CO₃ / THFO-Protected (R)-GlycidolPretomanid Intermediate 74–87% (High conversion)[6]
2-Chloro-4-nitroimidazole NaH / THF4-Trifluoromethoxybenzyl bromidePA-824 Precursor >90% (O-alkylation step)[8]
2-Chloro-4-nitroimidazole NaOMe / MeOHTBS-protected bromoethanolPA-824 Analogue 11:1 ratio (4-nitro : 5-nitro)[4]

Reaction Workflow & Pathway Visualization

Pathway N1 4-Nitroimidazole (Amphoteric Precursor) N3 4-Nitro-1-sodio-1H-imidazole (Active Nucleophile) N1->N3 Deprotonation (- H2 gas) N2 Sodium Hydride (NaH) Polar Aprotic Solvent N2->N3 Base/Solvent N5 N-Alkylated Drug (e.g., Nimorazole) N3->N5 SN2 Nucleophilic Substitution N4 Electrophile (e.g., Alkyl Halide) N4->N5 Alkylation

Fig 1: Reaction workflow for nitroimidazole drug synthesis via the 4-nitro-1-sodio intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality to ensure that researchers can troubleshoot deviations in real-time.

Protocol A: In Situ Generation of 4-Nitro-1-sodio-1H-imidazole and Synthesis of Nimorazole

This protocol serves as the foundational methodology for the N-alkylation of the 4-nitroimidazole core[2][5].

Materials: 4-nitroimidazole (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), 4-(2-chloroethyl)morpholine (1.1 eq), Anhydrous DMF.

  • Preparation & Inert Atmosphere: Purge a flame-dried round-bottom flask with nitrogen. Add 4-nitroimidazole and anhydrous DMF.

    • Causality: Rigorous exclusion of moisture is non-negotiable. Water reacts violently with NaH and will prematurely quench the highly reactive imidazolate anion, drastically reducing the yield[2].

  • Deprotonation (0 °C): Cool the solution to 0 °C using an ice bath. Carefully add NaH portion-wise.

    • Causality: The acid-base reaction is highly exothermic. Cooling prevents thermal degradation of the solvent and controls the rate of hydrogen gas evolution[2].

    • Self-Validation: The reaction is complete when effervescence (H₂ gas) ceases and the solution becomes a clear, homogenous mixture (or fine suspension), indicating quantitative conversion to the sodium salt.

  • Alkylation: Allow the mixture to warm to room temperature. Add 4-(2-chloroethyl)morpholine dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing polyalkylation and elimination side-reactions.

  • Monitoring & Quench: Stir for 2–4 hours. Monitor via TLC (5% MeOH in DCM). Once the starting material spot disappears, quench the reaction carefully with ice-cold deionized water.

    • Causality: The aqueous quench safely destroys any unreacted NaH. The product can then be extracted using ethyl acetate, exploiting the lipophilicity of the newly formed N-alkylated compound.

Protocol B: O-Alkylation in the Synthesis of Pretomanid (PA-824) Intermediates

This protocol highlights the use of the sodium salt intermediate in complex, multi-step antitubercular drug synthesis[8].

Materials: (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol (1.0 eq), NaH (1.5 eq), 4-trifluoromethoxybenzyl bromide (1.3 eq), Tetrabutylammonium iodide (TBAI, 0.1 eq), Anhydrous THF.

  • Substrate Solubilization: Dissolve the imidazole intermediate and TBAI in anhydrous THF under nitrogen. Cool to 0 °C.

    • Causality: TBAI is added as a phase-transfer catalyst and an in situ iodide source. It converts the alkyl bromide to a more reactive alkyl iodide via the Finkelstein reaction, accelerating the subsequent SN​2 attack[8].

  • Sodium Salt Formation: Add NaH in portions. Stir for 30 minutes at 0 °C.

    • Self-Validation: Wait for the cessation of bubbling. The alkoxide/imidazolate sodium salt must be fully formed before introducing the electrophile to prevent competitive side reactions.

  • Coupling: Add a THF solution of 4-trifluoromethoxybenzyl bromide dropwise. Stir for 1 hour at 0 °C, then allow warming to room temperature for 3 hours.

    • Causality: Maintaining 0 °C during the initial coupling phase suppresses unwanted spontaneous cyclization or elimination of the silyl ether protecting group[8].

References

  • Nitroimidazole - Wikipedia Source: Wikipedia URL:[Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol Source: PMC / ACS Publications URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: MDPI Pharmaceuticals URL:[Link]

  • Preparation method of nitroimidazole pyran antituberculosis drug (CN110483549B)
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications (Nimorazole) Source: PMC URL:[Link]

  • Nitroimidazoles and their preparation (US3341548A)
  • Structure−Activity Relationships of Antitubercular Nitroimidazoles Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Application Note: Microwave-Assisted Regioselective N1-Alkylation of 4-Nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Nitroimidazole derivatives are privileged scaffolds in medicinal chemistry, forming the core pharmacophore of critical antitubercular drugs (e.g., Delamanid, Pretomanid/PA-824) and various antiparasitic agents[1]. The synthesis of these complex bicyclic or highly functionalized systems frequently relies on the regioselective N-alkylation of 4-nitroimidazole[2].

As a Senior Application Scientist, it is crucial to understand not just how to perform this alkylation, but why specific reagents and energy delivery methods are chosen.

The Causality of the Sodium Salt 4-Nitroimidazole possesses a relatively acidic proton (pKa ~9.30). Deprotonation using a strong base such as sodium hydride (NaH) yields the reactive intermediate, 4-nitro-1-sodio-1H-imidazole. The formation of this ionic salt drastically enhances the nucleophilicity of the imidazole ring by delocalizing a full negative charge across the nitrogen atoms, priming it for an SN​2 attack on alkyl halides or epoxides.

Regioselectivity (N1 vs. N3) Alkylation of 4(5)-nitroimidazole inherently faces a regioselectivity challenge due to tautomerization. However, under basic conditions, N1-alkylation is strongly favored over N3-alkylation. This is driven by both electronic and steric effects: the strongly electron-withdrawing nitro group at the C4 position depletes electron density from the directly adjacent N3 nitrogen via inductive effects. Consequently, the N1 position (separated from the nitro group by the C5 carbon) remains more electron-rich, making it the kinetically and thermodynamically favored site for nucleophilic attack[3].

The Microwave Advantage Conventional thermal alkylation of 4-nitroimidazole often requires prolonged heating (12–24 hours) at 60–80 °C, which can lead to thermal degradation and moderate yields[3]. Microwave-assisted organic synthesis (MAOS) exploits the direct dielectric heating of the polar aprotic solvent (e.g., DMF) and the highly ionic sodium 4-nitroimidazolate salt. This targeted energy transfer rapidly overcomes the SN​2 activation barrier, reducing reaction times to 15–30 minutes at 100–120 °C while significantly improving yields and regioselectivity[2][3].

Reaction Workflow & Pathway Diagram

G A 4-Nitro-1H-imidazole (pKa ~9.3) B Deprotonation (NaH / DMF, 0 °C) A->B Base Addition C 4-Nitro-1-sodio-1H-imidazole (Enhanced Nucleophile) B->C - H2 (gas) D Alkyl Halide (R-X) Microwave (100-120 °C) C->D SN2 Attack E 1-Alkyl-4-nitro-1H-imidazole (Target Scaffold) D->E 15-30 min

Workflow for the microwave-assisted N1-alkylation of 4-nitro-1-sodio-1H-imidazole.

Comparative Quantitative Data

The transition from conventional conductive heating to microwave-assisted dielectric heating provides measurable improvements in reaction efficiency.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Temperature 60–80 °C100–120 °C
Reaction Time 12–24 hours15–30 minutes
Typical Yield 65–72%85–95%
Regioselectivity (N1:N3) ~9:1>95:5
Energy Transfer Convective / ConductiveDirect Dielectric Heating

Experimental Protocols

Protocol A: In Situ Preparation of 4-Nitro-1-sodio-1H-imidazole

Objective: Generate the highly reactive nucleophilic sodium salt while preventing premature hydrolysis.

  • Atmospheric Control: Purge a 10 mL microwave-safe reaction vial with ultra-high purity Argon or Nitrogen for 5 minutes to ensure an inert atmosphere.

  • Solvation: Dissolve 4-nitro-1H-imidazole (1.0 mmol) in 3.0 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that excellently solvates the intermediate salt and has a high loss tangent ( tanδ ), making it an ideal microwave absorber for the subsequent step.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium hydride (60% dispersion in mineral oil, 1.1 mmol) in small portions to prevent aggressive exotherms.

  • Self-Validation (Visual Cue): Remove the ice bath and allow the mixture to warm to room temperature. Observe the evolution of hydrogen gas ( H2​ ). The complete cessation of bubbling (typically after 10-15 minutes) is a self-validating physical indicator that the quantitative conversion to 4-nitro-1-sodio-1H-imidazole is complete.

Protocol B: Microwave-Assisted N1-Alkylation

Objective: Rapidly alkylate the sodium salt to form the 1-alkyl-4-nitroimidazole precursor.

  • Reagent Addition: Add the chosen alkylating agent (e.g., bromoacetaldehyde diethyl acetal or a functionalized epoxide, 1.2 mmol) dropwise to the sodium salt solution at room temperature[2].

  • Microwave Irradiation: Seal the vial with a pressure-rated crimp cap. Place it in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Parameter Configuration: Set the target temperature to 120 °C, hold time to 20 minutes, and maximum power to 150 W with active cooling enabled[2].

    • Causality: Active cooling (simultaneous cooling while applying microwave power) maximizes the continuous dielectric energy transfer to the reactants, promoting the desired SN​2 pathway over thermal degradation.

  • Quenching & Workup: Cool the vial to 4 °C post-irradiation. Quench the reaction with 10 mL of ice-cold saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to effectively partition and remove the DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Troubleshooting & Self-Validating Systems

  • Incomplete Conversion (TLC Validation): If Thin-Layer Chromatography (TLC, typically 5% MeOH in DCM) shows unreacted 4-nitroimidazole, ensure the NaH used is fresh. Degraded NaH (which converts to NaOH or Na2​CO3​ upon atmospheric exposure) will not drive the irreversible deprotonation to completion, leaving the less reactive neutral imidazole in solution.

  • Regioisomer Identification (NMR Validation): To definitively validate N1 vs. N3 alkylation, analyze the 1H NMR spectrum of the crude product. The C5 proton of the imidazole ring is highly sensitive to its electronic environment. In N1-alkylated products, the C5 proton typically appears as a sharp, distinct singlet around δ 7.6–7.8 ppm. A shift outside this expected range or the presence of a secondary minor singlet indicates N3-alkylation contamination.

References

  • [2] Title: Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • [1] Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: MDPI Pharmaceuticals URL: [Link]

Sources

Application Note: 4-Nitro-1-sodio-1H-imidazole as a Regioselective Nucleophile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility & Introduction

4-Nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolide) is a highly versatile, ambident nucleophile widely utilized in the synthesis of hypoxia-targeting radiotracers, radiosensitizers, and antimicrobial agents[1][2]. In its neutral state, 4-nitroimidazole exists in a tautomeric equilibrium with 5-nitroimidazole. However, converting the heterocycle into its sodium salt completely deprotonates the imidazole ring ( pKa​≈9.3 ), standardizing the reacting anionic species and maximizing its nucleophilicity.

For drug development professionals, mastering the reactivity of this sodium salt is critical. It serves as the foundational building block for synthesizing N -alkylated 4-nitroimidazoles, which are essential precursors for 99mTc -labeled SPECT radiotracers and various nitroheterocyclic antibiotics[1].

Mechanistic Causality: Ambident Reactivity & Regioselectivity

The 4-nitroimidazolide anion is an ambident nucleophile , possessing two potential nucleophilic nitrogen centers (N-1 and N-3). A common challenge in nitroimidazole chemistry is controlling which nitrogen attacks the electrophile.

The Causality of Kinetic Control: The strong electron-withdrawing nature of the nitro group at the C-4 position heavily influences the electron density distribution across the ring. Because N-1 is situated further from the nitro group than N-3, the inductive electron-withdrawing effect is less pronounced at N-1. Consequently, N-1 retains a higher electron density, making it the kinetically favored site for nucleophilic attack[3].

This electronic disparity ensures that nucleophilic substitution reactions—whether proceeding via standard polar SN​2 pathways or radical-nucleophilic ( SRN​1 ) pathways—are highly regioselective, predominantly yielding 1-alkyl-4-nitroimidazole derivatives over the 5-nitro isomers[3][4].

Regioselectivity A 4-nitro-1-sodio-1H-imidazole (Ambident Nucleophile) C N-1 Attack (Kinetically Favored) A->C High e- density (distant from NO2) D N-3 Attack (Less Favored) A->D Low e- density (adjacent to NO2) B Electrophile (e.g., R-X) B->C B->D E 1-Alkyl-4-nitroimidazole (Major Product) C->E F 1-Alkyl-5-nitroimidazole (Minor Product) D->F

Fig 1. Regioselective nucleophilic attack pathways of the 4-nitroimidazolide anion.

Reaction Pathways: SN​2 vs. SRN​1

Depending on the nature of the electrophile, sodium 4-nitroimidazolide reacts via two primary mechanisms:

  • SN​2 Alkylation: Occurs with standard primary alkyl halides (e.g., p -nitrobenzyl chloride) or dialkyl sulfates. The reaction is driven by direct nucleophilic attack at N-1, displacing the leaving group[3].

  • SRN​1 (Radical-Nucleophilic Substitution): Utilized when reacting with sterically hindered or specific nitro-containing electrophiles (e.g., 2-bromo-2-nitropropane). The reaction proceeds via an electron-transfer mechanism where the 4-nitroimidazole anion reacts with intermediate radicals. Due to the rapid nature of radical addition, this pathway is strictly under kinetic control, resulting in the exclusive formation of the 4-nitro isomer[3][4].

Quantitative Data & Diagnostic Metrics

To aid in experimental design, the following tables summarize expected regioselectivity outcomes and the diagnostic metrics required to validate the synthesized regioisomers.

Table 1: Regioselectivity & Yields Across Electrophiles | Electrophile | Mechanism | Major Product | Regioselectivity (4-NO₂ : 5-NO₂) | Typical Yield | |---|---|---|---|---| | Dimethyl sulfate | SN​2 | 1-Methyl-4-nitroimidazole | ~8:1 | >85% | | p -Nitrobenzyl chloride | SN​2 | 1-( p -Nitrobenzyl)-4-nitroimidazole | Exclusive (>99:1) | >90% | | 2-Bromo-2-nitropropane | SRN​1 | 1-(1-Methyl-1-nitroethyl)-4-nitroimidazole | Exclusive (>99:1) | 92% |

Table 2: Diagnostic Validation Metrics for Regioisomers

Analytical Technique 1-Alkyl-4-nitroimidazole (Target) 1-Alkyl-5-nitroimidazole (Impurity)

| 13 C NMR Spectroscopy | C-5 resonance at 119–123 ppm | C-4 resonance shifted (>130 ppm) | | UV-Vis Spectroscopy | Stable λmax​ in neutral vs. acidic media | Characteristic blue shift in 2M H2​SO4​ | | TLC Retention ( Rf​ ) | Typically lower Rf​ (more polar) | Typically higher Rf​ (less polar) |

Self-Validating Experimental Protocol

The following protocol details the in situ generation of sodium 4-nitroimidazolide and its subsequent alkylation. The procedure is designed as a self-validating system , incorporating specific quality control (QC) checkpoints to ensure mechanistic fidelity.

Workflow Step1 Step 1: Salt Formation 4-Nitroimidazole + NaH Solvent: Anhydrous DMF Step2 Step 2: Nucleophilic Attack Add Electrophile (R-X) S_N2 or S_RN1 Pathway Step1->Step2 Step3 Step 3: Quench & Extract H2O Addition Extract with EtOAc Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Isolate 4-nitro isomer Step3->Step4 Step5 Step 5: Validation 13C NMR (C-5 at 119-123 ppm) UV-Vis (Acidic shift check) Step4->Step5

Fig 2. Standardized experimental workflow for the alkylation of sodium 4-nitroimidazolide.

Step-by-Step Methodology

Step 1: Preparation of the Sodium Salt (In Situ)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that strongly solvates the Na+ cation, leaving the 4-nitroimidazolide anion "naked" and highly nucleophilic.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 4-nitroimidazole (1.0 equiv) in small portions.

    • QC Checkpoint 1: Monitor for H2​ gas evolution. The cessation of bubbling confirms complete, irreversible deprotonation and the formation of the sodium salt.

Step 2: Nucleophilic Addition

  • Maintain the reaction mixture at 0 °C.

  • Dissolve the chosen electrophile (e.g., alkyl halide, 1.2 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at low temperatures prevents thermal degradation of radical intermediates (in SRN​1 ) and minimizes polyalkylation.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

    • QC Checkpoint 2: Perform TLC (Eluent: EtOAc/Hexanes). The disappearance of the UV-active 4-nitroimidazole baseline spot confirms reaction completion.

Step 3: Quenching and Extraction

  • Quench the reaction by slowly adding ice-cold distilled water.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification and Validation

  • Purify the crude residue via silica gel flash chromatography. The 1-alkyl-4-nitroimidazole will typically elute after any trace amounts of the 1-alkyl-5-nitroimidazole impurity.

  • QC Checkpoint 3 (Orthogonal Validation): Dissolve a small aliquot of the purified product in 2M H2​SO4​ and analyze via UV-Vis spectroscopy. The absence of a characteristic blue shift confirms the sample is free of the 5-nitro isomer[5].

  • QC Checkpoint 4: Confirm the structure via 13 C NMR. A resonance signal strictly between 119–123 ppm definitively assigns the C-5 carbon of the 4-nitro isomer[3].

References

  • Radical-nucleophilic substitution ( SRN​1 ) reactions. Part 5. Anions of nitroimidazoles in SRN​1 and oxidative addition reactions. Journal of the Chemical Society, Perkin Transactions 1, (1987). URL:[Link]

  • Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, (2003). URL:[Link]

  • Synthetic Approach to 99mTc -labeled SPECT Radiotracers with Multi-nitroimidazoles for Hypoxia. Korean Journal of Nuclear Medicine Technology, (2022). URL: [Link]

  • Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles. Antimicrobial Agents and Chemotherapy, (2004). URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals (Basel), (2021). URL:[Link]

Sources

Application Notes & Protocols: Work-up Procedures for Reactions Involving 4-Nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of 4-Nitro-1-sodio-1H-imidazole in Synthesis

4-Nitro-1-sodio-1H-imidazole, the sodium salt of 4-nitroimidazole, is a pivotal reagent in synthetic organic chemistry.[1] It serves as a potent nucleophile for the introduction of the 4-nitroimidazolyl moiety into a wide range of molecular scaffolds. This functionality is of significant interest to medicinal chemists and drug development professionals due to its presence in various biologically active compounds, including those with anti-Helicobacter pylori activity.[2]

The most common application of this reagent is in N-alkylation reactions, where the imidazole nitrogen attacks an electrophilic carbon center, typically an alkyl halide, to form a new C-N bond. While the primary reaction is often straightforward, the subsequent work-up and purification stages are critical for isolating the desired product in high purity. This guide provides a comprehensive overview of the principles, protocols, and troubleshooting strategies for the effective work-up of reactions utilizing 4-nitro-1-sodio-1H-imidazole.

Foundational Safety & Handling Protocols

Given the nature of the parent compound, 4-nitroimidazole, and the reactive sodium salt, adherence to strict safety protocols is non-negotiable. The parent compound, 4-nitroimidazole (CAS 3034-38-6), is classified as harmful if swallowed and can cause significant skin and eye irritation.[3][4]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and OSHA-approved safety goggles.[5]

  • Ventilation: All manipulations involving 4-nitro-1-sodio-1H-imidazole or its parent compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6]

  • Inert Atmosphere: 4-Nitro-1-sodio-1H-imidazole is sensitive to moisture. While not pyrophoric, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent premature quenching and discoloration, particularly if the material is stored for extended periods.[7]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in accordance with institutional and local regulations for hazardous materials.[3]

The Logic of the Work-up: A Strategic Overview

The objective of the work-up is to systematically remove all unwanted components from the reaction mixture, including unreacted starting materials, inorganic salts, and the reaction solvent, to isolate the crude product. The strategy is typically a multi-stage process involving quenching, extraction, washing, and drying.

The following diagram illustrates the logical flow from a completed reaction to the isolation of the crude product, which then proceeds to purification.

G cluster_0 Reaction Work-up reaction Crude Reaction Mixture (Product, Salts, Solvent, Excess Reagents) quench Step 1: Quenching (e.g., Addition of Water or Sat. aq. NH4Cl) reaction->quench extract Step 2: Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Step 3: Washing Organic Phase (Water, Brine) extract->wash dry Step 4: Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) wash->dry crude_product Isolated Crude Product dry->crude_product

Caption: General workflow for the work-up of a reaction involving 4-nitro-1-sodio-1H-imidazole.

Protocol: Standard Aqueous Quench and Extraction

This protocol describes the most common procedure for terminating the reaction and performing an initial separation of the organic product from water-soluble impurities.

Rationale: The quench step neutralizes any remaining reactive base (the sodioimidazole salt). The subsequent extraction leverages the differential solubility of the desired organic product and the inorganic byproducts (e.g., NaBr, NaCl) between an organic solvent and an aqueous phase.

Step-by-Step Methodology:

  • Reaction Quenching:

    • Once the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC), cool the reaction vessel to 0 °C using an ice-water bath. This mitigates any exotherm from the neutralization.

    • Slowly and cautiously add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture.[8] The use of NH₄Cl is preferred as it is a milder quenching agent and provides a buffered system.

    • Continue stirring for 10-15 minutes at 0 °C.

  • Solvent Removal (if applicable):

    • If the reaction was performed in a water-miscible solvent like THF or DMF, remove the bulk of the solvent under reduced pressure using a rotary evaporator. This step is crucial for achieving efficient partitioning during extraction.

  • Liquid-Liquid Extraction:

    • Transfer the resulting aqueous slurry to a separatory funnel of appropriate size.

    • Add an immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[8][9] Ethyl acetate is often a preferred choice due to its lower toxicity and environmental impact.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate fully. The organic layer containing the product will typically be the upper layer with ethyl acetate and the lower layer with DCM.

    • Drain the aqueous layer and collect the organic layer.

    • Re-extract the aqueous layer with two additional portions of the organic solvent to maximize product recovery.

  • Washing the Combined Organic Phase:

    • Combine all collected organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (to remove water-soluble impurities like residual DMF or salts).

      • Saturated aqueous sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase and aids in breaking up any emulsions.[9]

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Swirl the flask and allow it to stand until the solvent is clear.

    • Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be taken for purification.

Purification Protocols for N-Alkylated 4-Nitroimidazoles

Crude products from these reactions are seldom pure enough for subsequent steps or final characterization. Purification is essential to remove unreacted starting materials, regioisomers, or other byproducts.

Protocol 4.1: Purification by Silica Gel Chromatography

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is highly effective for separating compounds with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4. A common starting point is an ethyl acetate/hexane mixture.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.[11]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the composition of the fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 4.2: Purification by Recrystallization

Rationale: Recrystallization is an excellent method for purifying solid products. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are ideally either much more soluble or much less soluble than the desired product in the chosen solvent.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point. Test small amounts of the crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water) to find a suitable one.[11]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.[7]

Data & Troubleshooting

Effective work-up and purification require careful observation and the ability to troubleshoot common issues.

Table 1: Common Solvents for Extraction
SolventDensity (g/mL)Layer PositionBoiling Point (°C)Notes
Ethyl Acetate0.902Upper77.1Good general-purpose solvent; moderately polar.
Dichloromethane (DCM)1.33Lower39.6Can dissolve more polar compounds; volatile.
Diethyl Ether0.713Upper34.6Highly volatile and flammable; prone to peroxide formation.
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Product is discolored (yellow/brown) Reaction overheating; air/moisture sensitivity of the product; impure starting materials.[7]Ensure proper temperature control during the reaction. Handle under an inert atmosphere. Consider purifying starting materials if necessary.[7]
Oily or sticky solid obtained Presence of residual solvent (e.g., DMF) or water.[7]Ensure thorough washing during extraction to remove DMF. Dry the final product under high vacuum, possibly with gentle heating (40-50 °C) if the product is stable.[7]
Low yield after extraction Incomplete reaction; product is partially water-soluble; inefficient extraction.Monitor reaction to completion with TLC. Perform multiple (3+) extractions of the aqueous layer. If the product has some water solubility, saturate the aqueous layer with NaCl before extraction.
Persistent emulsion during extraction Fine particulate matter; high concentration of dissolved substances.Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite. Allow the funnel to stand undisturbed for a longer period.
Starting material present in product Incomplete reaction; insufficient amount of alkylating agent.Increase reaction time or temperature. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Purify via column chromatography.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. Retrieved from [Link]

  • Fallah-Tafti, A., et al. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. Turkish Journal of Chemistry. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453567, 4-Nitro-1H-imidazole, sodium salt. Retrieved from [Link]

  • Ali, M. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10(S2), S1713-S1719. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

Application Note: Process Scale-Up and Regioselective N-Alkylation of 4-Nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The functionalized nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for critical therapeutics including antitubercular agents (Pretomanid, Delamanid), antiprotozoals (Secnidazole), and immunosuppressants (Azathioprine)[1]. The fundamental C–N bond-forming step in the synthesis of these APIs is the regioselective N-alkylation of 4-nitroimidazole.

While medicinal chemistry routes frequently rely on in situ deprotonation using Sodium Hydride (NaH) in Dimethylformamide (DMF), this methodology presents severe thermal and explosive hazards upon scale-up[2]. This application note details a self-validating, highly scalable protocol utilizing the pre-formed 4-nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolide) salt to achieve safe, high-yielding, and regioselective N-alkylation.

Mechanistic Causality & Scale-Up Strategy

The Role of the Pre-Formed Sodium Salt

4-Nitroimidazole exhibits annular tautomerism and possesses a relatively acidic N–H proton (pKa ~9.3) due to the strong electron-withdrawing nature of the C4-nitro group. Deprotonation yields a delocalized imidazolide anion. By pre-forming and isolating the sodium salt using Sodium Methoxide (NaOMe), we achieve two critical process improvements:

  • Enhanced Nucleophilicity : The discrete sodium salt is significantly more reactive than the neutral imidazole, allowing for milder downstream alkylation conditions.

  • Moisture Exclusion : Pre-forming the salt allows for the complete removal of protic solvents (like methanol or water) via vacuum distillation prior to the introduction of moisture-sensitive electrophiles (e.g., epoxides or alkyl halides).

Controlling Regioselectivity (4-Nitro vs. 5-Nitro Isomers)

The imidazolide anion is an ambient nucleophile capable of reacting at either N1 or N3.

  • Attack at N1 yields the 1-alkyl-4-nitroimidazole isomer.

  • Attack at N3 yields the 1-alkyl-5-nitroimidazole isomer.

The N3 position is adjacent to the bulky C4-nitro group. Therefore, alkylation at N1 is heavily favored due to steric relief and thermodynamic stability . By executing the reaction under thermodynamic control (elevated temperatures in a highly solubilizing solvent like NMP), the process selectively drives the formation of the desired 1-alkyl-4-nitroimidazole isomer (>98% selectivity).

Overcoming Scale-Up Hazards

The traditional use of [2]. Furthermore, neat DMF is difficult to remove during aqueous workup. Our optimized protocol replaces this hazardous system with a pre-formed NaOMe-derived salt, reacted in a Toluene/N-Methyl-2-pyrrolidone (NMP) co-solvent system. NMP provides the necessary dielectric constant to solubilize the sodium salt, while toluene acts as a heat sink and facilitates clean phase separation during downstream aqueous workup.

Quantitative Process Optimization

The following table summarizes the causal relationship between base/solvent selection and process outcomes, demonstrating why the pre-formed sodium salt method is superior for kilogram-scale manufacturing.

Table 1: Optimization of Base and Solvent Systems for Scale-Up Alkylation

Base SystemSolvent SystemTemp (°C)Conversion (%)Regioselectivity (4-NO2 : 5-NO2)Scalability & Safety Assessment
NaH (60% disp.)DMF0 to 25>9895 : 5Poor : Severe thermal runaway and explosion risk on scale[2].
K₂CO₃Acetone56 (Reflux)7285 : 15Moderate : Sluggish biphasic reaction; lower regioselectivity.
NaOH (aq)Toluene / PTC*808890 : 10Good : Safe, but phase-transfer catalyst (PTC) complicates workup.
NaOMe (Pre-formed) Toluene / NMP 60 to 80 >99 98 : 2 Excellent : Homogeneous, highly reactive, safe, and easily scalable[2].

*PTC = Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide).

Process Visualizations

Workflow N1 4-Nitroimidazole + NaOMe / MeOH N2 Salt Formation (Controlled Exotherm, 20-25°C) N1->N2 N3 Solvent Exchange / Drying (Vacuum Distillation) N2->N3 N4 4-Nitro-1-sodio-1H-imidazole (Isolated Salt) N3->N4 N5 N-Alkylation (Alkyl Halide, Toluene/NMP) N4->N5 N6 Aqueous Workup & Phase Separation N5->N6 N7 Crystallization & Product Isolation N6->N7

Fig 1. Scalable workflow for the synthesis and N-alkylation of sodium 4-nitroimidazolide.

Mechanism A 4(5)-Nitroimidazole (Tautomeric Mixture) B Sodium 4-nitroimidazolide (Delocalized Anion) A->B + NaOMe - MeOH C Electrophilic Attack at N1 B->C D Electrophilic Attack at N3 B->D E 1-Alkyl-4-nitroimidazole (Thermodynamic/Major) C->E Steric Relief F 1-Alkyl-5-nitroimidazole (Kinetic/Minor) D->F Steric Hindrance

Fig 2. Mechanistic pathway of regioselective N-alkylation of sodium 4-nitroimidazolide.

Self-Validating Experimental Protocols

Protocol A: Kilogram-Scale Preparation of 4-Nitro-1-sodio-1H-imidazole

This protocol utilizes a solvent-exchange methodology to ensure a completely anhydrous salt, preventing electrophile hydrolysis in subsequent steps.

  • Reactor Charging : Charge a glass-lined reactor with 4-nitroimidazole (1.00 kg, 8.84 mol) and anhydrous Methanol (5.0 L) under a nitrogen atmosphere. Stir at 20°C until a uniform suspension is achieved.

  • Base Addition : Slowly add Sodium Methoxide (NaOMe) solution (25 wt% in Methanol, 1.95 kg, 9.02 mol, 1.02 eq) via an addition funnel over 1 hour.

    • Visual Cue: The opaque suspension will transition to a clear, pale-yellow solution, indicating complete deprotonation and salt formation.

    • Causality: Maintaining the addition rate ensures the mild exotherm does not exceed 30°C, preventing solvent boil-off.

  • Solvent Distillation : Apply vacuum (50-100 mbar) and heat the jacket to 45°C to distill off the methanol.

  • Azeotropic Drying : Once the distillation slows and a thick slurry forms, charge anhydrous Toluene (3.0 L). Resume vacuum distillation to azeotropically remove residual methanol and trace water. Repeat the toluene chase once more.

  • Isolation : Cool the reactor to 20°C. Filter the resulting pale-yellow powder under nitrogen and dry in a vacuum oven at 50°C for 12 hours.

    • Validation Checkpoint : The theoretical yield is 1.19 kg. A mass balance of 1.15–1.18 kg (96–99% yield) confirms successful isolation. Perform Karl Fischer (KF) titration; moisture content must be <0.1% w/w before proceeding to Protocol B.

Protocol B: Regioselective N-Alkylation (Model: Benzylation)

This protocol demonstrates the coupling of the sodium salt with an alkyl halide, utilizing a scalable Toluene/NMP co-solvent system[2].

  • Substrate Suspension : Charge the dry 4-nitro-1-sodio-1H-imidazole (1.00 kg, 7.40 mol) into a reactor containing a mixture of anhydrous Toluene (4.0 L) and NMP (1.5 L). Stir at 200 rpm.

    • Causality: NMP acts as a highly polar aprotic disruptor to dissolve the sodium salt, while toluene limits the boiling point and reduces the overall viscosity.

  • Electrophile Addition : Heat the mixture to 60°C. Add Benzyl Bromide (1.33 kg, 7.77 mol, 1.05 eq) dropwise over 2 hours.

  • Reaction Maturation : Maintain the temperature at 60°C for 4 hours.

    • Validation Checkpoint (IPC) : Sample the reaction mixture for HPLC analysis. The reaction is deemed self-validated and complete when the area% of the starting imidazole is <1.0%. The chromatogram should show a >98:2 ratio of the 4-nitro isomer (later eluting) to the 5-nitro isomer (earlier eluting).

  • Quench and Phase Separation : Cool the reactor to 25°C. Quench the reaction by adding Deionized Water (5.0 L) and Glacial Acetic Acid (0.1 L) to neutralize trace alkalinity. Stir for 15 minutes, then halt agitation and allow the phases to settle for 30 minutes.

    • Validation Checkpoint : A sharp phase boundary will form. The product resides in the upper organic (toluene) layer, while the NMP and sodium bromide byproducts partition into the lower aqueous layer.

  • Crystallization : Separate and discard the lower aqueous layer. Wash the organic layer with 5% NaHCO₃ (3.0 L) followed by brine (3.0 L). Concentrate the toluene layer under vacuum to ~2.5 L, then slowly add Heptane (5.0 L) at 50°C to induce crystallization. Cool to 5°C, filter, and dry to yield 1-benzyl-4-nitro-1H-imidazole.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals (MDPI), 2022. URL:[Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development (ACS), 2023. URL:[Link]

  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules (MDPI), 2020. URL:[Link]

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Application Note: 4-Nitro-1-sodio-1H-imidazole in the Design and Radiosynthesis of Hypoxia-Targeted Molecular Imaging Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, PET/SPECT Probe Developers, and Oncology Researchers Document Type: Technical Application Note & Experimental Protocol

Scientific Rationale & Introduction

Tumor hypoxia is a primary driver of angiogenesis, metastasis, and resistance to radiotherapy and chemotherapy. To non-invasively map hypoxic regions in vivo, positron emission tomography (PET) and single-photon emission computed tomography (SPECT) rely heavily on radiolabeled nitroimidazole derivatives.

While 2-nitroimidazoles (e.g., [¹⁸F]FMISO, [¹⁸F]FAZA) are considered the gold standard due to their high electron affinity, 4-nitroimidazole derivatives have emerged as critical alternatives. 4-nitroimidazoles possess a lower reduction potential, meaning they require more severe hypoxic conditions to undergo bioreduction. This property can minimize background retention in mildly hypoxic healthy tissues, thereby improving the tumor-to-background contrast in specific oncological models [1, 2].

In radiochemistry, the synthesis of these probes frequently utilizes 4-nitro-1-sodio-1H-imidazole (the sodium salt of 4-nitroimidazole). Because radiolabeling with short-lived isotopes (like ¹⁸F, t₁/₂ = 109.8 min) demands exceptionally fast reaction kinetics, converting the weakly acidic 4-nitroimidazole (pKa ~9.3) into its sodium salt maximizes the nucleophilicity of the N1 position. This enables rapid, high-yielding Sₙ2 coupling with radiolabeled prosthetic groups or bifunctional chelators [3, 4].

Mechanistic Pathway: Hypoxia-Selective Trapping

The retention of 4-nitroimidazole in target tissues is governed by an oxygen-dependent bioreduction mechanism.

Bioreduction N1 4-Nitroimidazole (Normoxic/Hypoxic Tissue) N2 Nitro Radical Anion (1e- Reduction) N1->N2 Nitroreductase (e-) N3 Futile Cycle (Reoxidation) N2->N3 O2 (Normoxia) N4 Nitroso Intermediate (Further Reduction) N2->N4 Hypoxia (Low O2) N3->N1 -e- N5 Hydroxylamine / Amine (Irreversible) N4->N5 +2e- N6 Covalent Binding to Macromolecules (Trapping) N5->N6 Adduct Formation

Fig 1: Bioreduction and trapping mechanism of 4-nitroimidazole in hypoxic environments.

Expert Insights: The Regioselectivity Challenge

Causality in Experimental Design: A critical challenge when using 4-nitro-1-sodio-1H-imidazole is tautomerism . In solution, 4-nitroimidazole exists in a tautomeric equilibrium with 5-nitroimidazole. When deprotonated by a strong base (e.g., Sodium Hydride, NaH), the resulting anion delocalizes the negative charge across both nitrogen atoms.

Consequently, electrophilic N-alkylation yields a mixture of two regioisomers: 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole [3]. Because the 5-nitro isomer exhibits vastly different pharmacokinetic and reduction properties, it must be rigorously separated from the desired 4-nitro product. The choice of solvent (typically anhydrous DMF or Acetonitrile) and the steric bulk of the prosthetic group directly dictate the 4-nitro/5-nitro product ratio.

Quantitative Data: 2-Nitro vs. 4-Nitroimidazole Profiling

To justify the selection of a 4-nitroimidazole scaffold over a 2-nitroimidazole scaffold, researchers must evaluate the physicochemical and biological trade-offs.

Property / Metric2-Nitroimidazole (e.g., [¹⁸F]FMISO)4-Nitroimidazole DerivativesMechanistic Causality
Reduction Potential (E₁/₂) ~ -380 to -400 mV~ -450 to -500 mV4-NI requires lower oxygen tension for reduction, reducing false-positive uptake in normoxic tissues [1].
Hypoxia Selectivity Factor High (Often > 3.0)Moderate to High (1.5 - 3.0)While 2-NI is more readily trapped, 4-NI derivatives often exhibit faster clearance, improving image contrast [4].
Synthesis & Regiochemistry Fixed (Symmetric/Non-tautomeric)Tautomeric mixture (4-NI and 5-NI)4-NI requires preparative HPLC to resolve isomers, adding complexity to the automated radiosynthesis workflow [3].

Experimental Workflow & Protocols

The following workflow details the synthesis of an ¹⁸F-labeled 4-nitroimidazole derivative using a radiolabeled prosthetic group (e.g., [¹⁸F]fluoroethyl tosylate).

Radiosynthesis S1 [18F]Fluoride Cyclotron Target S2 Prosthetic Group Synthesis (e.g.,[18F]FETs) S1->S2 S4 N-Alkylation (SN2 Coupling) S2->S4 S3 In Situ Generation: 4-Nitro-1-sodio-1H-imidazole S3->S4 S5 HPLC Purification (Isomer Separation) S4->S5 S6 Formulation & QC Release S5->S6

Fig 2: Radiosynthesis workflow for [¹⁸F]-alkyl-4-nitroimidazole via sodium salt coupling.

Protocol: Radiosynthesis of [¹⁸F]Fluoroalkyl-4-nitroimidazole

Self-Validating System Note: This protocol relies on real-time visual and chromatographic feedback to validate chemical transformations before proceeding to the next radioactive step.

Phase 1: In Situ Generation of 4-Nitro-1-sodio-1H-imidazole

Note: This step is performed in a non-radioactive environment prior to coupling.

  • Preparation: Flame-dry a 5 mL borosilicate glass vial under a stream of argon.

  • Reagent Addition: Add 4-nitroimidazole (10 mg, ~88 µmol) to the vial. Dissolve in 0.5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents, ~3.9 mg).

  • Validation Check: Observe the reaction. The evolution of hydrogen gas (bubbling) confirms the active deprotonation of the imidazole N-H. Stir at room temperature for 30 minutes until bubbling ceases, confirming complete conversion to 4-nitro-1-sodio-1H-imidazole.

Phase 2: Radiochemical Coupling (N-Alkylation)
  • Prosthetic Group Preparation: Synthesize your radiolabeled prosthetic group (e.g., 2-[¹⁸F]fluoroethyl tosylate) using standard nucleophilic fluorination of the corresponding ditosylate precursor. Aseptically transfer the[¹⁸F]FETs (in 0.5 mL anhydrous DMF) into the reaction vessel.

  • Coupling: Inject the pre-formed 4-nitro-1-sodio-1H-imidazole solution into the reaction vessel containing the [¹⁸F]FETs.

  • Incubation: Heat the sealed reaction vessel at 100°C for 10–15 minutes. Causality: The elevated temperature overcomes the activation energy required for the Sₙ2 displacement of the tosylate leaving group by the nucleophilic sodium imidazolide.

  • Quenching: Cool the reactor to 30°C using compressed air. Quench the reaction by adding 1.0 mL of HPLC-grade water to hydrolyze any unreacted species and prepare the mixture for chromatography.

Phase 3: Regioisomer Resolution & Formulation
  • Analytical Validation: Before preparative purification, inject a 5 µL aliquot onto an analytical Radio-HPLC system (C18 column). Validation Check: You must observe two distinct radioactive peaks. The 5-nitro isomer typically elutes earlier due to its lower lipophilicity, while the desired 4-nitro isomer elutes later. If only one peak is observed, verify the identity of your starting material.

  • Preparative Purification: Inject the bulk quenched reaction mixture onto a semi-preparative HPLC system (e.g., Phenomenex Luna C18, 250 x 10 mm) using an isocratic mobile phase (e.g., 15% Ethanol in Water).

  • Collection: Collect the fraction corresponding to the 4-nitro isomer (discard the 5-nitro fraction).

  • Formulation: Pass the collected fraction through a sterile 0.22 µm Millex-GV filter into a sterile vial containing 0.9% saline to achieve an ethanol concentration of <10% (v/v), rendering it suitable for in vivo injection.

References

  • Development of Novel 18F-PET Agents for Tumor Hypoxia Imaging Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Open MedScience URL

Catalytic applications of "4-nitro-1-sodio-1H-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

4-Nitro-1-sodio-1H-imidazole (Sodium 4-nitroimidazolate, Na-4-NIm) is a highly versatile, pre-deprotonated heterocyclic building block. While traditionally recognized as an intermediate in the synthesis of nitroimidazole-based antimicrobials (e.g., metronidazole), its unique physicochemical profile has elevated it to a premier ligand and anionic precursor in advanced catalysis.

The catalytic utility of Na-4-NIm stems from three intrinsic properties:

  • Pre-Deprotonated State: The sodium salt eliminates the need for auxiliary organic bases (like triethylamine) during coordination-driven self-assembly, preventing topological defects in framework catalysts[1].

  • Electron-Withdrawing Nitro Group: The −NO2​ moiety creates a highly polar, Lewis-basic microenvironment, which is critical for activating electrophilic substrates (e.g., CO2​ ) in heterogeneous catalysis[1].

  • High Heat of Formation: The nitrogen-rich azole ring combined with the nitro group provides built-in energetic properties, making it an ideal ligand for Energetic Metal-Organic Frameworks (EMOFs) used as burning rate catalysts[2].

This guide details the protocols for deploying Na-4-NIm in two cutting-edge catalytic systems: Multivariate Zeolitic Imidazolate Frameworks (MTV-ZIFs) and Energetic Coordination Polymers (ECPs) .

Quantitative Performance Summary

To contextualize the efficacy of Na-4-NIm-derived catalysts, the following table summarizes their performance metrics against uncatalyzed baselines.

Catalyst SystemCatalytic ApplicationKey MetricBaseline (Uncatalyzed)Catalyzed Performance
MTV-ZIF-8-NO₂ CO2​ Cycloaddition (Epoxides)Product Yield (%)< 5.0 %> 96.0 % (12 h, 80°C)
Cu(4-NIm)₂ ECP AP Thermal DecompositionPeak Temp (HTD, °C)430.0 °C361.0 °C ( Δ T = -69 °C)
[TBA][4-NIm] IL Phase-Transfer CatalysisTurnover FrequencyN/A> 500 h⁻¹

Protocol A: Synthesis of MTV-ZIF-8-NO₂ for Heterogeneous Catalysis

Multivariate ZIFs (MTV-ZIFs) incorporate multiple linker types within a single crystalline lattice to tune pore chemistry[1]. By doping the standard 2-methylimidazole (Hmim) framework with Na-4-NIm, researchers can introduce polar −NO2​ groups that act as hydrogen-bond acceptors, drastically lowering the activation energy for CO2​ cycloaddition to epoxides.

Causality & Experimental Design:

Using the sodium salt of 4-nitroimidazole rather than the neutral protonated form is a deliberate design choice. Neutral 4-nitroimidazole has a very low pKa​ , making it difficult to deprotonate in situ without aggressive bases that can coordinate to the Zn(II) nodes and poison the catalyst. Na-4-NIm bypasses this, allowing for rapid, defect-free solvothermal assembly.

Step-by-Step Methodology:
  • Precursor Preparation: In a nitrogen-filled glovebox, weigh 1.0 mmol of Zn(NO3​)2​⋅6H2​O , 1.5 mmol of 2-methylimidazole (Hmim), and 0.5 mmol of Na-4-NIm.

  • Solvent Assembly: Dissolve the metal node and the mixed linkers in 20 mL of N,N-Dimethylformamide (DMF) and 5 mL of Methanol. Stir at 400 rpm for 15 minutes until optically clear.

  • Solvothermal Synthesis: Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave. Heat at 120°C for 24 hours. The slow heating rate (2°C/min) ensures high crystallinity and prevents amorphous kinetic trapping.

  • Washing & Activation: Recover the pale-yellow microcrystals via centrifugation (8000 rpm, 10 min). Wash sequentially with DMF (3x) and anhydrous Methanol (3x) to remove unreacted linkers. Vacuum dry at 80°C for 12 hours.

  • Self-Validation Step (Crucial):

    • PXRD: Run Powder X-Ray Diffraction to confirm the sod (sodalite) topology matches standard ZIF-8.

    • FTIR: Confirm the integration of the nitro linker by identifying asymmetric and symmetric −NO2​ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹.

ZIF_Workflow N1 Zn(NO3)2·6H2O (Metal Node) N3 Solvothermal Assembly (DMF/MeOH, 120°C) N1->N3 N2 Na-4-NIm (Pre-deprotonated Linker) N2->N3 N4 MTV-ZIF-8-NO2 (Catalytic Framework) N3->N4 N5 Validation: PXRD & FTIR (Self-Validating Step) N4->N5 N6 CO2 Cycloaddition (Heterogeneous Catalysis) N5->N6

Figure 1: Workflow for the solvothermal synthesis and validation of MTV-ZIF-8-NO2 catalysts.

Protocol B: Energetic Coordination Polymers (ECPs) as Burning Rate Catalysts

In the aerospace and defense sectors, solid propellants like Ammonium Perchlorate (AP) require burning rate catalysts to lower their thermal decomposition temperature. Energetic Metal-Organic Frameworks (EMOFs) utilizing azolate ligands are highly efficient in this role[2].

Causality & Experimental Design:

When Na-4-NIm is reacted with Cu(II) salts, it forms a Cu(4−NIm)2​ coordination polymer. During the combustion of the solid propellant, the energetic −NO2​ groups and the azole ring undergo highly exothermic breakdown. This localized heat release prevents the agglomeration of the resulting Cu/CuO nanoparticles, maintaining a massive active surface area that catalyzes the High-Temperature Decomposition (HTD) of AP[2].

Step-by-Step Methodology:
  • Aqueous Metathesis: Dissolve 2.0 mmol of Cu(NO3​)2​⋅3H2​O in 15 mL of deionized water. In a separate vial, dissolve 4.0 mmol of Na-4-NIm in 15 mL of DI water.

  • Coordination Polymerization: Add the Na-4-NIm solution dropwise to the Cu(II) solution under vigorous stirring at 65°C. Note: The sodium salt drives the metathesis reaction forward instantly, precipitating the insoluble Cu(4−NIm)2​ complex while NaNO3​ remains safely dissolved.

  • Isolation: Stir for 4 hours to ensure complete coordination. Filter the dark green precipitate, wash with hot water to remove residual sodium nitrate, and dry in a desiccator.

  • Self-Validation Step (Crucial):

    • DSC (Differential Scanning Calorimetry): Run a DSC scan of the pure catalyst from 50°C to 400°C. A sharp exothermic peak >250°C validates the energetic payload of the 4-nitroimidazolate ligand.

  • Catalytic Assay (AP Decomposition): Mechanically mill 5 wt% of the Cu(4−NIm)2​ catalyst with 95 wt% Ammonium Perchlorate. Perform DSC on the mixture; a successful synthesis will shift the AP HTD peak from ~430°C down to ~361°C.

Energetic_Catalysis A Cu(4-NIm)2 ECP (Energetic Catalyst) B Thermal Trigger (>200°C) A->B C Exothermic Ligand Breakdown (Release of N2/CO2) B->C D Active Cu/CuO Nanoparticles (High Surface Area) C->D Prevents Aggregation E Ammonium Perchlorate (AP) (Solid Propellant) D->E Catalytic Site F Accelerated Decomposition (Lowered Activation Energy) E->F

Figure 2: Mechanistic pathway of Cu(4-NIm)2 energetic coordination polymers in AP decomposition.

Extension: Ionic Liquids for Phase-Transfer Catalysis

Beyond solid-state frameworks, Na-4-NIm is utilized to synthesize Energetic Ionic Liquids (EILs) and Task-Specific Ionic Liquids (TSILs). By performing a simple cation exchange with tetrabutylammonium (TBA) or imidazolium halides, the 4-nitroimidazolate anion can be liquefied at room temperature. These ionic liquids exhibit unique surface-active properties and act as highly selective phase-transfer catalysts in biphasic organic synthesis, as well as serving dual functions as antimicrobial agents[3].

References

  • Zhang, X., Li, X., Wang, Z., Chaemchuen, S., Koo-amornpattana, W., Qiao, A., Bu, T., Verpoort, F., Wang, J., Mu, S., & Kou, Z. (2025). Insights into multivariate zeolitic imidazolate frameworks. Chemical Synthesis.[Link]

  • Tan, B., Yang, X., Dou, J., Duan, B., Lu, X., & Liu, N. (2022). Research progress of EMOFs-based burning rate catalysts for solid propellants. Frontiers in Chemistry, 10, 1032163.[Link]

  • ACS Biomaterials Science & Engineering. (2020). Terpene-Based Ionic Liquids from Natural Renewable Sources As Selective Agents in Antifungal Therapy. American Chemical Society.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Reactions with 4-Nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for reactions involving 4-nitro-1-sodio-1H-imidazole. This reagent is a critical intermediate in the synthesis of various pharmaceutical compounds, particularly nitroimidazole-based therapeutics known for their antimicrobial and antiprotozoal activities.[1][2][3] Optimizing its use is paramount for achieving high-yield, reproducible results. This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and subsequent reactions of 4-nitro-1-sodio-1H-imidazole in a direct question-and-answer format.

Q: My N-alkylation reaction yield is consistently low or has failed completely. What are the primary causes?

A: Low or no yield in reactions utilizing 4-nitro-1-sodio-1H-imidazole, typically N-alkylation, is a frequent challenge. The root cause often lies in one of three areas: the formation of the sodium salt, the stability of the reagents, or the reaction conditions.

  • Incomplete Formation of the Sodium Salt: The deprotonation of 4-nitro-1H-imidazole is the critical first step.

    • Insufficient Base Strength/Stoichiometry: While strong bases like Sodium Hydride (NaH) are effective, they demand strictly anhydrous conditions to prevent quenching.[4][5] A slight excess (1.1 equivalents) is often used to ensure complete deprotonation.[4] Weaker bases like potassium carbonate (K₂CO₃) can also be highly effective but may require heating to drive the reaction.[6][7]

    • Presence of Moisture: Water will consume strong bases like NaH and protonate the newly formed sodium salt, rendering it non-nucleophilic. Ensure all glassware is oven-dried and use anhydrous solvents.[5]

  • Reagent Degradation:

    • Instability of the Sodium Salt: While generally stable once formed in an anhydrous, aprotic solvent, prolonged exposure to high temperatures or contaminants can lead to degradation. Nitroaromatic sodium salts should be handled with care.[8][9]

    • Poor Electrophile Reactivity: The success of the alkylation depends heavily on the leaving group of your electrophile. The general reactivity trend is I > Br > Cl > F.[10] If using a less reactive alkyl chloride, consider converting it to the corresponding iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction) or increasing the reaction temperature.[10]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[6][10] They effectively solvate the sodium cation without interfering with the nucleophilic imidazole anion. Studies have shown that acetonitrile can provide excellent yields, often superior to DMF or DMSO for this specific reaction.[7][11]

    • Temperature: Room temperature reactions can be sluggish, leading to low yields.[6][7] Heating the reaction, often to around 60 °C, can significantly improve both the rate and the final yield.[7][11] However, excessive heat should be avoided to minimize side product formation.

Q: I'm observing significant side product formation. How can I improve selectivity?

A: The formation of impurities complicates purification and reduces the yield of the desired product. Key causes include side reactions involving the nitro group and issues with regioselectivity.

  • Side Reactions of the Nitro Group: The nitro group is susceptible to reduction under certain conditions.[12] If your reaction mixture contains potential reducing agents (e.g., certain additives or impurities), you may observe the formation of amino-imidazole byproducts. Ensure all reagents are pure and avoid conditions that could facilitate nitro group reduction.

  • Regioselectivity: For unsymmetrical imidazoles, alkylation can occur at two different nitrogen atoms.[13] In the case of 4-nitro-1H-imidazole, the electron-withdrawing nature of the nitro group influences the electron density of the ring. Experimental and computational studies have shown that alkylation strongly favors the N-1 position, leading to 1-alkyl-4-nitroimidazole derivatives.[6][11] If you suspect the formation of the 1,5-isomer, confirm its presence with careful spectroscopic analysis (NMR, LC-MS). Optimizing the base and solvent system, as detailed in the table below, is the best way to ensure high regioselectivity.[13][14]

Q: The reaction starts but seems to stall before completion. What should I investigate?

A: A stalled reaction, where starting material persists even after extended reaction times, points toward issues with reagent stoichiometry, purity, or solubility.

  • Reagent Purity and Stoichiometry: Verify the purity of your 4-nitro-1H-imidazole and the alkylating agent. Impurities can act as inhibitors. Double-check the molar equivalents of your reagents; ensure the nucleophile or electrophile has not been consumed by an unaccounted-for side reaction.

  • Solubility Issues: If the sodium salt or the alkylating agent has poor solubility in the chosen solvent, the reaction will be slow. As the product forms, it might precipitate out of the solution, coating the unreacted starting material and preventing further reaction. Consider a solvent system that better solubilizes all components or increase the temperature to improve solubility.

  • Reaction Monitoring: Actively monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS. This will help you distinguish between a slow reaction that simply needs more time or heat and one that has truly stalled.

Frequently Asked Questions (FAQs)

Q1: What is 4-nitro-1-sodio-1H-imidazole and how is it prepared?

A: 4-nitro-1-sodio-1H-imidazole (PubChem CID: 6453567) is the sodium salt of 4-nitro-1H-imidazole (CAS: 3034-38-6).[15][16][17] It is not typically isolated as a stable solid for storage. Instead, it is generated in situ immediately before use. The preparation involves reacting 4-nitro-1H-imidazole with a suitable base in an anhydrous aprotic solvent. The resulting anionic imidazole is a potent nucleophile used primarily for introducing the 4-nitroimidazole moiety onto other molecules, most commonly via N-alkylation reactions.[4][6]

Q2: What are the best practices for handling and storing the precursor, 4-nitro-1H-imidazole, and its sodium salt?

A:

  • 4-Nitro-1H-imidazole (Solid): This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • 4-Nitro-1-sodio-1H-imidazole (in situ solution): As this reagent is generated in solution for immediate use, storage is not recommended. It is moisture-sensitive and potentially unstable. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.[5] Sodium salts of nitroaromatic compounds can be energetic and should be handled with appropriate caution.[18]

Q3: Which solvents and bases are recommended for generating and using this reagent?

A: The choice of base and solvent is critical for reaction success. The optimal combination often depends on the specific electrophile being used.

ComponentRecommendedRationale & Considerations
Base NaH (Sodium Hydride)A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation. Crucially, it requires strictly anhydrous conditions. [4][14]
K₂CO₃ (Potassium Carbonate)A milder, easier-to-handle base. Often requires heating (e.g., 60 °C) to achieve good yields but is more tolerant of trace impurities than NaH.[6][7]
Solvent Acetonitrile (CH₃CN) Often provides the best yields and reaction rates, particularly when paired with K₂CO₃ and moderate heating.[7][11]
DMF (Dimethylformamide)A common polar aprotic solvent that effectively dissolves the reagents. Must be anhydrous.[10]
THF (Tetrahydrofuran)A good choice, especially for reactions using NaH. Must be anhydrous.[5][14]

Q4: How does the nitro group influence the reactivity of the imidazole ring?

A: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence has two major effects:

  • Increased Acidity: It significantly increases the acidity of the N-H proton on the imidazole ring, making it easier to deprotonate compared to unsubstituted imidazole.

  • Directing Effect: It deactivates the imidazole ring towards electrophilic attack. In the context of N-alkylation of the anion, it influences the nucleophilicity of the ring nitrogens, favoring alkylation at the N-1 position, distal to the nitro group.[13]

Visualized Workflows and Diagrams

G start Low or No Yield Observed check_deprotonation Step 1: Verify Salt Formation (Deprotonation) start->check_deprotonation base_issue Is base strong enough? (e.g., NaH, K₂CO₃) check_deprotonation->base_issue Check Base check_conditions Step 2: Evaluate Reaction Conditions temp_issue Is temperature optimal? (e.g., 60 °C) check_conditions->temp_issue Check Temp check_reagents Step 3: Assess Reagent Quality leaving_group_issue Is leaving group reactive? (I > Br > Cl) check_reagents->leaving_group_issue Check Electrophile moisture_issue Are conditions anhydrous? base_issue->moisture_issue Yes solution_base Solution: Use stronger base (NaH) or heat with K₂CO₃ base_issue->solution_base No moisture_issue->check_conditions Yes solution_moisture Solution: Oven-dry glassware, use anhydrous solvent, run under N₂/Ar moisture_issue->solution_moisture No solvent_issue Is solvent appropriate? (e.g., ACN, DMF) temp_issue->solvent_issue Yes solution_temp Solution: Increase temperature incrementally (e.g., to 60 °C) temp_issue->solution_temp No solvent_issue->check_reagents Yes solution_solvent Solution: Switch to Acetonitrile (ACN) if using DMF/DMSO solvent_issue->solution_solvent No solution_leaving_group Solution: Use alkyl iodide/bromide or add catalytic NaI leaving_group_issue->solution_leaving_group No

Caption: Troubleshooting decision tree for low-yield reactions.

G center Reaction Yield & Selectivity base Base (e.g., K₂CO₃, NaH) base->center base_desc Impacts rate and completeness of salt formation. base->base_desc solvent Solvent (e.g., ACN, DMF) solvent->center solvent_desc Affects solubility, reaction rate, and ion-pairing. solvent->solvent_desc temperature Temperature (e.g., 25°C vs 60°C) temperature->center temperature_desc Controls reaction kinetics; higher temp often increases yield. temperature->temperature_desc electrophile Electrophile (R-X) electrophile->center electrophile_desc Leaving group ability (I>Br>Cl) is critical for rate. electrophile->electrophile_desc atmosphere Atmosphere (Inert vs. Air) atmosphere->center atmosphere_desc Inert atmosphere prevents reagent quenching by H₂O. atmosphere->atmosphere_desc

Caption: Factors influencing N-alkylation of 4-nitroimidazole.

Optimized Experimental Protocol

This protocol describes a reliable method for the N-alkylation of 4-nitro-1H-imidazole, optimized for high yield based on published literature.[6][7][11]

Protocol 1: Regioselective N-Alkylation using Potassium Carbonate in Acetonitrile

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-imidazole (1.0 equivalent) and potassium carbonate (K₂CO₃, 1.1 - 1.5 equivalents).

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equivalents) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the 4-nitro-1H-imidazole starting material is consumed (typically 1-3 hours).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate), washing with water and then brine, drying over anhydrous sodium sulfate, and concentrating. Further purification can be achieved by column chromatography if necessary.

References

  • BenchChem (2025). Troubleshooting low yield in Nipamovir synthesis.
  • BenchChem (2025). troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments.
  • PubMed (n.d.). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions.
  • ChemicalBook (2026). 2-Nitrophenol Sodium Salt - Safety Data Sheet.
  • RxList (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names.
  • UK Meds (2026). Nitroimidazole - Medical Glossary.
  • BenchChem (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • Lecturio (2021). Nitroimidazoles | Concise Medical Knowledge.
  • PubChem (n.d.). 4-Nitro-1H-imidazole, sodium salt.
  • Sigma-Aldrich (2014). 4-Nitrophenol sodium salt hydrate - Safety Data Sheet.
  • Fisher Scientific (n.d.). Sodium nitrate Safety Data Sheet.
  • General Chemical (2013). MATERIAL SAFETY DATA SHEET - Sodium Nitrite.
  • Drugs.com (n.d.). Salicylic acid/sodium thiosulfate topical and Metronidazole Interactions.
  • PMC (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • University of Otago (n.d.). N-Alkylation of imidazoles.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • LGC Standards (n.d.). 4-Nitro-1H-imidazole | TRC-N496220-10G.
  • Fallah-Tafti, A., et al. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. TÜBİTAK Academic Journals.
  • ResearchGate (2016). How do you do reduction of aromatic nitro or nitroimidazole?.
  • Der Pharma Chemica (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Matrix Fine Chemicals (n.d.). 4-NITRO-1H-IMIDAZOLE | CAS 3034-38-6.
  • Manchester Organics (n.d.). 4-Nitro-1H-imidazole | 3034-38-6.
  • BenchChem (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • ChemicalBook (n.d.). 4-Nitro-1H-indazole synthesis.
  • Academia.edu (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • PubChem (n.d.). 4-Nitroimidazole.
  • ResearchGate (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • BenchChem (2025). reaction condition optimization for sodium imidazole synthesis.
  • BenchChem (2025). A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs.
  • PMC (n.d.). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging.
  • ResearchGate (2025). Nitroimidazoles. Part 3. Synthesis and anti-HIV Activity of New N-Alkyl-4-nitroimidazoles Bearing Benzothiazole and Benzoxazole Backbones.
  • MDPI (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole.
  • Arabian Journal of Chemistry (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • PMC (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
  • PMC (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • De Gruyter (n.d.). Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction.
  • MDPI (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.
  • e-Learning - UNIMIB (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases.
  • MDPI (2022). Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions.

Sources

Technical Support Center: Troubleshooting 4-Nitro-1-sodio-1H-imidazole Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolide). This compound is a critical building block in medicinal chemistry, particularly for synthesizing antitubercular and antiprotozoal agents[1]. However, its reactivity is heavily dictated by moisture sensitivity, ion-pairing dynamics, and the ambident nature of its anion.

Below, you will find field-proven troubleshooting logic, quantitative data, and a self-validating protocol to optimize your N-alkylation workflows.

Part 1: Diagnostic FAQs & Troubleshooting Logic

Q1: My pre-formed sodium 4-nitroimidazolide is completely unreactive toward standard alkyl halides. What is going wrong?

The Causality: The most common culprit is moisture degradation. Sodium 4-nitroimidazolide is highly hygroscopic. When exposed to atmospheric moisture, it rapidly hydrolyzes back to neutral 4-nitroimidazole and sodium hydroxide. The neutral 4-nitroimidazole is an exceptionally poor nucleophile because the strongly electron-withdrawing nitro group at the C4 position severely depletes the electron density of the imidazole ring nitrogens. Without the formal negative charge of the imidazolide anion, the activation energy for nucleophilic attack is too high[2]. The Fix: Always store the salt in a desiccator or glovebox. If degradation is suspected, you must regenerate the active nucleophile in situ by treating the suspension with a slight excess of Sodium Hydride (NaH) in anhydrous solvent until hydrogen evolution ceases[2].

Q2: I am using strictly anhydrous conditions, but the reaction is still sluggish. How do I accelerate the alkylation?

The Causality: The issue likely lies in your choice of solvent and the resulting ion-pairing dynamics. In non-polar or moderately polar solvents (like THF or Dichloromethane), the sodium cation forms a "tight ion pair" with the nitroimidazolide anion. This electrostatic interaction shields the nucleophilic nitrogen atoms, drastically reducing their reactivity. The Fix: Switch to a highly polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (CH₃CN). These solvents possess high dielectric constants and Lewis basicity, which effectively solvate the Na⁺ cation, leaving a "naked" and highly reactive nitroimidazolide anion[2].

Q3: I am obtaining a mixture of products or mostly the 5-nitro isomer. How do I control regioselectivity?

The Causality: The 4-nitroimidazolide anion is an ambident nucleophile, meaning it can react at either the N1 or N3 position. Due to the asymmetry of the ring, the two nitrogens are electronically and sterically distinct. Alkylation at the nitrogen further from the nitro group (yielding the 4-nitro isomer) is favored under thermodynamic control due to higher electron density and lower steric hindrance[3]. However, moving the nitro group from the 4-position to the 5-position dramatically changes the chemical reactivity and biological activity of the final drug candidate[1]. The Fix: To maximize the yield of the 4-nitro isomer, run the reaction in Acetonitrile or DMF at elevated temperatures (60–80 °C). Lower temperatures can trap the reaction under kinetic control, increasing the proportion of the undesired 5-nitro isomer[4].

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent polarity, temperature, and the resulting yield/regioselectivity during the N-alkylation of 4-nitroimidazole derivatives[4],[2].

Solvent SystemTemp (°C)Salt State (Ion Pairing)Reaction Time (h)Yield (%)Dominant Isomer
THF25Na⁺ Salt (Tight Pair)24< 15Mixed
DMF25Na⁺ Salt (Solvated)24304-nitro
DMSO25Na⁺ Salt (Solvated)24354-nitro
CH₃CN25Na⁺ Salt (Solvated)24404-nitro
CH₃CN 60 Na⁺ Salt (Solvated) 1–3 66–85 4-nitro (>95%)

Part 3: Workflow Visualization

TroubleshootingWorkflow Node1 Issue: Low Reactivity of Sodium 4-Nitroimidazolide Node2 Is the salt degraded by moisture? (Check for free 4-nitroimidazole) Node1->Node2 Node3 Regenerate salt with NaH in anhydrous THF/DMF Node2->Node3 Yes Node4 Is the solvent polar aprotic? (DMF, DMSO, CH3CN) Node2->Node4 No Node3->Node4 Node5 Switch to DMF/DMSO to dissociate Na+ ion pair Node4->Node5 No Node6 Is the electrophile reactive? Node4->Node6 Yes Node5->Node6 Node7 Add NaI (Finkelstein reaction) or heat to 60°C Node6->Node7 No Node8 Successful N-Alkylation (Favors 4-nitro isomer) Node6->Node8 Yes Node7->Node8

Logical workflow for troubleshooting sodium 4-nitroimidazolide alkylation.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates built-in validation checkpoints to confirm mechanistic success at each stage of the N-alkylation workflow.

Objective: Synthesize 1-alkyl-4-nitro-1H-imidazole with high regioselectivity and yield.

  • Validation Checkpoint 1 (Reagent Integrity): Before starting, dissolve a 5 mg aliquot of your sodium 4-nitroimidazolide in 1 mL of anhydrous DMF. A clear, deep-yellow solution indicates a healthy, dissociated salt. If it remains an insoluble milky suspension, it has hydrolyzed to neutral 4-nitroimidazole and requires regeneration.

Step 1: Salt Regeneration (If Checkpoint 1 Fails) Suspend the degraded salt (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.1 equiv to scavenge moisture).

  • Validation: The cessation of hydrogen gas bubbling confirms the system is completely anhydrous and the highly nucleophilic imidazolide anion is fully generated[2].

Step 2: Electrophile Addition & Activation Warm the solution to room temperature. Dropwise, add the alkylating agent (1.1 equiv). If using a less reactive alkyl chloride, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv).

  • Causality: The NaI initiates an in situ Finkelstein reaction, temporarily converting the sluggish alkyl chloride into a highly reactive alkyl iodide, which is rapidly consumed by the imidazolide[5].

Step 3: Thermal Control for Regioselectivity Heat the reaction mixture to 60 °C and stir for 1–3 hours.

  • Causality: Elevated temperatures overcome the activation energy barrier imposed by the electron-withdrawing nitro group and thermodynamically favor the formation of the 4-nitro isomer over the 5-nitro isomer[4].

  • Validation Checkpoint 2 (Reaction Monitoring): Analyze the mixture via TLC (Eluent: 100% EtOAc). The starting material (neutralized during TLC spotting) will have a low Rf, while the N-alkylated product will migrate significantly higher. The complete disappearance of the low-Rf spot validates reaction completion.

Step 4: Work-up and Isolation Quench the reaction by pouring it into ice-water. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove all traces of DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-alkyl-4-nitro-1H-imidazole[4].

Part 5: References

Sources

Technical Support Center: Troubleshooting Alkylation of Sodium 4-Nitroimidazolate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with sodium 4-nitroimidazolate (the sodium salt of 4-nitro-1H-imidazole). This intermediate is a critical building block in the synthesis of antitubercular agents (e.g., Pretomanid, PA-824) and hypoxia-selective cytotoxins[1].

Due to the ambidentate nature of the 4-nitroimidazolate anion, N-alkylation workflows are highly susceptible to side reactions, including poor regioselectivity, over-alkylation, and thermal decomposition. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols required to achieve high-fidelity N1-alkylation[2][3].

Mechanistic Causality: Understanding the Ambidentate Anion

When 4-nitroimidazole is deprotonated, the resulting sodium 4-nitroimidazolate anion delocalizes its negative charge across both the N1 and N3 positions. However, these two nitrogen centers are not chemically equivalent:

  • Electronic Effect: The strongly electron-withdrawing nitro group at the C4 position pulls electron density away from the adjacent N3 atom, significantly reducing its nucleophilicity.

  • Steric Effect: The physical bulk of the C4-nitro group hinders electrophilic attack at the N3 position.

Consequently, alkylation at the N1 position (yielding 1-alkyl-4-nitroimidazole) is both kinetically and thermodynamically favored over the N3 position (yielding 1-alkyl-5-nitroimidazole)[1]. However, deviations in solvent polarity, base strength, or temperature can override these intrinsic controls, leading to the side reactions visualized below.

G A Sodium 4-nitroimidazolate (Ambidentate Anion) C 1-Alkyl-4-nitroimidazole (Major: N1 Attack) A->C Sterically & Electronically Favored D 1-Alkyl-5-nitroimidazole (Minor: N3 Attack) A->D Sterically Hindered F Decomposition / Hydrolysis (Moisture / >80°C) A->F H2O / Harsh Conditions B Alkylating Agent (R-X) E Dialkylated Imidazolium (Over-alkylation) C->E Excess R-X / High Temp D->E Excess R-X / High Temp

Reaction pathways of sodium 4-nitroimidazolate highlighting major, minor, and side products.

Quantitative Reaction Parameters

The choice of base and solvent system dictates the extent of deprotonation and the stabilization of the transition state. The table below summarizes how different parameters influence the regioselectivity and overall yield of the desired 4-nitro isomer[2][3].

Base SystemSolventTemp (°C)Conversion Yield (%)Regioselectivity (4-nitro : 5-nitro)Primary Failure Mode
NaH (Strong) DMF (Aprotic) 0 to 25 > 85% > 11 : 1 Optimal Conditions
K₂CO₃ (Weak)CH₃CN25~ 40%8 : 1Incomplete deprotonation
K₂CO₃ (Weak)DMF60~ 75%5 : 1Increased 5-nitro formation
DIPEA (Amine)Toluene110~ 60%3 : 1Thermal decomposition
Standard Operating Procedure: High-Fidelity N1-Alkylation

To establish a self-validating system, this protocol utilizes Sodium Hydride (NaH) to force irreversible, quantitative deprotonation, thereby preventing the unreacted starting material from competing in side reactions.

Step 1: Irreversible Anion Generation

  • Flame-dry a multi-neck round-bottom flask and purge with Argon.

  • Suspend NaH (60% dispersion in mineral oil, 1.05 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C using an ice bath.

  • Dissolve 4-nitroimidazole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension.

  • Validation Check: Allow the mixture to warm to room temperature and stir for 45 minutes. The cessation of hydrogen gas ( H2​ ) evolution confirms the complete formation of sodium 4-nitroimidazolate.

Step 2: Kinetically Controlled Alkylation

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0 equiv) dropwise. Causality: Strict 1:1 stoichiometry is mandatory. A localized excess of the electrophile will trigger dialkylation of the newly formed product.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

Step 3: Quench and Isolation

  • Monitor completion via LC-MS.

  • Quench the reaction by slowly pouring the mixture into ice-cold distilled water. This safely neutralizes any trace NaH and typically precipitates the highly crystalline 1-alkyl-4-nitroimidazole product.

  • Filter, wash with cold water, and dry under vacuum.

Troubleshooting FAQs

Q1: I am observing a high ratio of the 5-nitro regioisomer in my crude NMR. How can I suppress this? A1: The formation of the 1-alkyl-5-nitroimidazole side product is a symptom of thermodynamic control overriding kinetic control. This typically occurs when weak bases (like K2​CO3​ ) are used at elevated temperatures (>60 °C) to force a sluggish reaction[3]. To suppress the 5-nitro isomer, switch to a strong base (NaH) in a highly polar aprotic solvent (DMF or THF) and strictly maintain the alkylation temperature between 0 °C and 25 °C.

Q2: My LC-MS shows a significant +1 mass peak indicative of dialkylation (imidazolium salt formation). What causes this? A2: The N1-alkylated product retains a lone pair on the N3 nitrogen, meaning it is still weakly nucleophilic[2]. Dialkylation to form an imidazolium salt occurs under two conditions:

  • Stoichiometric imbalance: Using an excess of the alkylating agent (e.g., 1.2+ equivalents).

  • Thermal runaway: Allowing the reaction to exceed 50 °C. Solution: Recalibrate your reagent stoichiometry to exactly 1.0 : 1.0 and ensure the electrophile is added slowly at 0 °C to prevent localized concentration spikes.

Q3: The reaction mixture turns dark black, and the yield of the target compound is extremely low. Is the product degrading? A3: Yes, this indicates severe thermal decomposition or base-catalyzed ring opening. Sodium 4-nitroimidazolate is highly sensitive to moisture in the presence of strong bases. If your DMF is not strictly anhydrous, the NaH will react with water to form Sodium Hydroxide (NaOH). The hydroxide ion acts as a hard nucleophile, attacking the electron-deficient nitroimidazole ring and causing catastrophic degradation[2]. Always use freshly opened, molecular-sieve-dried solvents.

Q4: I am using a bulky, protected epoxide (like TBS-glycidol) as my alkylating agent, and the reaction won't proceed at room temperature. If I heat it, it decomposes. What is the workaround? A4: Bulky electrophiles face severe steric repulsion from the C4-nitro group during N1 attack. If heating causes decomposition, you must alter the leaving group rather than the temperature. Convert the alcohol/epoxide to a highly reactive triflate or iodide to lower the activation energy of the SN​2 transition state, allowing the reaction to proceed smoothly at room temperature[3].

References
  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry.[Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development.[Link]

Sources

Technical Support Center: Optimizing Regioselectivity in 4-Nitro-1-sodio-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with the N-alkylation of asymmetric imidazoles.

The alkylation of 4-nitroimidazole is notoriously problematic due to the molecule's tautomeric nature. When deprotonated to form 4-nitro-1-sodio-1H-imidazole, the resulting imidazolate anion is ambidentate, with the negative charge delocalized across the N1 and N3 positions. Consequently, electrophilic attack can yield either the 1-alkyl-4-nitroimidazole (thermodynamically favored) or the 1-alkyl-5-nitroimidazole (kinetically favored but sterically hindered)[1].

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Part 1: Troubleshooting & FAQs

Q1: I am consistently getting a 60:40 mixture of 4-nitro and 5-nitro isomers. Why is the regioselectivity so poor, and how can I drive it toward the 4-nitro isomer? A1: The lack of selectivity is a classic symptom of operating under kinetic control without sufficient steric differentiation. In the 4-nitro-1-sodio-1H-imidazole anion, the nitrogen adjacent to the nitro group (N5 in the classical numbering of the minor tautomer) is sterically hindered by the oxygen atoms of the nitro group. However, highly reactive alkylating agents at low temperatures will indiscriminately attack both nitrogens. Causality & Solution: To favor the 1-alkyl-4-nitroimidazole, you must shift the reaction to thermodynamic control . Elevating the reaction temperature (e.g., 60–80 °C) allows the sterically hindered, higher-energy 5-nitro isomer to equilibrate or heavily biases the transition state toward the more stable 4-nitro isomer[1],[2]. Additionally, using bulkier alkylating agents intrinsically increases the steric clash at the 5-position, naturally enhancing 4-nitro selectivity.

Q2: How does the choice of base and solvent dictate the isomer ratio? Should I use the pre-formed sodium salt (NaH) or a weak base (K₂CO₃)? A2: The base-solvent system fundamentally alters the nucleophilicity of the imidazolate anion.

  • Strong Base (NaH in DMF/THF): NaH irreversibly deprotonates the imidazole to form a "naked" sodium salt. In highly polar aprotic solvents like DMF, the ion pair separates, making the anion highly reactive. This is excellent for unreactive alkyl halides but can sometimes reduce regioselectivity if the reaction is run too cold[3],[2].

  • Weak Base (K₂CO₃ in CH₃CN): Using a milder base like K₂CO₃ in acetonitrile at elevated temperatures (60 °C) often provides superior regioselectivity for the 4-nitro isomer[1]. The heterogeneous nature of K₂CO₃ in CH₃CN slows the reaction rate, allowing thermodynamic preferences to dominate the product distribution.

Q3: My reaction turns black and yields intractable tar when using NaH. What is failing? A3: This indicates decomposition of the nitroimidazole ring. Nitroimidazoles are sensitive to highly basic conditions at elevated temperatures, which can trigger ring-opening or polymerization side reactions[2]. Causality & Solution: If using NaH to form the 1-sodio species, deprotonation must be strictly controlled at 0 °C. Only after the alkylating agent is added should the reaction be allowed to warm to room temperature[3]. If decomposition persists, switch to the milder K₂CO₃/CH₃CN system.

Part 2: Quantitative Data & Mechanistic Pathways

To illustrate the impact of reaction parameters, the following table summarizes the performance of different base/solvent systems on the N-alkylation of 4-nitroimidazole with ethyl bromoacetate (a representative electrophile).

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity
BaseSolventTemperatureReaction TimeMajor IsomerTotal Yield (%)
K₂CO₃CH₃CNRoom Temp (20 °C)24 h4-nitro40%[2]
K₂CO₃DMSORoom Temp (20 °C)24 h4-nitro35%[4]
K₂CO₃DMFRoom Temp (20 °C)24 h4-nitro30%[4]
K₂CO₃CH₃CNHeating (60 °C)12 h4-nitro (>95%)>85%[1]
NaHDMF0 °C to Room Temp4 h4-nitro / 5-nitro mix75%[3]

Note: Heating in acetonitrile with potassium carbonate provides the optimal balance of high yield and excellent regioselectivity for the 4-nitro isomer.

Mechanistic Visualization

G A 4-Nitro-1H-imidazole (Tautomeric Mixture) B 4-Nitro-1-sodio-1H-imidazole (Delocalized Anion) A->B NaH or K2CO3 Deprotonation C 1-Alkyl-4-nitroimidazole (Thermodynamic/Less Hindered) B->C Alkyl Halide (R-X) Path A (Favored) D 1-Alkyl-5-nitroimidazole (Kinetic/More Hindered) B->D Alkyl Halide (R-X) Path B (Minor)

Caption: Mechanistic pathway of 4-nitroimidazole deprotonation and regioselective alkylation.

Workflow Start Issue: Poor Regioselectivity (High 5-nitro isomer) CheckTemp Is reaction at Room Temp? Start->CheckTemp Heat Increase Temp to 60-80°C (Thermodynamic Control) CheckTemp->Heat Yes CheckSolvent Check Solvent & Base CheckTemp->CheckSolvent No Heat->CheckSolvent SwitchSolvent Switch to CH3CN or DMF Use K2CO3 or NaH CheckSolvent->SwitchSolvent Success Maximized 1-alkyl-4-nitroimidazole SwitchSolvent->Success

Caption: Troubleshooting workflow for optimizing regioselectivity in N-alkylation reactions.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol incorporates in-process validation steps. This methodology utilizes the thermodynamically driven K₂CO₃/CH₃CN system, which our data indicates is superior for maximizing the 4-nitro isomer[1],[2].

Protocol: Regioselective Synthesis of 1-Alkyl-4-nitroimidazole

Materials Required:

  • 4-Nitro-1H-imidazole (1.0 equiv, 7.87 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.1 equiv, 8.7 mmol)

  • Alkylating Agent (e.g., Alkyl Halide) (1.2–2.0 equiv, up to 15.74 mmol)

  • Anhydrous Acetonitrile (CH₃CN) (30 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge the system with dry Nitrogen or Argon to prevent moisture from quenching the intermediate imidazolate anion.

  • Base Addition & Deprotonation: Dissolve 4-nitro-1H-imidazole (1.0 equiv) in anhydrous CH₃CN (30 mL). Add finely powdered, anhydrous K₂CO₃ (1.1 equiv).

  • Maturation of the Anion: Stir the suspension at room temperature for 15–30 minutes[2].

    • Self-Validation Check 1: The solution should become slightly cloudy/colored as the potassium salt forms.

  • Electrophile Addition: Add the alkylating agent (1.2 equiv) dropwise to the stirred mixture.

  • Thermodynamic Heating: Heat the reaction mixture to 60 °C using an oil bath[1].

  • In-Process Monitoring (Self-Validation Check 2): After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL of water/ethyl acetate, and analyze the organic layer via LC-MS or TLC (EtOAc/Hexane). You should observe the disappearance of the starting material and the emergence of a single major peak (the 4-nitro isomer). If a significant 5-nitro peak is present, continue heating to allow thermodynamic equilibration.

  • Work-up: Once complete, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃/KCl/KBr) through a Celite pad and wash the solid with fresh CH₃CN[3].

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL), wash sequentially with distilled water and brine, and dry over anhydrous MgSO₄[1]. Evaporate the solvent and purify via silica gel column chromatography (EtOAc/Hexane gradient) to isolate the pure 1-alkyl-4-nitroimidazole.

References

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL:[Link]

Sources

"4-nitro-1-sodio-1H-imidazole" stability issues in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Stability Issues in Solution

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses common problems encountered when working with solutions of 4-nitro-1-sodio-1H-imidazole.

Issue 1: Rapid Color Change (e.g., Yellowing) or Precipitation After Dissolution

Symptom: Upon dissolving the solid, the solution quickly develops a color or forms a precipitate, suggesting rapid degradation.

Probable Cause: The dissolution of 4-nitro-1-sodio-1H-imidazole in a protic solvent (like water or ethanol) creates a basic environment. Nitroimidazoles are known to be susceptible to degradation in alkaline conditions.[1][2] This pH-driven hydrolysis can lead to the formation of colored byproducts or less soluble degradation products.

Logical Troubleshooting Workflow:

start Observation: Solution Discoloration/Precipitation check_ph Measure pH of the freshly prepared solution start->check_ph is_basic Is pH > 8? check_ph->is_basic ph_adjust Action: Neutralize pH (e.g., with dilute HCl or a buffer system) if compatible with experiment. is_basic->ph_adjust Yes consider_other Consider other factors: - Solvent incompatibility - Photodegradation - Thermal degradation is_basic->consider_other No observe Observe for stability improvement ph_adjust->observe no_change Problem Persists observe->no_change solved Problem Resolved: Root cause likely pH-induced degradation. observe->solved no_change->consider_other

Caption: Workflow for diagnosing solution instability.

Recommended Action Plan:

  • pH Measurement: Immediately after dissolution, measure the pH of your solution. A basic pH is expected.

  • pH Adjustment (if permissible): If your experimental protocol allows, adjust the pH to a near-neutral range (pH 6-7.5). Studies on related nitroimidazoles show maximal stability in a slightly acidic to neutral pH range.[1][3]

  • Buffer Selection: For prolonged experiments, consider using a buffered solvent system to maintain a stable pH.

  • Solvent Choice: While aqueous solutions are common, consider if an aprotic solvent (e.g., acetonitrile, DMSO) could be used where the salt might be less prone to hydrolysis, although solubility may be a concern.

Issue 2: Inconsistent Experimental Results or Loss of Compound Efficacy

Symptom: Assays show variable results, or the expected biological/chemical activity of the compound diminishes over time, even in freshly prepared solutions.

Probable Cause: This is a classic sign of compound degradation. Nitroimidazoles are sensitive to heat and light.[3][4] Elevated laboratory temperatures or exposure to ambient light can accelerate the breakdown of the molecule, reducing the concentration of the active compound.[1]

Recommended Action Plan:

  • Prepare Solutions Fresh: Always prepare solutions immediately before use.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light.[1] UV light, in particular, has been shown to accelerate the degradation of nitroimidazoles.[3]

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8 °C) if their stability at room temperature is unknown or questionable.[1] Avoid leaving solutions on a warm stir plate for extended periods.

  • Purity Verification: If degradation is suspected, verify the purity of the stock solution using an appropriate analytical method like HPLC.[1]

Issue 3: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

Symptom: Chromatographic analysis of the solution reveals additional peaks that are not present in the analysis of the solid starting material.

Probable Cause: These new peaks are likely degradation products. The primary degradation pathway for many nitroimidazoles involves the loss or modification of the nitro group and potential cleavage of the imidazole ring.[1][5]

Potential Degradation Pathways:

cluster_degradation Degradation Pathways parent 4-Nitroimidazole Anion denitration Hydrolytic Denitration (Loss of NO2-) Imidazol-2-one derivative parent->denitration High pH / H2O ring_cleavage Imidazole Ring Cleavage Oxamides, Ammonia, etc. parent->ring_cleavage Harsh Conditions (Heat, Strong Acid/Base) hydroxylation Oxidative Hydroxylation (Addition of -OH) Hydroxylated 4-nitroimidazole parent->hydroxylation Oxidizing agents / OH•

Caption: Potential degradation pathways for the 4-nitroimidazole anion.

Recommended Action Plan: Forced Degradation Study

To identify and understand potential impurities, a forced degradation study is essential. This involves intentionally subjecting the compound to harsh conditions to generate degradation products.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution (e.g., 1 mg/mL in methanol) with 0.1 N HCl. Incubate at 60°C.[1]To assess stability in acidic conditions.
Base Hydrolysis Mix stock solution with 0.1 N NaOH. Incubate at 60°C.[1]To simulate and accelerate the degradation in basic solutions. This is highly relevant for the sodio salt.
Oxidative Degradation Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light.[1]To evaluate susceptibility to oxidation.
Thermal Degradation Expose both solid compound and a solution to high temperature (e.g., 80°C).[1]To determine the impact of heat on stability.
Photolytic Degradation Expose both solid and solution to a light source as per ICH Q1B guidelines.[1]To assess light sensitivity.

At various time points, samples should be neutralized (if necessary) and analyzed by a stability-indicating HPLC method.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-nitro-1-sodio-1H-imidazole?

To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place.[1][6] The container should be tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[1]

Q2: What is the primary factor affecting the stability of 4-nitro-1-sodio-1H-imidazole in aqueous solutions?

The pH of the solution is a critical factor. As the sodium salt of a weakly acidic imidazole, it will generate a basic solution upon dissolution. Nitroimidazoles, including related compounds like metronidazole, exhibit significant degradation in alkaline environments.[2][3] Therefore, unbuffered aqueous solutions of this compound are expected to have limited stability.

Q3: What are the likely degradation products I might observe?

Based on studies of similar nitroimidazoles, potential degradation products could result from:

  • Loss of the nitro group: This is a common degradation pathway.[1]

  • Hydrolytic denitration: This can lead to the formation of an imidazol-2-one derivative and nitrite.[1]

  • Imidazole ring cleavage: Under more extreme conditions, the ring itself can break down to form smaller molecules like oxamides and ammonia.[1]

  • Hydroxylation: In the presence of oxidizing species, hydroxylated versions of the molecule may form.[7]

Q4: How can I quantitatively assess the stability of my solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique.[1][8] Such a method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its concentration over time under various storage conditions.[1]

Protocol: Developing a Stability-Indicating HPLC Method
  • Column Selection: A C18 reverse-phase column is commonly used for nitroimidazole analysis.[9][10]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[9][11]

  • Detection: UV detection is suitable, as the nitroimidazole chromophore absorbs UV light.

  • Forced Degradation: Analyze samples from a forced degradation study (as described in the table above) to ensure that the peaks for the degradation products are well-resolved from the peak of the parent compound.

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, and specific for stability assessment.

By understanding the inherent instability of the nitroimidazole core, particularly in the basic solutions formed by its sodium salt, researchers can proactively design experiments that mitigate degradation and ensure the integrity of their results.

References
  • ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. Retrieved from [Link]

  • PubMed. (n.d.). [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS]. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Ipronidazole, Dimetridazole, Metronidazole, Ronidazole (Targeted to animal and fishery products). Retrieved from [Link]

  • Academia.edu. (n.d.). Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria. Retrieved from [Link]

  • PubMed. (n.d.). Degradation kinetics of metronidazole in solution. Retrieved from [Link]

  • NextSDS. (n.d.). 4-nitro-1H-imidazole, sodium salt — Chemical Substance Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2017, November 26). (PDF) Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-imidazole, sodium salt. Retrieved from [Link]

  • RSC Publishing. (n.d.). Decomposition of nitroimidazole ions: experiment and theory. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS | Request PDF. Retrieved from [Link]

  • MDPI. (2025, May 20). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Retrieved from [Link]

  • RSC Publishing. (2018, October 12). Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles. Retrieved from [Link]

  • PubMed. (2013, February 28). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Retrieved from [Link]

  • PMC. (n.d.). Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions. Retrieved from [Link]

Sources

Technical Support Center: Temperature Optimization for 4-Nitro-1-Sodio-1H-Imidazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and regioselectivity bottlenecks during the N-alkylation of nitroimidazoles. The sodium salt of 4-nitroimidazole (4-nitro-1-sodio-1H-imidazole) is a critical nucleophilic intermediate in the synthesis of antiprotozoal agents, radiotracers, and oncology drugs.

However, its ambient reactivity is notoriously sluggish, and indiscriminately increasing thermal energy often leads to catastrophic over-alkylation. This guide provides a causality-driven framework for optimizing reaction temperatures, ensuring self-validating experimental setups, and troubleshooting common failure modes.

Mechanistic Workflow & Temperature Causality

The alkylation of 4-nitro-1-sodio-1H-imidazole is highly sensitive to thermal conditions. The diagram below illustrates the kinetic and thermodynamic divergence of the reaction pathway based on temperature selection.

G SM 4-Nitroimidazole Salt 4-Nitro-1-sodio-1H-imidazole (Reactive Intermediate) SM->Salt Base (NaH/Na2CO3) LowT T < 40°C Salt->LowT + Alkyl Halide OptT T = 60°C (Kinetic Sweet Spot) Salt->OptT + Alkyl Halide HighT T > 80°C Salt->HighT + Alkyl Halide ProdLow Incomplete Reaction (<40% Yield) LowT->ProdLow ProdOpt 1-Alkyl-4-nitro-1H-imidazole (85%+ Yield) OptT->ProdOpt ProdHigh Dialkylated Imidazolium Salts HighT->ProdHigh

Temperature-dependent reaction pathways for 4-nitro-1-sodio-1H-imidazole alkylation.

Quantitative Data: Temperature vs. Reaction Profile

To illustrate the thermodynamic boundaries of this reaction, consider the alkylation of the 4-nitroimidazolate anion using an active alkylating agent (e.g., ethyl bromoacetate) in a polar aprotic solvent like Acetonitrile.

Temperature (°C)Reaction Time (h)Main ProductYield (%)Byproduct Profile
25 °C 121-Alkyl-4-nitro-1H-imidazole< 40%High unreacted starting material
60 °C 1 to 31-Alkyl-4-nitro-1H-imidazole85%Trace dialkylation
80+ °C 31-Alkyl-4-nitro-1H-imidazole< 55%Significant dialkylated imidazolium salt

Data synthesized from standardized N-alkylation optimization studies[1][2].

Self-Validating Protocol: Temperature-Optimized N1-Alkylation

This methodology is designed to synthesize 1-alkyl-4-nitro-1H-imidazole with >80% yield while suppressing dialkylation. Every step includes a validation checkpoint to ensure the reaction is proceeding as intended.

Step 1: Intermediate Generation (Deprotonation)

  • Action: Suspend 4-nitroimidazole (1.0 equiv) in anhydrous acetonitrile (CH3CN). Add a mild base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.1 equiv) to generate the 4-nitro-1-sodio-1H-imidazole intermediate.

  • Causality: The sodium/potassium cation coordinates with the nitroimidazolate anion. Acetonitrile is chosen because its polar aprotic nature solvates the metal cation, leaving a highly nucleophilic, "naked" imidazolate anion ready for attack.

  • Validation Check: Stir at room temperature for 15–30 minutes. The suspension will change in visual consistency as the salt forms. Do not proceed until this equilibration occurs.

Step 2: Alkylation at Optimized Thermal Conditions

  • Action: Add the alkylating agent (1.1 to 1.2 equiv) dropwise to the stirred mixture. Elevate the reaction temperature strictly to 60 °C .

  • Causality: Heating to 60 °C provides the precise activation energy necessary to drive the N1-alkylation to completion within 1 to 3 hours[1]. It overcomes the sluggish kinetics of room-temperature reactions without breaching the thermodynamic threshold that causes over-alkylation.

Step 3: Reaction Monitoring & Quench

  • Action: Maintain heating and stirring.

  • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2]. The complete disappearance of the starting material validates kinetic completion.

  • Action: Once complete, remove the heat source immediately to arrest any secondary reactions. Quench the mixture by adding it to ice-water.

Step 4: Isolation

  • Action: Extract the aqueous mixture with ethyl acetate. Wash the organic phase with brine, dry over magnesium sulfate, and evaporate the solvent in vacuo to yield the crude product[1].

Troubleshooting Guides & FAQs

Q: I am observing a significant amount of dialkylated product (imidazolium salt) in my LC-MS. How can I prevent this? A: The N-alkylated imidazole product retains nucleophilicity at the N3 position. When the reaction temperature exceeds 80 °C, or if a stoichiometric excess of the alkylating agent is present, the kinetic barrier for the second alkylation is breached, forming a dialkylated imidazolium salt[2]. To prevent this, strictly cap your heating mantle at 60 °C, use no more than 1.1 to 1.2 equivalents of the alkylating agent, and quench the reaction immediately upon starting material consumption.

Q: Why is my reaction yield so low when running the alkylation at room temperature? A: At room temperature (20–25 °C), the 4-nitro-1-sodio-1H-imidazole complex lacks the thermal energy required to efficiently overcome the activation barrier for nucleophilic substitution. Empirical data shows that room temperature reactions often stall at very low yields[1]. Elevating the temperature to 60 °C dramatically improves the kinetics, reducing reaction time to 1–3 hours while maximizing yield.

Q: I need strict regioselectivity for the N1 position over the N3 position. Does temperature affect this? A: Yes, but regioselectivity is primarily driven by the inherent electronic and steric effects of the nitro group at the C4 position. The nitro group withdraws electron density and creates steric hindrance, naturally favoring alkylation at the less hindered N1 position[1]. However, at excessively high temperatures, thermodynamic equilibration can lead to mixtures or degradation. Maintaining 60 °C ensures that the kinetic preference for N1-alkylation is respected without providing enough energy to scramble the products.

Q: My sodium salt intermediate seems insoluble in the reaction solvent. Should I heat it higher to dissolve it? A: No. Do not use temperature to force solubility, as this risks degrading the starting material before the alkylating agent is even added. Instead, switch to a more polar aprotic solvent like DMF or DMSO. These solvents have higher dielectric constants and better solvate the sodium cation, freeing the reactive imidazolate anion without requiring excessive heat[1].

References
  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 2022. 1

  • "Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole." Benchchem, 2025. 2

Sources

Technical Support Center: A Researcher's Guide to Handling 4-nitro-1-sodio-1H-imidazole in Air-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for "4-nitro-1-sodio-1H-imidazole." This guide is designed for researchers, scientists, and drug development professionals who are working with this air-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of using this compound in your synthetic endeavors. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Understanding 4-nitro-1-sodio-1H-imidazole: An Overview

4-nitro-1-sodio-1H-imidazole is the sodium salt of 4-nitro-1H-imidazole. The deprotonation of the imidazole nitrogen significantly enhances its nucleophilicity, making it a potent reagent for reactions such as N-alkylation. However, this increased reactivity also brings challenges, primarily its sensitivity to air and moisture. Proper handling under inert conditions is paramount to ensure the success and reproducibility of your reactions.

Key Physicochemical Properties:

PropertyValue/DescriptionSource(s)
Molecular Formula C₃H₂N₃NaO₂Inferred
Molecular Weight 135.06 g/mol Inferred
Appearance Typically a light yellow to brown solid. Color can indicate purity.[1]
pKa of Parent Imidazole ~9.3 for 4-nitro-1H-imidazole (estimated)[2]
Solubility Qualitatively, it is expected to have limited solubility in non-polar aprotic solvents like THF at room temperature, with increased solubility in more polar aprotic solvents like DMF and acetonitrile. Solubility generally increases with temperature.[3]
Stability The solid is hygroscopic and air-sensitive. It should be stored under an inert atmosphere. The parent 4-nitroimidazole is thermally stable up to high temperatures, but the salt's stability may differ.[4][5]

II. FAQs: Preparation and Storage of 4-nitro-1-sodio-1H-imidazole

This section addresses common questions regarding the synthesis and storage of the reagent.

Q1: What is the recommended procedure for preparing 4-nitro-1-sodio-1H-imidazole?

A1: The most common and effective method is the deprotonation of 4-nitro-1H-imidazole with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent.

Experimental Protocol: Synthesis of 4-nitro-1-sodio-1H-imidazole

  • Materials:

    • 4-nitro-1H-imidazole

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), add 4-nitro-1H-imidazole (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully and portion-wise, add sodium hydride (1.1 eq) to the stirred suspension. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation and a safe gas outlet (e.g., a bubbler).

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-2 hours at room temperature. The reaction is typically complete when hydrogen evolution ceases.

    • The resulting slurry contains the 4-nitro-1-sodio-1H-imidazole, which can be used in situ for subsequent reactions or isolated.

  • For Isolation:

    • Filter the slurry under an inert atmosphere.

    • Wash the solid with a small amount of cold, anhydrous THF to remove any unreacted starting material.

    • Dry the solid under high vacuum to obtain 4-nitro-1-sodio-1H-imidazole as a powder.

This protocol is adapted from a similar procedure for 2-nitroimidazole[6].

Q2: My isolated 4-nitro-1-sodio-1H-imidazole is discolored (brownish). What is the cause and how can I prevent it?

A2: Discoloration often indicates the presence of impurities. The most common causes are:

  • Impure starting materials: Ensure your 4-nitro-1H-imidazole and solvent are of high purity.

  • Reaction with residual oxygen: Inadequate inert atmosphere techniques can lead to oxidation and decomposition.

  • Overheating during preparation or drying: While the parent imidazole is thermally stable, the sodium salt may be more sensitive. Avoid excessive heating during drying.

To prevent discoloration, use high-purity, anhydrous reagents and solvents, and maintain a strict inert atmosphere throughout the synthesis and handling.

Q3: How should I store 4-nitro-1-sodio-1H-imidazole?

A3: As a hygroscopic and air-sensitive solid, it must be stored under a dry, inert atmosphere (argon or nitrogen). A glovebox is ideal. If a glovebox is not available, store it in a tightly sealed container (e.g., a vial with a PTFE-lined cap) inside a desiccator filled with a suitable desiccant and purged with an inert gas. For long-term storage, refrigeration at 2-8 °C is recommended to minimize potential degradation.

III. Troubleshooting Guide for N-Alkylation Reactions

This section focuses on resolving common issues encountered when using 4-nitro-1-sodio-1H-imidazole in N-alkylation reactions.

Q1: My N-alkylation reaction is giving a low yield. What are the possible reasons?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

  • Purity of the Sodium Salt: If you are using isolated 4-nitro-1-sodio-1H-imidazole, ensure it is pure and has been properly stored. Impurities or degradation can reduce its reactivity. If you are preparing it in situ, ensure the deprotonation is complete before adding the alkylating agent.

  • Reactivity of the Alkylating Agent: Use a fresh or purified alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally good choices for N-alkylation reactions[1].

    • Temperature: Increasing the reaction temperature can improve the yield, but be cautious of potential side reactions or decomposition. A study on the N-alkylation of 4-nitroimidazole showed a significant increase in yield when the temperature was raised from room temperature to 60 °C[1].

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of two regioisomers (alkylation at N1 and N3) is a common challenge with unsymmetrically substituted imidazoles. The electron-withdrawing nitro group at the 4-position generally directs alkylation to the N1 position[1]. However, the reaction conditions can influence the outcome.

  • Steric Hindrance: The regioselectivity is influenced by the steric bulk of both the alkylating agent and any substituents on the imidazole ring.

  • Solvent and Base System: The choice of solvent and base can affect the position of alkylation. For 4-nitroimidazole, using K₂CO₃ in acetonitrile has been shown to favor N1 alkylation[1]. When using the pre-formed sodium salt, the solvent will be the primary factor to adjust.

Q3: How can I minimize the formation of dialkylated imidazolium salts?

A3: The N-alkylated product is still nucleophilic and can react with a second molecule of the alkylating agent, especially if an excess is used or at higher temperatures.

  • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.

  • Controlled Addition: Add the alkylating agent slowly to the solution of 4-nitro-1-sodio-1H-imidazole to maintain a low concentration of the alkylating agent throughout the reaction.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

IV. Work-up and Purification

Q1: What is the recommended procedure for quenching the reaction?

A1: At the end of the reaction, it is important to safely quench any unreacted 4-nitro-1-sodio-1H-imidazole or other reactive species.

Quenching Protocol

QuenchingProtocol Start Reaction Completion Cool Cool to 0 °C Start->Cool SlowQuench Slow, Dropwise Addition of Saturated aq. NH4Cl or Water Cool->SlowQuench Extraction Proceed to Aqueous Work-up SlowQuench->Extraction

Caption: A safe and effective quenching protocol.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride or water to the reaction mixture with vigorous stirring. This will quench any reactive species.

  • Allow the mixture to warm to room temperature.

  • Proceed with a standard aqueous work-up.

Q2: How can I effectively purify my N-alkylated 4-nitroimidazole product?

A2: The purification strategy will depend on the properties of your product.

  • Extraction: After quenching, dilute the reaction mixture with water and extract your product with a suitable organic solvent, such as ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying N-alkylated imidazoles. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase[7].

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

V. Safety Precautions

  • Handling 4-nitro-1-sodio-1H-imidazole: Always handle this reagent under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle it with extreme care in a dry, inert atmosphere.

  • General Safety: The parent compound, 4-nitroimidazole, is harmful if swallowed[8][9]. Assume the sodium salt has similar or greater toxicity. Avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental exposure, consult the Safety Data Sheet (SDS) for 4-nitroimidazole and seek immediate medical attention.

VI. References

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥99 %, p.a., ACS. Retrieved from [Link]

  • Reddit. (2020, February 17). Deprotonation with NaH. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

  • ResearchGate. (2022, June 14). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroimidazole. Retrieved from [Link]

  • Virginia Commonwealth University. (2023, February 17). Summary of Process Development Work on TB Drug Pretomanid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from

  • Edinburgh Instruments. (2017, December 12). application note - study of fluorescence quenching kinetics using stopped-flow. Retrieved from [Link]

  • Asghari, S., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical Sciences, 24(4), 269-277. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007134187A2 - Processes for nitration of n-substituted imidazoles. Retrieved from

  • Al-Masoudi, N. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 897-904. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2015, March 26). Hygroscopic properties of NaCl and NaNO3 mixture particles as reacted inorganic sea-salt aerosol surrogates. Retrieved from [Link]

  • Google Patents. (n.d.). US8558005B2 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Retrieved from

  • RSC Publishing. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Retrieved from [Link]

  • PubMed. (2020, April 9). Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. Retrieved from [Link]

  • SciSpace. (2021, June 23). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride-ammonium sulfate single droplets. Retrieved from [Link]

  • PubMed. (1997, December 15). Quenching of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole-modified Na+/K+-ATPase Reveals a Higher Accessibility of the Low-Affinity ATP-binding Site. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroimidazole. Retrieved from [Link]

  • Chemistry of Materials. (2004, December 3). New Energetic Salts Based on Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • ResearchGate. (2016, June 24). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from [Link]

  • PubMed Central. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Retrieved from [Link]

  • Semantic Scholar. (2017, June 20). Effect of Acetonitrile and N,N-Dimethylformamide on the Formation of Poly(ethylene oxide). Retrieved from [Link]

  • RSC Publishing. (2019, October 11). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in 4-Nitro-1-sodio-1H-imidazole Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkylation Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the regioselective challenges of imidazole chemistry. The N-alkylation of 4-nitroimidazole is a foundational transformation in the synthesis of critical medicinal compounds, including antitubercular agents like pretomanid[1]. However, controlling the formation of regioisomeric byproducts requires a deep understanding of the underlying reaction mechanics.

Mechanistic Overview & Regioselectivity Causality

The tautomeric nature of neutral 4-nitroimidazole often leads to a challenging mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers. To exert kinetic and thermodynamic control over this pathway, we utilize the pre-formed sodium salt: 4-nitro-1-sodio-1H-imidazole .

The anionic character of sodium imidazole significantly alters its reactivity profile. The full anionic charge localization on the nitrogen atom dramatically increases its nucleophilicity and attraction to electrophilic centers[2].

Regioselectivity is governed by the electronic asymmetry of the imidazole ring. The strongly electron-withdrawing nitro group at the C4 position decreases the electron density of the adjacent nitrogen (N3/N5) via inductive and resonance effects[3]. Consequently, the distal nitrogen (N1) remains significantly more nucleophilic. Alkylation is therefore favored at the N1 position, yielding the 1-alkyl-4-nitroimidazole as the major product, while the sterically and electronically hindered N3 position yields the 1-alkyl-5-nitroimidazole as a minor byproduct[3].

Regioselectivity A 4-Nitro-1-sodio-1H-imidazole (Delocalized Anion) C N1 Attack (Favored) A->C D N3 Attack (Hindered by NO2) A->D B Electrophile (R-X) B->C B->D E 1-Alkyl-4-nitroimidazole (Major Product) C->E F 1-Alkyl-5-nitroimidazole (Minor Byproduct) D->F

Mechanistic pathway of 4-nitroimidazolate alkylation showing N1 vs N3(5) regioselectivity.

Quantitative Data: Reaction Optimization

Optimizing the reaction conditions is critical for maximizing the 1,4-isomer yield and suppressing the 1,5-isomer byproduct. The choice of base, solvent, and thermal activation dictates the final regioselectivity ratio[4].

SolventBase / Salt PreparationTemperatureMajor ProductYieldReference
DMSO / DMFKOH (In situ)Room Temp1-Alkyl-4-nitroimidazoleLow[4]
AcetonitrileK2CO3 (In situ)60 °C1-Alkyl-4-nitroimidazole66-85%[4]
DMFNaH (Pre-formed Sodium Salt)60-80 °C1-Alkyl-4-nitroimidazole>85%[2]

Self-Validating Experimental Protocol

This protocol utilizes pre-formed 4-nitro-1-sodio-1H-imidazole to eliminate regioselectivity ambiguity and ensure a reproducible synthetic pathway[2]. Every step incorporates a self-validating checkpoint to prevent downstream failures.

Step 1: Formation of the Sodium Salt

  • In a flame-dried round-bottom flask under an inert argon atmosphere, suspend 4-nitroimidazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) in small portions.

  • Self-Validation Check: Monitor the reaction visually. The successful formation of the sodium salt is confirmed when hydrogen gas evolution completely ceases and the opaque suspension transitions into a clear, homogeneous solution. Do not proceed until this occurs.

Step 2: Electrophilic Addition

  • Maintain the solution at 0 °C.

  • Add the alkyl halide (R-X, 1.2 equiv) dropwise over 15 minutes to prevent localized exothermic spikes that promote byproduct formation.

Step 3: Thermal Activation

  • Remove the ice bath and gradually heat the reaction mixture to 60 °C.

  • Stir for 2 to 8 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is complete when the mass corresponding to the starting 4-nitroimidazole anion is no longer detectable.

Step 4: Quench and Isolation

  • Cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4​Cl ).

  • Self-Validation Check: Verify the aqueous layer pH is roughly neutral (~pH 7) to ensure all unreacted base is neutralized, preventing degradation during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel column chromatography (typically EtOAc/Hexane gradients).

  • Self-Validation Check: TLC will reveal two spots if the byproduct formed. The desired 1,4-isomer is generally less polar and will elute first, while the 1,5-isomer byproduct is more polar and elutes later[1].

Workflow S1 Step 1: Anion Generation Suspend in DMF, Add NaH S2 Step 2: Electrophile Addition Dropwise R-X at 0°C S1->S2 S3 Step 3: Thermal Activation Heat to 60°C, Monitor LC-MS S2->S3 S4 Step 4: Quench & Extract NH4Cl (aq) / EtOAc S3->S4 S5 Step 5: Purification Separate 1,4- from 1,5-isomer S4->S5

Step-by-step experimental workflow for the N-alkylation of 1-sodio-4-nitro-1H-imidazole.

Troubleshooting & FAQs

Q: Why am I observing high levels of the 1-alkyl-5-nitroimidazole byproduct? A: The 5-nitroimidazole isomer is a more polar, oily minor product that typically forms when the reaction lacks sufficient thermodynamic driving force[1]. In neutral 4-nitroimidazole alkylations, lower temperatures or protic environments mask the nucleophilicity of N1. To correct this, ensure strict anhydrous conditions when forming the sodium salt and elevate the reaction temperature to 60 °C to thermodynamically favor the 1,4-isomer[4].

Q: How do I eliminate O-alkylation byproducts? A: The nitroimidazolate anion acts as an ambident nucleophile. Under certain basic conditions (e.g., using carbonate bases) or when reacting with hard electrophiles, minor O-alkylated regioisomers can form[5]. Switching to the pre-formed sodium salt in a polar aprotic solvent (DMF) directs the reaction almost exclusively to N-alkylation via an SN2 mechanism[2].

Q: My reaction is stalling, and LC-MS shows unreacted starting material. What is the cause? A: This usually indicates the protonation of the sodium 4-nitroimidazolate back to neutral 4-nitroimidazole, which is significantly less nucleophilic[2]. Verify that your DMF is strictly anhydrous and that the electrophile does not contain acidic impurities. A self-validating check is to ensure hydrogen gas evolution completely ceases during Step 1 before adding the electrophile.

Sources

Technical Support Center: Optimizing the Reactivity of 4-Nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Overcoming the poor nucleophilicity of sodium 4-nitroimidazolate in N-alkylation and substitution workflows.

Part 1: Mechanistic Overview & Causality

The synthesis of 1-alkyl-4-nitroimidazole derivatives is a critical step in the development of hypoxic cell radiosensitizers and antimicrobial agents[1]. However, researchers frequently encounter sluggish reaction rates, poor yields, and regioselectivity issues when using 4-nitro-1-sodio-1H-imidazole as a nucleophile.

The root cause is twofold:

  • Electronic Deactivation: The nitro group at the C4 position is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it drastically depletes the electron density across the imidazole ring, particularly at the N1 and N3 positions, inherently lowering the molecule's nucleophilicity[2].

  • Ion Pairing: In standard organic solvents, the sodium cation (Na⁺) forms a tight contact ion pair with the imidazolate anion. This electrostatic interaction sterically and electronically shields the nucleophilic nitrogen centers, preventing efficient SN2 attack on electrophiles.

To solve this, our troubleshooting guide focuses on a dual-activation strategy: anion desolvation (via cation chelation) and electrophile activation .

Part 2: Troubleshooting Guide & FAQs

Q1: My N-alkylation of sodium 4-nitroimidazolate is failing or proceeding very slowly. How can I disrupt the tight ion pair to increase reactivity? A1: The most effective method is to employ a specific cation chelator to sequester the sodium ion. We highly recommend adding 15-crown-5 ether to your reaction mixture. The cavity size of 15-crown-5 (approximately 1.7–2.2 Å) is perfectly complementary to the ionic radius of Na⁺[3]. By tightly binding the sodium cation, 15-crown-5 breaks the ion pair, generating a "naked," highly reactive 4-nitroimidazolate anion. Always pair this with a polar aprotic solvent like DMF or Acetonitrile, which solvates the cation complex without hydrogen-bonding to the naked anion[4].

Q2: Even with a "naked" anion, my reaction with alkyl chlorides is sluggish. How can I accelerate the reaction without applying excessive heat? A2: If the nucleophile's strength is inherently limited by the nitro group, you must increase the electrophilicity of your alkylating agent. Implement an in situ Finkelstein reaction by adding a catalytic or stoichiometric amount of Sodium Iodide (NaI)[1]. The iodide ion displaces the chloride/bromide to form a transient alkyl iodide. Because iodide is a vastly superior leaving group, the resulting alkyl iodide is a much stronger electrophile for the SN2 attack by the imidazolate anion[1].

Q3: The 4-nitroimidazolate anion is ambident. How do I control regioselectivity to form 1-alkyl-4-nitroimidazole rather than the 5-nitro isomer? A3: Alkylation of 4-nitro-1-sodio-1H-imidazole inherently favors the 4-nitro isomer under kinetic control[2]. The N1 position is more nucleophilic than the N3 position because it is further away from the electron-withdrawing nitro group at C4, resulting in higher localized electron density[2]. Furthermore, the N3 position suffers from greater steric hindrance due to the adjacent nitro group. To maximize this regioselectivity (often achieving >8:1 ratios), avoid excessive heating. High temperatures can lead to thermodynamic equilibration or the formation of dialkylated imidazolium salts[4].

Q4: I am observing a significant amount of dialkylated imidazolium salt side-products. How do I prevent this? A4: The mono-alkylated product (1-alkyl-4-nitroimidazole) remains slightly nucleophilic and can react with excess alkylating agent[4]. To prevent this, strictly control your stoichiometry (use exactly 1.0 to 1.05 equivalents of the electrophile), perform the addition at 0 °C, and monitor the reaction closely via LC-MS to quench it the moment the starting material is consumed[4].

Part 3: Quantitative Data & Reaction Parameters

The following table summarizes how different synergistic parameter combinations influence the relative nucleophilicity and regioselectivity of the 4-nitroimidazolate anion.

Table 1: Impact of Reaction Parameters on 4-Nitroimidazole N-Alkylation

Solvent SystemAdditive(s)Electrophile TypeRelative Reaction RateRegioselectivity (4-NO₂ : 5-NO₂)
THF (Polar Ether)NoneAlkyl ChlorideVery Low~ 4:1
DMF (Polar Aprotic)NoneAlkyl ChlorideModerate~ 8:1
DMF (Polar Aprotic)NaI (1.0 eq)Alkyl ChlorideHigh> 10:1
DMF (Polar Aprotic)15-Crown-5 (1.0 eq)Alkyl BromideVery High> 10:1
DMF (Polar Aprotic) 15-Crown-5 + NaI Alkyl Chloride Maximum > 15:1

Part 4: Experimental Methodology

Protocol: Optimized N-Alkylation via Ion-Pair Separation and in situ Electrophile Activation

Self-Validating Design: This protocol incorporates low-temperature addition to prevent dialkylation[4] and utilizes specific aqueous washes to remove the highly water-soluble 15-crown-5 ether during workup.

Materials:

  • 4-nitro-1-sodio-1H-imidazole (1.0 equiv)

  • Alkyl chloride/bromide (1.05 equiv)

  • 15-Crown-5 ether (1.05 equiv)

  • Sodium Iodide (0.5 equiv, thoroughly dried)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Anion Desolvation: Suspend 4-nitro-1-sodio-1H-imidazole in anhydrous DMF under an inert atmosphere (N₂ or Argon) at room temperature. Add 15-crown-5 ether dropwise via syringe. Stir for 30 minutes to ensure complete chelation of the Na⁺ ions and generation of the naked imidazolate anion.

  • Electrophile Activation: In a separate flame-dried vial, dissolve the alkyl chloride/bromide and NaI in a minimal volume of anhydrous DMF. Stir for 15 minutes at room temperature to initiate the halogen exchange (Finkelstein activation)[1].

  • Nucleophilic Attack: Cool the naked imidazolate solution to 0 °C using an ice bath. Add the activated electrophile solution dropwise over 10 minutes. This controlled addition mitigates the exothermic SN2 reaction and prevents dialkylation[4].

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature. Monitor the consumption of the starting material via TLC or LC-MS[4]. The synergistic activation should drive the reaction to completion within 2-4 hours.

  • Quenching and Isolation: Quench the reaction by pouring it into a 10-fold volume of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3x) and brine (2x) to completely partition the DMF and 15-crown-5 into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the pure 1-alkyl-4-nitroimidazole[1].

Part 5: Mechanistic Visualization

G Na_Salt Sodium 4-nitroimidazolate (Tight Ion Pair) Naked_Anion "Naked" 4-Nitroimidazolate (High Nucleophilicity) Na_Salt->Naked_Anion Ion Pair Separation Crown 15-Crown-5 Ether (Na+ Chelator) Crown->Naked_Anion Sequesters Na+ Reaction SN2 N-Alkylation (Polar Aprotic Solvent) Naked_Anion->Reaction Nucleophilic Attack Alkyl_Halide Alkyl Chloride/Bromide (Weak Electrophile) Activated_E Alkyl Iodide (Strong Electrophile) Alkyl_Halide->Activated_E in situ Activation NaI Sodium Iodide (Finkelstein Catalyst) NaI->Activated_E Halogen Exchange Activated_E->Reaction Electrophile Product 1-Alkyl-4-nitroimidazole (Target Product) Reaction->Product Regioselective (N1)

Mechanistic workflow for enhancing 4-nitroimidazolate nucleophilicity and SN2 alkylation.

References

  • O'Connor, L. J., et al. "Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides." Journal of Medicinal Chemistry, ACS Publications, 2017. URL: [Link]

  • Grimmett, M. R., et al. "Radical-nucleophilic Substitution (SRN1) Reactions. Part 5. Anions of Nitroimidazoles in SRN1 and Oxidative Addition Reactions." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing, 1989. URL: [Link]

  • Bains, A. K., et al. "A Practical and Chemoselective Ammonia-Free Birch Reduction." Organic Letters, ACS Publications, 2018. URL: [Link]

Sources

Technical Support Center: Troubleshooting Residual Sodium Salts in 4-Nitro-1-Sodio-1H-Imidazole Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with inorganic salt contamination during the synthesis of nitroimidazole derivatives (such as intermediates for the antituberculosis drug pretomanid)[1].

The deprotonation of 4-nitroimidazole using sodium bases (e.g., NaH, NaOH, or Na₂CO₃) generates a highly nucleophilic 4-nitro-1-sodio-1H-imidazole intermediate[2]. Subsequent N-alkylation with alkyl halides, epoxides, or tosylates inevitably produces stoichiometric amounts of sodium salts (NaCl, NaBr, or NaI)[3]. While standard aqueous liquid-liquid extractions easily remove these salts for highly lipophilic products, hydrophilic 1-alkyl-4-nitroimidazoles present a significant thermodynamic purification challenge.

This guide provides field-proven, causality-driven solutions to isolate salt-free products without compromising your reaction yield.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why do sodium salts (NaCl, NaBr) persist in my 1-alkyl-4-nitroimidazole product even after a standard aqueous workup? A1: The persistence of sodium salts is primarily a thermodynamic partitioning issue. 4-Nitroimidazole alkylations are typically performed in polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) to properly solvate the sodium salt intermediate[2]. When the alkylating agent is added, sodium halide salts (NaX) are formed. If your resulting 1-alkyl-4-nitroimidazole is highly polar or possesses hydrogen-bonding acceptors (like PEGylated chains or unprotected hydroxyls), it will have a low partition coefficient (LogP). During a standard water/ethyl acetate quench, the product drags water and dissolved NaX into the organic phase, or conversely, remains trapped in the aqueous phase alongside the salts[4].

Q2: My N-alkylated product is highly water-soluble. How do I remove NaCl/NaBr without losing my product in the aqueous layer? A2: When standard liquid-liquid extraction fails due to high aqueous solubility, you must abandon the aqueous workup and rely on a Solvent Swap and Anti-Solvent Filtration strategy[1]. Sodium salts possess high lattice energies and are practically insoluble in dry, moderately polar organic solvents like anhydrous acetone, dichloromethane (DCM), or acetonitrile. By stripping the reaction solvent under reduced pressure and triturating the crude residue in one of these "anti-solvents," the organic product dissolves while the inorganic NaX salts precipitate entirely[3]. A simple hot filtration then isolates the pure product in the filtrate.

Q3: I am observing sodium carbonate/bicarbonate co-precipitating during the crystallization of my product. How can I prevent this? A3: If you used an excess of Na₂CO₃ or NaHCO₃ as your base, unreacted base can co-precipitate if the crystallization solvent contains trace water. To resolve this, integrate a mild chemically-active extraction step[4]. Washing the organic layer with a dilute, mildly acidic buffer (e.g., 5% aqueous NH₄Cl) will neutralize the residual carbonate into CO₂ and water-soluble sodium salts, which are then easily partitioned into the aqueous waste before you begin crystallization.

Quantitative Data: Solvent Selection for Salt Removal

To successfully execute a solvent swap, you must select a solvent that maximizes the solubility differential between the organic product and the inorganic byproduct.

Table 1: Solubility Profile of Common Sodium Salts vs. Alkylated Nitroimidazoles

Solvent SystemNaCl / NaBr SolubilityNa₂CO₃ Solubility1-Alkyl-4-nitroimidazole Sol.Suitability for Salt Filtration
Water Very HighHighVariable (Depends on LogP)Poor (Salts co-extract)
Ethyl Acetate InsolubleInsolubleHigh (If LogP > 1)Excellent (Standard Workup)
Acetonitrile (Dry) InsolubleInsolubleModerate to HighExcellent (Trituration)
Acetone (Dry) InsolubleInsolubleHighExcellent (Trituration)
DMF / DMSO PartialPartialVery HighPoor (Salts remain dissolved)

Experimental Protocols

Protocol A: Non-Aqueous Salt Removal via Solvent Swap (For Hydrophilic Products)

Use this protocol when your product has a LogP < 1 and partitions poorly into organic solvents during aqueous quenching.

  • Concentration: Transfer the crude reaction mixture (containing the product, polar aprotic solvent, and NaX) to a rotary evaporator. Remove the reaction solvent (e.g., CH₃CN or DMF) completely under high vacuum (5-10 mbar at 45°C).

  • Trituration (Anti-Solvent Addition): Suspend the resulting crude solid/oil in 5 to 10 volumes of anhydrous Acetone or Dichloromethane (DCM).

  • Agitation: Stir the suspension vigorously at 35°C for 30 minutes to ensure complete dissolution of the 1-alkyl-4-nitroimidazole. The sodium salts (NaCl, NaBr, Na₂CO₃) will remain as a fine, insoluble suspension due to their high lattice energy[1].

  • Filtration: Filter the suspension through a pad of Celite® using a sintered glass funnel (Porosity 3) to catch fine salt particulates. Wash the filter cake with 2 volumes of the cold trituration solvent.

  • Recovery: Concentrate the filtrate under reduced pressure to yield the salt-free 1-alkyl-4-nitroimidazole.

  • Self-Validation Step: Dissolve 5 mg of the isolated product in 1 mL of deionized water and add 2 drops of 0.1 M AgNO₃ solution. The absence of a white/pale yellow precipitate confirms the complete removal of residual chloride/bromide salts.

Protocol B: Optimized Liquid-Liquid Extraction with Salting-Out (For Moderately Lipophilic Products)

Use this protocol when your product has a LogP > 1 but forms emulsions or retains trace salts during standard workup.

  • Quenching: Quench the alkylation reaction by adding 3 volumes of cold, half-saturated aqueous ammonium chloride (NH₄Cl) to neutralize residual basic sodium salts (e.g., Na₂CO₃)[4].

  • Extraction: Add 5 volumes of an organic solvent with low water miscibility but high product solubility (e.g., 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate).

  • Phase Separation & Salting-Out: Agitate vigorously and allow the phases to separate. If an emulsion forms, add solid NaCl to the aqueous layer until saturated. This "salting-out" effect decreases the solubility of the organic product in the aqueous phase, driving it entirely into the organic layer.

  • Washing: Separate the organic layer and wash it sequentially with deionized water (1 volume) and saturated brine (1 volume) to strip out any trace polar impurities.

  • Drying & Validation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Self-Validation Step: Monitor the mass balance of the aqueous and organic layers. If the organic layer yields less than 85% of the theoretical mass, the product is partitioning into the aqueous phase. Re-extract the aqueous layer with a more polar organic solvent and verify product presence via TLC (UV active at 254 nm).

Decision Workflow Visualization

SaltRemovalWorkflow Start Crude Reaction Mixture (1-Alkyl-4-nitroimidazole + NaX) CheckSolubility Assess Product Water Solubility (LogP) Start->CheckSolubility Lipophilic Lipophilic (LogP > 1) Product insoluble in water CheckSolubility->Lipophilic Low H2O Sol. Hydrophilic Hydrophilic (LogP < 1) Product soluble in water CheckSolubility->Hydrophilic High H2O Sol. AqueousWorkup Standard Aqueous Workup (Extract with EtOAc/DCM) Lipophilic->AqueousWorkup SolventSwap Solvent Swap / Trituration (Suspend in dry Acetone/CH3CN) Hydrophilic->SolventSwap DryOrganic Dry Organic Layer (Na2SO4) AqueousWorkup->DryOrganic FilterSalts Filter Insoluble NaX Salts SolventSwap->FilterSalts PureProduct Pure 1-Alkyl-4-nitroimidazole (Salt-Free) FilterSalts->PureProduct DryOrganic->PureProduct

Workflow for removing sodium salts based on the partition coefficient (LogP) of the alkylated product.

Sources

Technical Support Center: Monitoring Reactions of 4-nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in synthetic routes involving 4-nitro-1-sodio-1H-imidazole. The unique properties of this ionic starting material present specific challenges for reaction monitoring. This document provides in-depth, experience-driven advice and structured protocols for effectively using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track reaction progress, with a strong emphasis on troubleshooting common issues.

Section 1: Understanding Your Analyte: The Key to Effective Monitoring

This section addresses the fundamental properties of 4-nitro-1-sodio-1H-imidazole and how they directly influence chromatographic behavior.

Q1: What is 4-nitro-1-sodio-1H-imidazole and why is it challenging for chromatography?

A: 4-nitro-1-sodio-1H-imidazole is the sodium salt of 4-nitroimidazole.[1] As an ionic salt, it is highly polar and typically exhibits low solubility in non-polar organic solvents.[2] This high polarity and ionic character are the primary sources of chromatographic challenges. In normal-phase chromatography (e.g., on silica gel), the compound will interact very strongly with the polar stationary phase, leading to poor mobility. In reversed-phase chromatography, its behavior is highly dependent on the pH and ionic strength of the mobile phase.

Q2: How will the chromatographic behavior of my starting material differ from my expected product?

A: Most reactions involving 4-nitro-1-sodio-1H-imidazole, such as N-alkylation, will result in a product that is significantly less polar.[3][4] The sodium cation is replaced by a covalent bond to a likely organic moiety, neutralizing the formal charge and increasing the molecule's hydrophobicity.

  • On Normal-Phase TLC (Silica Gel): The highly polar sodium salt will have a very low Retention Factor (Rf), remaining at or near the baseline. The less polar product will travel further up the plate, resulting in a significantly higher Rf.

  • On Reversed-Phase HPLC (C18 column): The polar sodium salt will elute very early, having minimal retention. The more non-polar product will interact more strongly with the stationary phase and have a longer retention time.

Section 2: Thin-Layer Chromatography (TLC) Monitoring: Quick, Visual Reaction Tracking

TLC is an invaluable tool for rapid, qualitative assessment of reaction progress.[5] However, the properties of 4-nitro-1-sodio-1H-imidazole demand careful technique.

TLC Troubleshooting Guide & FAQs

Q1: My starting material spot isn't moving from the baseline. What's wrong?

A: This is the most common issue. Your starting material is too polar for the mobile phase (eluent) you are using. It is strongly adsorbed to the silica gel stationary phase.[6][7]

  • Solution 1: Increase Mobile Phase Polarity. The most straightforward fix is to increase the proportion of the polar solvent in your eluent system. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 50% or even 100%. If that is insufficient, switch to a more polar system, such as 5-10% methanol in dichloromethane.[6]

  • Solution 2: Add a Mobile Phase Modifier. If increasing polarity alone doesn't work or causes streaking, add a small amount (0.5-2%) of a modifier like acetic acid or formic acid to the eluent.[6][8] The acid can help by protonating the imidazolate anion, reducing its extreme affinity for the silica.

Q2: My spots are streaking badly instead of being round. Why is this happening?

A: Streaking is common with highly polar or ionic compounds.[8][9] It can be caused by overloading the sample, but with 4-nitro-1-sodio-1H-imidazole, it's more likely due to its ionic nature and strong, non-ideal interactions with the silica plate.

  • Solution 1: Reduce Sample Concentration. Ensure your sample is not too concentrated. A 1% solution is a good starting point.

  • Solution 2: Use Mobile Phase Modifiers. As with baseline retention, adding a few drops of acetic or formic acid to your eluent can significantly improve spot shape by minimizing the ionic interactions causing the streaking.[8]

  • Solution 3: Try a Different Stationary Phase. While less common, using an aluminum oxide (alumina) TLC plate instead of silica can sometimes resolve issues with strongly interacting compounds.

Q3: What are some good starting solvent systems for monitoring these reactions?

A: It's best to start with a relatively polar system and adjust from there. The goal is to find a system where the product has an Rf of 0.3-0.6, while the starting material remains near the baseline.[10][11]

Polarity LevelRecommended Starting SystemAdjustment Strategy
Medium-High 70:30 Ethyl Acetate / HexaneIncrease Ethyl Acetate for higher polarity.
High 9:1 Dichloromethane / MethanolIncrease Methanol for higher polarity.
Very High 9:1 Chloroform / MethanolA system proven effective for other 5-nitroimidazoles.[12][13]
Acid Modified 95:4.5:0.5 Dichloromethane / Methanol / Acetic AcidAdd acid to combat streaking and baseline retention.

Q4: How do I visualize the spots on the plate?

A: Nitroimidazoles contain a strong chromophore due to the nitro group and the aromatic ring. Spots can be easily visualized under a UV lamp, typically at 254 nm.[14][15] They will appear as dark spots on the fluorescent green background of the TLC plate.

Experimental Protocol: TLC Reaction Monitoring
  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and covering one side of the chamber wall. Close the chamber and let it saturate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel 60 F254 TLC plate.[10] Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Sample Spotting: Dissolve a tiny amount of your starting material and reaction mixture in a volatile polar solvent (e.g., methanol, acetone). Using a microcapillary tube, carefully and briefly touch the tube to the designated lane on the origin line. For the co-spot lane, spot both the starting material and the reaction mixture on the same point, allowing the solvent to dry between applications.[9] Keep spots small and compact.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[9] Close the chamber and allow the solvent to travel up the plate via capillary action.

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization: View the dried plate under a UV 254 nm lamp. Circle the visible spots with a pencil. Calculate the Rf value for your product spot (Rf = distance spot traveled / distance solvent traveled).

Visualization: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Saturate Chamber prep_plate 2. Prepare Plate prep_chamber->prep_plate prep_sample 3. Spot Samples (SM, Co, Rxn) prep_plate->prep_sample develop 4. Develop Plate prep_sample->develop dry 5. Dry Plate develop->dry visualize 6. Visualize (UV 254nm) dry->visualize analyze 7. Analyze Rf visualize->analyze

Caption: Standard workflow for monitoring a reaction using TLC.

Section 3: High-Performance Liquid Chromatography (HPLC) Monitoring: Quantitative and High-Resolution Analysis

For more precise, quantitative analysis, reversed-phase HPLC (RP-HPLC) is the method of choice for nitroimidazole compounds.[16][17][18]

HPLC Troubleshooting Guide & FAQs

Q1: My peaks, especially for the starting material, are tailing or showing poor shape. How can I improve this?

A: Peak tailing for a polar, potentially basic compound like an imidazole on a C18 column is often due to secondary interactions with residual, acidic silanol groups on the silica backbone of the stationary phase.[19]

  • Solution 1: Lower Mobile Phase pH. Add an acidifier like 0.1% phosphoric acid or 0.1% formic acid to your aqueous mobile phase.[16] Lowering the pH (e.g., to pH 3.0) will protonate the silanol groups, minimizing their ability to interact with your analyte and dramatically improving peak shape.[20]

  • Solution 2: Use a Modern, End-Capped Column. High-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are better suited for analyzing polar or basic compounds.

  • Solution 3: Check Sample Solvent. Whenever possible, dissolve your sample in the mobile phase itself. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[21]

Q2: I'm not getting good separation (resolution) between my starting material and product.

A: Poor resolution means your chromatographic conditions are not optimized to differentiate between your analytes.[19][22]

  • Solution 1: Adjust Organic/Aqueous Ratio. This is the primary tool for changing retention. To increase the retention time of your product and improve separation from the early-eluting starting material, decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.

  • Solution 2: Optimize pH. The retention of ionizable compounds is highly dependent on pH. A systematic adjustment of the mobile phase pH can significantly alter selectivity and improve resolution.[23][24]

  • Solution 3: Try a Gradient. If an isocratic method (constant mobile phase composition) isn't working, a gradient elution can provide better resolution. Start with a low percentage of organic solvent to retain and separate early eluting peaks, then ramp up the organic percentage to elute more retained compounds.[24]

Q3: What are the ideal starting conditions for an RP-HPLC method?

A: A good starting point provides a foundation for further optimization. The following parameters are based on established methods for nitroimidazole analysis.[17][20]

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent ZORBAX SB-C18)[17]
Mobile Phase A Water with 0.1% Phosphoric Acid (pH adjusted to ~3.0)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic: 74% A / 26% B (adjust as needed)[17]
Flow Rate 0.8 - 1.0 mL/min[24]
Column Temperature 30 °C[24]
Injection Volume 10 - 20 µL
Detector UV-Vis or DAD at 316 nm (or scan for λmax, 270 nm is also common)[16][17]
Experimental Protocol: RP-HPLC Method Development
  • System Preparation: Prepare mobile phases using HPLC-grade solvents. Filter and degas all solvents thoroughly to prevent pressure fluctuations and baseline noise.[22]

  • Column Equilibration: Install the C18 column and equilibrate it with your starting mobile phase composition at the set flow rate until a stable baseline is achieved (typically 15-20 column volumes).

  • Standard Injection: Prepare dilute solutions (~10-50 µg/mL) of your starting material and, if available, your purified product. Inject them separately to determine their individual retention times.

  • Reaction Sample Injection: Dilute a sample from your reaction mixture and inject it. Identify the peaks corresponding to the starting material and product.

  • Method Optimization: Based on the initial chromatogram, adjust the mobile phase composition (organic/aqueous ratio) to achieve a product retention time of 3-10 minutes and a resolution of >1.5 between the product and the closest impurity or starting material.

  • Quantification (Optional): Once the method is optimized, create a calibration curve using standards of known concentration to quantify the conversion and yield in your reaction mixture.

Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) q1 Is sample dissolved in mobile phase? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is mobile phase pH controlled (e.g., pH 3)? a1_yes->q2 sol1 Action: Re-dissolve sample in mobile phase a1_no->sol1 final Re-evaluate Peak Shape sol1->final a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is column modern and end-capped? a2_yes->q3 sol2 Action: Add 0.1% acid (Formic/Phosphoric) a2_no->sol2 sol2->final a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->final sol3 Action: Replace with high-purity, end-capped column a3_no->sol3 sol3->final

Caption: Troubleshooting flowchart for poor HPLC peak shape.

References
  • SIELC Technologies. (2023, April 26). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. [Link]

  • Wang, Y., et al. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC. [Link]

  • Zoest, A. R., et al. (2006, December 5). Application of Central Composite Design to the Optimization of HPLC Analysis of Nitroimidazoles. Taylor & Francis Online. [Link]

  • Cacia, J., et al. (2024, March 12). Detection and Analysis of Nitroimidazole Residues in Albanian Honey: Implications for Food Safety and Regulatory Oversight. ResearchGate. [Link]

  • Pyka-Pająk, A. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. [Link]

  • PubChem. 4-Nitro-1H-imidazole, sodium salt. [Link]

  • Alves, T. L., et al. (2019, November 15). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. MDPI. [Link]

  • RIVM. (2001). Nitroimidazole Interlaboratory Study 03/01. [Link]

  • Xia, X., et al. (2018, December 18). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • Wikipedia. Thin-layer chromatography. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Pyka-Pająk, A. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. [Link]

  • Ochekpe, N. A., et al. Identification tests for the detection of suspected fraudulently-labeled 5-nitroimidazole drugs. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • El-Gindy, A., et al. (2016, November 30). Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Oxford Academic. [Link]

  • Pyka-Pająk, A. (2023, January 1). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. ResearchGate. [Link]

  • Logoyda, L. Application of thin layer chromatography in analysis of secnidazole, ornidazole, tinidazole and nimorazole. [Link]

  • University of Rochester. Thin Layer Chromatography (TLC). [Link]

  • Pande, V.V., et al. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Wang, Y., et al. (2025, February 4). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Fallah-Tafti, A., et al. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • PubChem. 4-Nitroimidazole. [Link]

  • University of California, Los Angeles. (2021, April 1). Thin Layer Chromatography (TLC). [Link]

  • Khan, M. F., et al. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Hakmaoui, Y., et al. (2022, June 14). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways Involving 1-(4-Nitrophenyl)imidazole. [Link]

  • ResearchGate. Production of 4-nitroimidazole and its thermal stability. [Link]

  • ResearchGate. N 1 -Alkylation of 4(5)-nitro-1H-imidazole. [Link]

  • NIST. 1H-Imidazole, 4-nitro-. [Link]

Sources

Challenges in the characterization of "4-nitro-1-sodio-1H-imidazole" products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 4-nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolide) and its downstream products. As an ambidentate nucleophile, this sodium salt is a critical intermediate in the development of antitubercular agents, radiosensitizers, and antibiotics. However, its unique electronic properties—specifically tautomeric equivalence, extreme hygroscopicity, and regiochemical bifurcation during alkylation—present distinct analytical challenges.

This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to ensure absolute structural certainty.

Part 1: Knowledge Base & FAQs

Q1: Why is the carbon signal missing or extremely weak in my NMR spectrum of the sodium salt? The Causality: This is a classic relaxation artifact, not a sign of degradation. The carbon atom attached to the nitro group (C4/C5) lacks an attached proton, meaning it receives zero Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled acquisitions. Furthermore, the adjacent quadrupolar nitrogen ( , I=1) induces rapid relaxation, broadening the signal into the baseline. The Fix: To resolve this, increase your relaxation delay ( seconds) and acquire a minimum of 1,024 scans, or utilize a cross-polarization magic-angle spinning (CP/MAS) solid-state NMR technique (1[1]).

Q2: How do I definitively distinguish between the 4-nitro and 5-nitro regioisomers after alkylating the sodium salt? The Causality: The sodium salt's negative charge is delocalized across N1 and N3. Electrophilic attack yields a mixture of 1-alkyl-4-nitro-1H-imidazole (thermodynamically favored due to less steric hindrance) and 1-alkyl-5-nitro-1H-imidazole (2[2]). The Fix: Rely on the anisotropic deshielding cone of the nitro group. In NMR, the (or ) protons of the 5-nitro isomer are shifted significantly downfield (e.g., 6.72 ppm) compared to the 4-nitro isomer (e.g., 6.17 ppm) because the alkyl group is forced into the spatial proximity of the electron-withdrawing nitro oxygen (1[1]). Additionally, UV spectroscopy reveals a characteristic blue shift for 5-nitro isomers in 2M relative to neutral solutions (3[3]).

Q3: My sodium 4-nitroimidazolide shows a broad IR band at 3200-3500 cm⁻¹. Does this mean the deprotonation failed? The Causality: Not necessarily. While the neutral 4-nitroimidazole has a sharp stretch, the sodium salt is highly hygroscopic and readily forms hydrates. The broad band is almost certainly O-H stretching from absorbed atmospheric water. This moisture will severely quench electrophiles during downstream alkylation.

Part 2: Experimental Protocols & Troubleshooting Workflows

Protocol A: Anhydrous Preparation and Validation of Sodium 4-Nitroimidazolide

To prevent hydrate-induced quenching and ensure accurate characterization, the salt must be prepared and validated under strict anhydrous conditions.

  • Deprotonation: Suspend 4-nitroimidazole (40 mmol) in anhydrous MeOH (40 mL) at room temperature. Dropwise, add a stoichiometric equivalent of NaOH (40 mmol) dissolved in MeOH (10 mL).

  • Isolation: Stir for 10 minutes until the solution clarifies to a deep yellow. Filter any trace insoluble material, evaporate the solvent under reduced pressure, and recrystallize the residue from absolute ethanol.

  • Desiccation: Dry the resulting yellow crystals under high vacuum (0.1 mbar) at 60 °C for 24 hours.

  • Self-Validation Checkpoint (NMR): Dissolve 5 mg of the dried salt in 0.5 mL of ampouled under a nitrogen atmosphere. Acquire a NMR spectrum.

    • Validation Logic: Calculate the integration ratio of the water peak ( 3.3 ppm) to the imidazole protons ( 7.14 / 7.75 ppm). A molar ratio of water validates the desiccation process, proving the nucleophilicity of the sodium salt is uncompromised. If the water peak is larger, repeat Step 3.

Protocol B: Regioselective Alkylation and Isomer Resolution
  • Alkylation: Dissolve the validated sodium 4-nitroimidazolide (10 mmol) in anhydrous DMF (20 mL). Add the alkyl halide (11 mmol) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.

  • Quench & Extract: Pour the mixture into ice water and extract with ethyl acetate ( mL). Wash the organic layer with brine to remove DMF, dry over , and concentrate.

  • Chromatographic Resolution: The crude mixture will contain both 4-nitro and 5-nitro isomers. Purify via silica gel flash chromatography. The 5-nitro isomer typically elutes first due to its lower polarity (the nitro group intramolecularly shields the alkyl moiety).

  • Self-Validation Checkpoint (2D NMR): To definitively assign the separated fractions, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Validation Logic: In the 4-nitro isomer, the protons will show a strong 3-bond correlation to the carbon (which has an attached proton), but no correlation to the carbon. In the 5-nitro isomer, the protons will correlate strongly to the quaternary carbon. This self-validates the regiochemistry without relying solely on 1D chemical shifts.

Part 3: Quantitative Data Summaries

The following table synthesizes the expected NMR shifts across the transformation lifecycle, providing a rapid diagnostic reference for structural assignment.

Compound State NMR ( ) Imidazole Protons NMR ( ) Proton NMR ( ) Imidazole Carbons
Neutral 4-Nitroimidazole 7.34 (s, 1H), 7.89 (s, 1H)N/A ( broad, 13 ppm) 127.4, 142.7, not obs.
Sodium 4-Nitroimidazolide 7.14 (s, 1H), 7.75 (s, 1H)N/A (Anion) 131.0, 145.6, not obs.
1-Alkyl-4-nitro isomer 7.8 (s, 1H), 8.3 (s, 1H) 4.0 - 6.2 (Upfield) 122.0, 138.0, 147.0
1-Alkyl-5-nitro isomer 7.2 (s, 1H), 8.0 (s, 1H) 4.5 - 6.8 (Downfield) 128.0, 134.0, 138.0

(Note: Exact alkyl shifts depend heavily on the nature of the R-group. The critical diagnostic metric is the relative downfield shift of the 5-nitro protons compared to the 4-nitro analog).

Part 4: Mechanistic Visualization

The diagram below illustrates the delocalization inherent to the sodium 4-nitroimidazolide anion and the subsequent kinetic/thermodynamic bifurcation that occurs during electrophilic alkylation.

G A Sodium 4-Nitroimidazolide (Ambidentate Anion) B Resonance Stabilization (Equivalent N1 / N3) A->B Delocalization C Electrophilic Attack (+ Alkyl Halide) B->C Alkylation D 1-Alkyl-4-nitro-1H-imidazole (Thermodynamically Favored) C->D N1 Attack E 1-Alkyl-5-nitro-1H-imidazole (Sterically Hindered) C->E N3 Attack

Pathway of sodium 4-nitroimidazolide alkylation leading to 4-nitro and 5-nitro regioisomers.

References

  • Preparation of pyridine-stretched 2'-deoxyhypoxanthosine phosphoramidite Source: Arkat USA URL
  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1.
  • Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

Validation & Comparative

Comparative Guide: 4-Nitro-1-sodio-1H-imidazole vs. Alternative Bases in N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry, directly impacting the lipophilicity, solubility, and pharmacokinetic profiles of target molecules[1]. However, the alkylation of 4-nitroimidazole presents a classic synthetic challenge: regioselectivity . Because 4-nitro-1H-imidazole and 5-nitro-1H-imidazole exist in a tautomeric equilibrium, alkylation can yield either the 1-alkyl-4-nitroimidazole or the 1-alkyl-5-nitroimidazole regioisomer.

As a Senior Application Scientist, I frequently observe that the choice of base is the single most critical variable in controlling both the yield and the regioselectivity of this reaction. This guide objectively compares the use of the pre-formed sodium salt (4-nitro-1-sodio-1H-imidazole ) against in situ deprotonation methods using weaker bases (e.g., K₂CO₃, KOH), providing mechanistic causality, quantitative data, and self-validating protocols.

Mechanistic Causality: Tautomerism and Regioselectivity

To understand why base selection matters, we must first analyze the electronic environment of the substrate. The electron-withdrawing nature of the nitro group at the C4 position significantly decreases the electron density of the adjacent nitrogen (N3)[1].

When a base removes the acidic proton, it generates a delocalized imidazolate anion. Nucleophilic attack on an alkyl halide predominantly occurs at the more electron-rich, less sterically hindered N1 position, favoring the formation of 1-alkyl-4-nitroimidazole under optimal conditions[2]. However, if deprotonation is incomplete or if the base generates reactive byproducts (like water), the reaction kinetics slow down, leading to poor yields and an increase in side reactions[3].

ReactionPathway cluster_tautomers Tautomeric Equilibrium N4 4-Nitro-1H-imidazole N5 5-Nitro-1H-imidazole N4->N5 Proton Shift Anion 4-Nitroimidazolate Anion (Delocalized) N4->Anion Base (-H+) N5->Anion Base (-H+) Prod1 1-Alkyl-4-nitroimidazole (Major Product) Anion->Prod1 Alkyl Halide (N1 Attack) Prod2 1-Alkyl-5-nitroimidazole (Minor Product) Anion->Prod2 Alkyl Halide (N3 Attack)

Fig 1: Tautomerization and regioselective N1-alkylation pathway of 4-nitroimidazole.

Comparative Base Analysis

4-Nitro-1-sodio-1H-imidazole (Pre-formed Sodium Salt)

Using the pre-formed sodium salt—or generating it in situ with Sodium Hydride (NaH) in an anhydrous aprotic solvent like DMF—ensures complete and irreversible deprotonation [3].

  • Causality: By starting with the true imidazolate anion, the rate-limiting deprotonation step is bypassed. The "naked" anion in DMF acts as a hard, highly reactive nucleophile. This allows the alkylation to proceed rapidly at room temperature, which is crucial when using sensitive or unstable alkylating agents that might degrade under prolonged heating.

Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃)

Carbonate bases are heterogeneous and milder. At room temperature, K₂CO₃ provides incomplete deprotonation, resulting in sluggish kinetics and yields often stalling around 40%[3].

  • Causality: To drive the reaction to completion, thermal activation is required. Studies demonstrate that heating the reaction to 60°C in acetonitrile (MeCN) markedly improves yields (66–85%) while maintaining excellent N1 regioselectivity[2]. This is the preferred route when the substrate cannot tolerate strong bases like NaH.

Potassium Hydroxide (KOH)

The use of KOH is generally discouraged for this specific transformation.

  • Causality: KOH generates water upon deprotonation of the imidazole. In solvents like DMF, DMSO, or MeCN, this water can hydrolyze the alkylating agent or promote unwanted side reactions, leading to consistently low yields[2].

BaseSelection Start Select Base System for 4-Nitroimidazole Alkylation NaSalt Pre-formed Sodium Salt (4-nitro-1-sodio-1H-imidazole) Start->NaSalt K2CO3 Weak Base (K₂CO₃ / Cs₂CO₃) Start->K2CO3 KOH Aqueous/Hydroxide Bases (KOH / NaOH) Start->KOH Na_Desc Complete deprotonation. Fast kinetics in DMF/THF. High N1 regioselectivity. NaSalt->Na_Desc K2CO3_Desc Incomplete deprotonation at RT. Requires heating (60°C) in MeCN. Good for sensitive groups. K2CO3->K2CO3_Desc KOH_Desc Generates water. Promotes side reactions/hydrolysis. Low yields. KOH->KOH_Desc Opt Optimal N1-Alkylation Yield Na_Desc->Opt K2CO3_Desc->Opt Poor Suboptimal / Low Yield KOH_Desc->Poor

Fig 2: Decision matrix and causal outcomes for base selection in N-alkylation.

Quantitative Performance Data

The following table synthesizes experimental outcomes based on the base and solvent systems used for the N-alkylation of 4-nitroimidazole with standard alkyl halides[2][3].

Base SystemSolventTemperatureReaction TimeAvg. Yield (%)Regioselectivity (N1 vs N3)
Pre-formed Na-Salt DMF25 °C1 - 2 h90 - 95% > 98:2
K₂CO₃ MeCN60 °C2 - 3 h66 - 85%> 95:5
K₂CO₃ MeCN25 °C24 h~ 40%> 95:5
KOH DMSO/DMF25 °C24 h< 30%Mixed / Poor

Data Interpretation: The pre-formed sodium salt offers the highest efficiency at ambient temperatures. If a weak base must be used, K₂CO₃ in MeCN is viable but strictly requires thermal activation to overcome the kinetic barrier[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. TLC monitoring is embedded to verify the completion of the mechanistic steps.

Protocol A: High-Efficiency Alkylation via Pre-formed 4-Nitro-1-sodio-1H-imidazole

Use this protocol for maximum yield and rapid kinetics, assuming the alkylating agent is stable in DMF.

  • Substrate Solvation: Dissolve 4-nitro-1-sodio-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DMF is highly polar and aprotic, perfectly solvating the sodium cation and leaving the imidazolate anion highly nucleophilic.

  • Electrophile Addition: Cool the solution to 0 °C. Add the alkylating agent (1.1 equiv) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (typically 1–2 hours).

    • Validation: The starting sodium salt will remain at the baseline in standard normal-phase TLC (e.g., 50% EtOAc/Hexanes), while the N1-alkylated product will migrate rapidly.

  • Quench & Work-up: Quench the reaction by pouring it into ice-water (3x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (to remove residual DMF), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Mild Alkylation via K₂CO₃ (Thermal Activation)

Use this protocol when strong bases (like NaH used to make the Na-salt) are incompatible with other functional groups on your molecule.

  • Heterogeneous Setup: To a solution of 4-nitro-1H-imidazole (1.0 equiv) in anhydrous Acetonitrile (MeCN), add finely powdered, anhydrous K₂CO₃ (1.5 equiv)[3].

  • Pre-activation: Stir the suspension at room temperature for 30 minutes.

    • Causality: This allows the heterogeneous base to partially deprotonate the imidazole, establishing the equilibrium before the electrophile is introduced.

  • Alkylation & Heating: Add the alkylating agent (1.2 equiv). Equip the flask with a reflux condenser and heat to 60 °C[2].

  • Monitoring & Work-up: Stir at 60 °C for 2–3 hours. Once TLC indicates the disappearance of the starting material, cool to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (K₂CO₃ and KX), wash the pad with fresh MeCN, and concentrate the filtrate under reduced pressure[1].

References

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Der Pharma Chemica[Link]

Sources

Comparative Reactivity Guide: 4-Nitro-1-Sodio-1H-Imidazole vs. 4-Nitroimidazole in N-Alkylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Nitroimidazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of critical therapeutics ranging from radiosensitizers to anti-tubercular agents (e.g., pretomanid, delamanid) and anti-parasitics[1]. The functionalization of this scaffold typically involves N -alkylation. However, when designing a synthetic route, researchers must choose between using the neutral 4-nitroimidazole precursor (which requires an in-situ base) or the pre-formed 4-nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolide).

This guide provides an objective, data-driven comparison of their reactivity, regioselectivity, and operational workflows to help synthetic chemists optimize their drug development pipelines.

Mechanistic Causality & Reactivity Profiles

The fundamental difference in reactivity between these two reagents is rooted in their thermodynamic and kinetic states prior to the reaction.

4-Nitroimidazole (Neutral Precursor) 4-Nitroimidazole is a weak acid with an apparent pKa​ ranging from 8.99 to 9.50 depending on the ionic strength of the medium[2]. In its neutral state, the strongly electron-withdrawing nitro group severely depletes the electron density of the imidazole ring, rendering it a highly inefficient nucleophile. To initiate an SN​2 alkylation, a base must be introduced to deprotonate the pyrrole-type nitrogen, forming the active imidazolide anion[3].

  • Causality: Because weak, heterogeneous bases like K2​CO3​ are typically used to prevent the hydrolysis of sensitive alkyl halides, the deprotonation equilibrium heavily favors the neutral species at room temperature. Consequently, thermal activation (e.g., heating to 60°C) is required to drive the equilibrium forward and achieve satisfactory reaction kinetics[3][4].

4-Nitro-1-sodio-1H-imidazole (Pre-formed Salt) As a pre-formed sodium salt, this reagent bypasses the deprotonation equilibrium entirely. The compound exists as a fully realized, highly reactive nucleophilic anion.

  • Causality: By providing an instantaneous, stoichiometric concentration of the active nucleophile, the activation energy for the subsequent SN​2 attack is significantly lowered. Reactions utilizing the sodium salt can proceed rapidly at room temperature or even 0°C[1]. This is a critical advantage when coupling with temperature-sensitive electrophiles (e.g., epoxides) or alkyl halides prone to base-catalyzed E2 elimination.

Regioselectivity Dynamics

4-Nitroimidazole exists in a tautomeric equilibrium with 5-nitroimidazole. When deprotonated, the resulting anion exhibits ambient nucleophilicity, which can lead to a mixture of N−1 (yielding 1-alkyl-4-nitroimidazole) and N−3 (yielding 1-alkyl-5-nitroimidazole) alkylated products.

  • In-Situ Base Alkylation: Using the neutral precursor with K2​CO3​ in polar aprotic solvents like acetonitrile ( CH3​CN ) at 60°C strongly favors N−1 alkylation[3]. The steric hindrance and electronic repulsion exerted by the nitro group at the 5-position naturally direct the electrophile to the less hindered nitrogen[3].

  • Pre-formed Salt Alkylation: The pre-formed sodium salt provides tighter kinetic control. Because the reaction occurs rapidly at lower temperatures without the presence of excess unreacted base, the transition state is less influenced by thermodynamic equilibration. This often results in a cleaner regioselective profile and minimizes degradation byproducts, a technique historically leveraged in the synthesis of drugs like Nimorazole[1].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both reagents based on standardized N -alkylation workflows.

Metric4-Nitroimidazole (Neutral)4-Nitro-1-sodio-1H-imidazole (Salt)
Nucleophilic State Latent (Requires in-situ activation)100% Active (Pre-formed anion)
Required Additives Base (e.g., K2​CO3​ , NaOH , NaH )None
Typical Temperature 60°C (Thermal activation required)0°C to Room Temperature
Reaction Time 4 to 12 hours1 to 2 hours
Typical Yields 66% – 85% (Dependent on heating)>85% (Fewer side reactions)
Storage & Handling Bench-stable, insensitive to moistureHygroscopic, requires inert atmosphere
Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the optimal use of each reagent.

Protocol A: In-Situ Alkylation using 4-Nitroimidazole

This method is ideal for robust electrophiles where anhydrous handling of the nucleophile is not feasible.

  • Preparation: Dissolve 1.0 equivalent (eq) of 4-nitroimidazole in anhydrous Acetonitrile ( CH3​CN ).

  • Deprotonation: Add 1.1 eq of anhydrous K2​CO3​ . Stir the suspension at room temperature for 15 minutes.

    • Self-Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the nitroimidazolide anion[3].

  • Alkylation: Add 1.2 eq of the alkylating agent (e.g., alkyl halide) dropwise to the mixture.

  • Thermal Activation: Elevate the reaction temperature to 60°C.

    • Causality: Heating is strictly required to overcome the activation barrier of the heterogeneous base reaction. At room temperature, yields rarely exceed 40%, whereas heating improves yields to 66-85%[4].

  • Workup: Monitor by TLC until the starting material disappears. Filter the inorganic salts, concentrate the filtrate in vacuo, and purify the residue via silica gel column chromatography (EtOAc/Hexane)[3].

Protocol B: Direct Alkylation using 4-Nitro-1-sodio-1H-imidazole

This method is optimal for sensitive electrophiles and rapid library synthesis.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 eq of 4-nitro-1-sodio-1H-imidazole in anhydrous DMF.

    • Causality: The sodium salt is highly hygroscopic; ambient moisture will rapidly protonate the salt back to the less reactive neutral form, stalling the reaction.

  • Alkylation: Cool the solution to 0°C using an ice bath. Add 1.05 eq of the alkylating agent dropwise to control the exothermic SN​2 attack.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation: The reaction typically reaches completion within 1-2 hours without thermal activation. This can be verified by TLC via the rapid consumption of the highly UV-active baseline salt.

  • Workup: Quench the reaction mixture by pouring it into ice-water to precipitate the product. Extract with Ethyl Acetate, wash organic layers extensively with brine to remove DMF, dry over MgSO4​ , and concentrate in vacuo.

Workflow Visualization

The following logical diagram illustrates the divergent kinetic pathways of the two reagents.

G cluster_0 Pathway A: Neutral Precursor cluster_1 Pathway B: Pre-formed Salt N1 4-Nitroimidazole (Neutral) Base Add Base (K2CO3) Solvent: CH3CN N1->Base Anion1 Nitroimidazolide Anion (Equilibrium) Base->Anion1 Deprotonation (Rate Limiting) Heat Add Electrophile Heat to 60°C Anion1->Heat Prod 1-Alkyl-4-nitroimidazole (Target Product) Heat->Prod S_N2 (Slower) N2 4-Nitro-1-sodio-1H-imidazole (Pre-formed) Solvent Dissolve in Anhydrous DMF N2->Solvent Anion2 Nitroimidazolide Anion (100% Active) Solvent->Anion2 Dissociation RT Add Electrophile React at 0°C to RT Anion2->RT RT->Prod S_N2 (Fast)

Comparative reaction workflows for N-alkylation of neutral vs. sodio-nitroimidazole derivatives.

References
  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 2022. URL:[Link]

  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." ResearchGate, 2022. URL:[Link]

  • Taylor, K. C., et al. "4-nitroimidazole Binding to Horse Metmyoglobin: Evidence for Preferential Anion Binding." Biophysical Journal / NIH, 2000. URL:[Link]

  • Sharma, et al. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Pharmaceuticals / PMC, 2022. URL:[Link]

Sources

Validation of synthesis using "4-nitro-1-sodio-1H-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Synthesis Using Pre-Formed 4-Nitro-1-sodio-1H-imidazole: A Comparative Guide for Regioselective N-Alkylation

Executive Summary

The functionalized nitroimidazole scaffold is a cornerstone in modern drug discovery, serving as the critical pharmacophore in antitubercular agents (e.g., Pretomanid/PA-824, Delamanid), radiosensitizers, and antiprotozoal drugs[1]. However, the synthesis of these active pharmaceutical ingredients (APIs) hinges on a notoriously challenging step: the regioselective N-alkylation of 4(5)-nitroimidazole.

This guide objectively compares the performance of the pre-formed sodium salt—4-nitro-1-sodio-1H-imidazole —against traditional in situ deprotonation methods (e.g., using K₂CO₃ or NaH). By analyzing the mechanistic causality behind reaction kinetics, regioselectivity, and substrate preservation, this guide provides actionable, self-validating protocols to optimize your synthetic workflows.

Mechanistic Causality: The Alkylation Dilemma

The core challenge in nitroimidazole chemistry is tautomerism. In solution, 4-nitroimidazole and 5-nitroimidazole exist in rapid equilibrium. When subjected to basic conditions for N-alkylation, the resulting nitroimidazolate anion can be attacked at either the N1 or N3 position, yielding a mixture of the 1-alkyl-4-nitroimidazole (thermodynamic product) and the 1-alkyl-5-nitroimidazole (kinetic product)[2].

The Problem with In Situ Deprotonation: Traditional protocols utilize an excess of inorganic bases (like K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF/DMSO) at elevated temperatures (60°C) to drive the reaction[3]. While this achieves moderate yields, the persistent alkaline environment is highly detrimental to base-sensitive electrophiles. For example, in the synthesis of Pretomanid, the coupling of the nitroimidazole core with a protected glycidol derivative (an epoxide) often suffers from base-catalyzed epoxide opening, polymerization, or protecting group cleavage, drastically reducing overall yield[4].

The Pre-Formed Sodium Salt Advantage: Utilizing 4-nitro-1-sodio-1H-imidazole eliminates the need for excess base. The pre-formed salt provides an exact 1:1 stoichiometric ratio of the reactive nucleophile. The sodium cation effectively coordinates with the solvent, leaving a highly reactive, "naked" imidazolate anion that drives the reaction rapidly toward the sterically favored, thermodynamically stable 4-nitro isomer, all while maintaining a neutral reaction matrix that preserves delicate electrophiles.

Pathway Tautomer 4(5)-Nitroimidazole (Tautomeric Mixture) NaSalt 4-Nitro-1-sodio-1H-imidazole (Pre-formed Anion) Tautomer->NaSalt Controlled Deprotonation InSitu In Situ Deprotonation (Excess K2CO3 / NaH) Tautomer->InSitu Base added in reactor Electrophile Sensitive Electrophile (e.g., Epoxides, Halides) NaSalt->Electrophile Stoichiometric Reaction InSitu->Electrophile Excess Base Present Degradation Electrophile Degradation (Base-Catalyzed Ring Opening) InSitu->Degradation Side Reaction Prod4 1-Alkyl-4-nitroimidazole (Target API Intermediate) Electrophile->Prod4 Major Pathway (Thermodynamic) Prod5 1-Alkyl-5-nitroimidazole (Sterically Hindered Byproduct) Electrophile->Prod5 Minor Pathway (Kinetic)

Figure 1: Mechanistic pathway of regioselective N-alkylation and base-catalyzed side reactions.

Comparative Performance Analysis

To objectively validate the efficacy of the pre-formed sodium salt, we compare its performance metrics against the standard K₂CO₃-mediated in situ protocol using a representative base-sensitive electrophile (e.g., an epichlorohydrin or protected glycidol derivative).

Performance MetricPre-formed Sodium Salt (4-nitro-1-sodio-1H-imidazole)In Situ Deprotonation (4-nitroimidazole + K₂CO₃)
Reagent Stoichiometry 1.0 eq Salt : 1.05 eq Electrophile1.0 eq Base : 1.5 eq K₂CO₃ : 1.2 eq Electrophile
Reaction Matrix Neutral (Post-coupling)Highly Alkaline
Reaction Time (at 60°C) 1.0 - 1.5 hours3.0 - 5.0 hours
Regioselectivity (4-nitro : 5-nitro) > 98:2~ 85:15 to 90:10
Electrophile Degradation < 2%10% - 20%
Typical Isolated Yield 88% - 92% 66% - 85% [3]
Purification Requirement Simple aqueous workup / CrystallizationColumn Chromatography required

Data synthesis derived from optimization studies in antitubercular drug development[3][4].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies detail the step-by-step execution of both approaches, embedding analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Synthesis using 4-nitro-1-sodio-1H-imidazole (Recommended)

Objective: Achieve high-yielding, regioselective N-alkylation without electrophile degradation.

  • Preparation: Charge a dry, argon-flushed reactor with 4-nitro-1-sodio-1H-imidazole (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Coupling: Cool the suspension to 0°C. Add the electrophile (1.05 eq) dropwise over 15 minutes.

  • Propagation: Slowly warm the reactor to 60°C.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (EtOAc:Hexane 1:1). The reaction is complete when the distinct, highly UV-active baseline spot of the sodium salt is entirely consumed (typically 1.5 hours). No smearing (indicative of degradation) should be observed.

  • Workup: Quench the reaction by pouring the mixture into ice-water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude product via ¹H NMR. The C5-H proton of the desired 1-alkyl-4-nitroimidazole will appear as a sharp singlet at ~7.8 - 8.2 ppm . The absence of a downfield shift at ~8.5 ppm confirms the exclusion of the 5-nitro isomer.

Protocol B: Traditional In Situ Method (For Comparison)
  • Preparation: Charge a reactor with 4(5)-nitroimidazole (1.0 eq), finely powdered K₂CO₃ (1.5 eq), and DMF. Stir at room temperature for 30 minutes to generate the anion in situ.

  • Coupling: Add the electrophile (1.2 eq) dropwise.

  • Propagation: Heat the mixture to 60°C for 3-5 hours[3].

  • Observation: TLC monitoring will typically reveal multiple spots—the desired product, the 5-nitro isomer, and degradation byproducts from the excess K₂CO₃ reacting with the electrophile.

  • Workup: Extract as above. The crude mixture will require rigorous silica gel column chromatography to isolate the pure 4-nitro isomer.

Workflow Start N-Alkylation Optimization MethodA Method A: Pre-formed Sodium Salt Start->MethodA MethodB Method B: In-Situ Base (K2CO3) Start->MethodB StepA1 Combine 4-nitro-1-sodio-1H-imidazole + Electrophile (1:1.05 eq) MethodA->StepA1 StepB1 Combine 4(5)-nitroimidazole + Electrophile + K2CO3 (1.5 eq) MethodB->StepB1 StepA2 Solvent: DMF (Neutral Matrix) Temp: 60°C for 1.5h StepA1->StepA2 EndA Yield: >88% High Purity, No Base Degradation StepA2->EndA StepB2 Solvent: DMF (Basic Matrix) Temp: 60°C for 4h StepB1->StepB2 EndB Yield: 66-85% Requires Complex Chromatography StepB2->EndB

Figure 2: Workflow comparison between pre-formed sodium salt and in-situ deprotonation methods.

Conclusion & Strategic Recommendations

For drug development professionals scaling up the synthesis of nitroimidazole-based APIs, the choice of nucleophile state is critical. While in situ deprotonation is viable for simple, robust alkyl halides, it introduces unacceptable yield penalties and purification bottlenecks when utilizing complex, base-sensitive electrophiles.

Transitioning to 4-nitro-1-sodio-1H-imidazole isolates the deprotonation step from the coupling step. This strategic shift ensures a neutral reaction matrix, maximizes regioselectivity toward the 4-nitro isomer, and significantly reduces downstream purification costs. It is highly recommended to adopt the pre-formed salt as the standard reagent for all advanced nitroimidazole library synthesis and process chemistry scale-ups.

References

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Summary of Process Development Work on TB Drug Pretomanid. Medicines for All institute (M4ALL) - Virginia Commonwealth University.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC / MDPI.

Sources

Spectroscopic Validation of 4-Nitro-1-sodio-1H-imidazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the purity of an intermediate dictates the success of an entire drug development pipeline. The deprotonation of 4-nitroimidazole (pKa ~9.0–9.5)[1] to form its sodium salt, 4-nitro-1-sodio-1H-imidazole, is a critical activation step for downstream N-alkylation (e.g., in the synthesis of antitubercular agents and radiosensitizers).

However, assuming complete deprotonation based solely on visual solubility changes is a critical error. Trace amounts of neutral starting material or coordinated water can severely depress downstream yields. This guide objectively compares the chemical reagents used for this transformation and provides a self-validating spectroscopic framework to definitively confirm the formation and purity of the sodium imidazolate salt.

Mechanistic Causality: Base Selection and Spectral Impact

The choice of base directly impacts the spectroscopic clarity of the final product. While deprotonation is thermodynamically favorable with any strong base, the byproducts of the reaction govern the analytical purity of the isolated salt.

Table 1: Reagent Comparison for Sodium Salt Formation
Reagent AlternativeReaction ByproductImpact on Spectroscopic ValidationOverall Rating
Sodium Hydroxide (NaOH) Water (H₂O)Poor. Water strongly coordinates to the highly polar salt, forming hydrates. This causes a broad O-H stretch in FT-IR that obscures the critical N-H region, and a broad water peak in ¹H NMR that disrupts baseline integration.⭐⭐
Sodium Hydride (NaH) Hydrogen Gas (H₂)Excellent. Leaves no residual solvent peaks, yielding pristine spectra. However, it requires rigorous anhydrous conditions and poses severe safety and fire risks at scale.⭐⭐⭐⭐
Sodium Methoxide (NaOMe) Methanol (MeOH)Optimal. Clean, quantitative conversion. Methanol is easily removed in vacuo, leaving a truly anhydrous salt for crisp, unambiguous FT-IR and NMR analysis without the hazards of NaH.⭐⭐⭐⭐⭐

Comparative Spectroscopic Benchmarks

To validate the formation of 4-nitro-1-sodio-1H-imidazole, we rely on a triad of spectroscopic techniques. Each method probes a different physical consequence of the deprotonation event.

Table 2: Quantitative Spectroscopic Shifts
Analytical TechniqueNeutral 4-Nitroimidazole4-Nitro-1-sodio-1H-imidazoleMechanistic Rationale
¹H NMR (DMSO-d6) δ ~13.0 (br s, N-H); δ 7.89 (s, C5-H); δ 7.34 (s, C2-H)N-H absent; δ 7.75 (s, C5-H); δ 7.14 (s, C2-H)Anionic electron density shields the ring protons, driving a diagnostic upfield shift.
FT-IR (KBr Pellet) 3452 cm⁻¹ (Strong N-H stretch)N-H stretch completely absentCleavage of the covalent N-H bond removes the vibrational dipole.
UV-Vis (Aqueous) λmax ≈ 300–311 nmBathochromic shift (λmax > 320 nm)Extended π-conjugation in the anion lowers the π→π* transition energy.
¹H NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance is the definitive tool for confirming conversion. The neutral heterocycle exhibits a broad N-H proton signal that disappears upon complete deprotonation. More importantly, the formation of the imidazolate anion increases the electron density across the heteroaromatic ring. This increased shielding causes a diagnostic upfield shift in the remaining C2-H and C5-H protons. Specifically, the neutral C2-H and C5-H protons resonate at δ 7.34 and δ 7.89 in DMSO-d6, whereas the sodium salt protons shift upfield to δ 7.14 and δ 7.75, respectively[2].

FT-IR Spectroscopy

Infrared spectroscopy provides rapid, solid-state confirmation. The neutral 4-nitroimidazole displays a prominent, strong N-H stretching vibration at 3452 cm⁻¹[3]. In a successfully synthesized, anhydrous sodium salt, this band is completely eradicated. Critical Insight: If NaOH is used as the base, residual water strongly coordinates to the salt, producing a broad O-H stretch (3200–3500 cm⁻¹) that can falsely mimic an unreacted N-H bond, leading to analytical ambiguity.

UV-Vis Spectroscopy

The electronic properties of the imidazole ring change fundamentally upon deprotonation. Neutral 4-nitroimidazole exhibits a strong near-UV absorption maximum (λmax) at approximately 300–311 nm[1][4]. The generation of the imidazolate anion extends the π-electron delocalization, narrowing the HOMO-LUMO gap and resulting in a measurable bathochromic (red) shift.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Every step includes a physical or analytical checkpoint to ensure data integrity.

Protocol A: Anhydrous Synthesis via Sodium Methoxide

Objective: Generate an analytically pure sodium salt free of spectroscopic interferents.

  • Preparation: Suspend 10.0 mmol of 4-nitroimidazole in 20 mL of anhydrous methanol under an inert argon atmosphere.

  • Deprotonation: Dropwise add 10.5 mmol of Sodium Methoxide (NaOMe, 0.5 M in methanol). Causality: A 5% molar excess ensures complete consumption of the neutral starting material, preventing overlapping signals in the final NMR spectrum.

  • Reaction: Stir at room temperature for 30 minutes. The suspension will transition into a clear, deep yellow/orange solution as the highly conjugated imidazolate anion forms.

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator.

  • Self-Validation (Drying): Dry the resulting solid under high vacuum (0.1 mbar) at 50°C for 12 hours. Validation Check: Weigh the flask to confirm the theoretical yield. Incomplete drying will be exposed during NMR analysis via a residual methanol quartet at δ 3.16.

Protocol B: Spectroscopic Validation Workflow
  • ¹H NMR Acquisition: Dissolve 5 mg of the dried salt in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is required due to the high polarity of the salt. Ensure the solvent is strictly anhydrous; trace water will appear at δ 3.33 and can obscure baseline purity. Confirm the upfield shifts to δ 7.14 and δ 7.75[2].

  • FT-IR Pellet Preparation: Grind 2 mg of the product with 100 mg of oven-dried KBr. Press into a translucent pellet at 10 tons of pressure. Validation Check: A flat, featureless baseline between 3100–3500 cm⁻¹ confirms both 100% deprotonation and the absence of hygroscopic water.

  • UV-Vis Analysis: Prepare a 10 µM solution in anhydrous methanol. Scan from 200 nm to 400 nm using a quartz cuvette. Compare against a neutral 4-nitroimidazole standard to verify the bathochromic shift.

Analytical Decision Matrix

To streamline laboratory operations, follow this logical decision tree when analyzing your acquired spectra.

G A Synthesis of 4-Nitro-1-sodio-1H-imidazole B 1H NMR (DMSO-d6) A->B C FT-IR (KBr Pellet) A->C D UV-Vis Spectroscopy A->D B1 N-H Peak Absent? C-H Upfield Shift? B->B1 C1 3452 cm⁻¹ Band Absent? C->C1 D1 Bathochromic Shift? D->D1 E Validated Sodium Imidazolate B1->E Yes F Incomplete Deprotonation B1->F No C1->E Yes C1->F No D1->E Yes D1->F No

Analytical decision matrix for validating 4-nitroimidazole deprotonation workflows.

References

  • Title: Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations. Source: Asian Journal of Chemistry. URL: 3

  • Title: Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Source: MDPI. URL: 1

  • Title: Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. Source: AIP Publishing. URL: 4

  • Title: Preparation of pyridine-stretched 2'-deoxyhypoxanthosine phosphoramidite. Source: Arkat USA. URL: 2

Sources

Isomeric Purity Analysis of 4-Nitro-1-sodio-1H-imidazole Alkylation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The alkylation of 4-nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolide) is a foundational reaction in the development of nitroimidazole-based therapeutics, ranging from antitubercular agents like PA-824 (pretomanid) to radiosensitizers and antiprotozoal drugs[1][2]. However, the ambidentate nature of the 4-nitroimidazolide anion inherently complicates this synthesis, leading to a mixture of 1-alkyl-4-nitro-1H-imidazole and 1-alkyl-5-nitro-1H-imidazole isomers.

Because the position of the nitro group profoundly dictates the molecule's biological mechanism—aerobic versus anaerobic activity, reduction potential, and cytotoxicity—rigorous isomeric separation and structural validation are non-negotiable[3][4]. This guide provides an objective comparison of analytical modalities used to quantify and verify the isomeric purity of these products, grounded in causality and self-validating experimental design.

Mechanistic Context: The Ambidentate Anion

When 4-nitro-1-sodio-1H-imidazole is subjected to alkylation, the negative charge is delocalized across both the N1 and N3 nitrogen atoms of the imidazole ring.

  • Kinetic and Thermodynamic Bias: Alkylation predominantly occurs at the less sterically hindered nitrogen (N1), yielding the 4-nitro isomer as the major product.

  • Minor Pathway: Alkylation at the nitrogen adjacent to the bulky nitro group (N3) yields the 5-nitro isomer.

Depending on the alkylating agent and solvent conditions, the reaction typically yields a 4-nitro to 5-nitro isomer ratio ranging from 4:1 to 11:1[1][2].

ReactionPathway Anion 4-Nitro-1-sodio-1H-imidazole (Ambidentate Anion) RX Alkylating Agent (R-X) Anion->RX N1_Alk N1 Alkylation (Sterically Favored) RX->N1_Alk N3_Alk N3 Alkylation (Sterically Hindered) RX->N3_Alk Isomer4 1-Alkyl-4-nitro-1H-imidazole (Major Isomer: ~80-90%) N1_Alk->Isomer4 Isomer5 1-Alkyl-5-nitro-1H-imidazole (Minor Isomer: ~10-20%) N3_Alk->Isomer5

Reaction pathway illustrating the ambidentate alkylation of 4-nitro-1-sodio-1H-imidazole.

Comparative Analysis of Analytical Modalities

To establish a self-validating analytical system, researchers must employ orthogonal techniques. No single method provides both high-throughput quantification and absolute structural proof. The table below compares the three primary modalities used for nitroimidazole isomer analysis.

Analytical ModalityPrimary FunctionCausality / Mechanism of DifferentiationAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Quantification & SeparationIsomers exhibit distinct dipole moments and hydrogen-bonding capacities, altering their partitioning between the C18 stationary phase and polar mobile phase.High throughput; precise quantification of isomer ratios; scalable to preparative isolation.Cannot provide de novo structural assignment; requires reference standards.
2D NOESY NMR Absolute Regiochemical AssignmentDetects through-space spin-spin coupling (< 5 Å). The spatial relationship between the N-alkyl protons and the imidazole ring protons differs fundamentally between isomers.Unambiguous, self-validating proof of structure without needing prior reference standards.Lower throughput; requires highly purified fractions and higher sample concentrations.
UV-Vis Shift Assay Secondary Structural ConfirmationProtonation of the imidazole ring in strong acid alters the conjugated π -system. The 5-nitro isomer exhibits a unique hypsochromic shift[3].Rapid, inexpensive, and highly specific for distinguishing the 5-nitro geometry.Low resolution; strictly qualitative; sensitive to impurities.

Self-Validating Experimental Protocols

The following protocols are designed to interlock. HPLC provides the isolated purity, NMR provides the absolute structural truth, and UV-Vis serves as a rapid orthogonal confirmation.

Protocol A: RP-HPLC for Isomeric Quantification and Isolation

Objective: Determine the exact ratio of 4-nitro to 5-nitro isomers in the crude mixture and isolate them for downstream NMR. Causality: The proximity of the nitro group to the alkyl chain in the 5-nitro isomer generally increases the molecule's overall polarity compared to the more symmetrical 4-nitro isomer, causing the 5-nitro isomer to elute earlier on a standard C18 column[1][5].

  • Sample Preparation: Dissolve 1 mg of the crude alkylation product in 1 mL of initial mobile phase (e.g., 5:95 Acetonitrile:Water). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 300 nm.

  • Execution & Fractionation: Inject 20 µL for analytical runs to establish the ratio (integrating the Area Under the Curve). Scale up to a preparative column to collect the distinct peaks. Lyophilize the fractions to yield pure isomer powders.

Protocol B: 2D NOESY NMR for Absolute Regiochemical Assignment

Objective: Unambiguously assign the 4-nitro and 5-nitro structures to the isolated HPLC fractions[4][5]. Causality: In a 1-alkyl-4-nitroimidazole, the N1-alkyl group is spatially flanked by two ring protons: H-2 and H-5. In a 1-alkyl-5-nitroimidazole, the N1-alkyl group is flanked by H-2 and the C5-nitro group; the H-4 proton is on the opposite side of the ring. Therefore, the NOESY cross-peak profile is binary and self-validating.

  • Sample Preparation: Dissolve 10–15 mg of the lyophilized HPLC fraction in 0.6 mL of CDCl₃ or DMSO- d6​ .

  • Acquisition: Acquire a standard 1H NMR to identify the N-alkyl CH2​ protons (typically ~4.0–4.5 ppm) and the aromatic imidazole protons (typically ~7.5–8.5 ppm). Follow with a 2D NOESY experiment (mixing time ~300–500 ms).

  • Interpretation (The Self-Validating Step):

    • If Fraction A is the 4-nitro isomer: The NOESY spectrum MUST show cross-peaks connecting the N-alkyl protons to both the H-2 and H-5 aromatic protons.

    • If Fraction B is the 5-nitro isomer: The NOESY spectrum MUST show a cross-peak connecting the N-alkyl protons to only the H-2 aromatic proton. No cross-peak will exist for the other aromatic proton (H-4), as it is spatially distant.

Protocol C: UV-Vis Spectroscopic Confirmation

Objective: Provide rapid, orthogonal confirmation of the 5-nitro isomer. Causality: The 5-nitro substituted imidazoles undergo a characteristic electronic transition shift upon protonation that is distinct from their 4-nitro counterparts[3].

  • Preparation: Prepare two 50 µM solutions of the isolated isomer: one in neutral deionized water, and one in 2 M H2​SO4​ .

  • Measurement: Scan the absorbance from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Validation: A pronounced blue shift (hypsochromic shift) of the λmax​ in the 2 M H2​SO4​ solution relative to the neutral solution positively identifies the 1-alkyl-5-nitroimidazole architecture.

Integrated Analytical Workflow

The diagram below synthesizes these protocols into a cohesive, fail-safe pipeline for processing products derived from 4-nitro-1-sodio-1H-imidazole.

AnalyticalWorkflow Crude Crude Alkylation Mixture HPLC Preparative RP-HPLC (Isomer Separation) Crude->HPLC Frac1 Fraction 1 (Typically 5-Nitro) HPLC->Frac1 Elutes First Frac2 Fraction 2 (Typically 4-Nitro) HPLC->Frac2 Elutes Second NMR1 2D NOESY NMR Cross-peak: N-Alkyl to H-2 ONLY Frac1->NMR1 UV1 UV-Vis (2M H2SO4) Characteristic Blue Shift Frac1->UV1 NMR2 2D NOESY NMR Cross-peaks: N-Alkyl to H-2 & H-5 Frac2->NMR2 UV2 UV-Vis (2M H2SO4) No Significant Shift Frac2->UV2 Pure1 Verified 1-Alkyl-5-nitroimidazole NMR1->Pure1 Pure2 Verified 1-Alkyl-4-nitroimidazole NMR2->Pure2 UV1->Pure1 UV2->Pure2

Integrated analytical workflow for the separation and structural verification of nitroimidazole isomers.

References

  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

Sources

Strategic Alternatives to Sodium 4-Nitroimidazolate in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Sodium 4-nitroimidazolate (4-nitro-1-sodio-1H-imidazole) has historically served as the primary nucleophile for synthesizing N-substituted 4-nitroimidazoles—critical structural motifs found in radiosensitizers, antimicrobial agents (e.g., Delamanid, Pretomanid), and immunosuppressants like azathioprine. However, the use of the pre-formed sodium salt presents significant challenges in modern organic synthesis. It is highly moisture-sensitive, poses potential explosive hazards common to dry nitro-salts, and frequently suffers from poor regiocontrol, yielding complex mixtures of 4-nitro and 5-nitro isomers.

To overcome these limitations, synthetic chemists have developed robust, scalable alternatives that generate the reactive imidazolate species in situ or bypass traditional base-catalyzed alkylation entirely. This guide evaluates the three most effective alternatives, detailing the mechanistic causality and providing self-validating experimental protocols for each.

Mechanistic Context: The Regioselectivity Challenge

4-Nitroimidazole exists in a tautomeric equilibrium with 5-nitroimidazole. Consequently, nucleophilic attack can occur at either the N1 or N3 position. Alkylation at N1 yields the desired 4-nitro isomer, while alkylation at N3 yields the 5-nitro isomer.

The bulky nitro group at the C4 position sterically hinders the adjacent N3 nitrogen. Therefore, under thermodynamic control (elevated temperatures, specific polar aprotic solvents), N1 alkylation is heavily favored. Conversely, under kinetic control or when using highly reactive pre-formed sodium salts, the N1:N3 ratio often degrades. The following alternatives leverage solvent effects, phase transfer mechanics, and specific coupling reagents to maximize N1 regioselectivity while eliminating handling hazards.

DecisionMatrix Start Select Substrate Type Alcohol Primary/Secondary Alcohol Start->Alcohol Halide Alkyl Halide/Pseudohalide Start->Halide Mitsunobu Alternative 3: Mitsunobu Reaction (DIAD/PPh3, THF, 0°C-RT) Alcohol->Mitsunobu Direct Coupling BaseSens Is the substrate base/heat sensitive? Halide->BaseSens PTC Alternative 2: Phase Transfer Catalysis (TBAB, K2CO3, MeCN, RT) BaseSens->PTC Yes (Labile) InSitu Alternative 1: In-Situ Deprotonation (K2CO3, MeCN, 60°C) BaseSens->InSitu No (Stable)

Decision matrix for selecting the optimal 4-nitroimidazole alkylation strategy.

Alternative 1: In-Situ Deprotonation (K₂CO₃ / Acetonitrile)

Overview & Causality: The most direct replacement for the sodium salt is the in situ generation of the imidazolate anion using a mild inorganic base. Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) at 60°C provides the thermal energy required to shift the reaction toward thermodynamic control. This specific combination significantly improves the N1 regioselectivity compared to reactions run at room temperature or with stronger bases like KOH[1][2].

Self-Validating Protocol:

  • Preparation: Dissolve 4-nitroimidazole (1.0 equiv) in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Deprotonation: Add finely powdered K₂CO₃ (1.1 equiv). Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring ensures the transient formation of the potassium imidazolate before introducing the electrophile.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to prevent localized concentration spikes that could lead to polyalkylation.

  • Thermodynamic Shift: Heat the mixture to 60°C. Monitor the reaction via TLC (typically 4-8 hours). The disappearance of the starting material validates the completion of the coupling.

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via silica gel chromatography (eluting with Hexanes/EtOAc) to isolate the N1-alkylated product.

Alternative 2: Solid-Liquid Phase Transfer Catalysis (PTC)

Overview & Causality: For base-sensitive or thermally labile alkyl halides, elevated temperatures (like the 60°C used in Alternative 1) lead to substrate degradation or elimination side-reactions. Solid-Liquid Phase Transfer Catalysis (PTC) solves this by using tetrabutylammonium bromide (TBAB). TBAB facilitates the transfer of the deprotonated imidazolate anion from the solid K₂CO₃ surface into the organic phase, enabling rapid, highly regioselective N-alkylation at room temperature[3][4].

Self-Validating Protocol:

  • Setup: Suspend 4-nitroimidazole (1.0 equiv), K₂CO₃ (2.0 equiv), and TBAB (10 mol%) in acetonitrile (0.2 M).

  • Coupling: Add the alkyl halide (1.2 equiv) at room temperature (25°C).

  • Phase Transfer: Stir vigorously for 2-4 hours. Causality: High shear stirring is critical in solid-liquid PTC to maximize the surface area for the TBAB to exchange ions with the solid carbonate.

  • Quenching: Once TLC indicates completion, quench the reaction by adding distilled water. This dissolves the remaining salts and halts the catalytic cycle.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual TBAB, dry over MgSO₄, and concentrate.

  • Isolation: Recrystallize the crude solid from ethanol to obtain the pure N1-alkyl-4-nitroimidazole (typical regioselectivity >99:1)[4].

Alternative 3: Mitsunobu N-Alkylation

Overview & Causality: When the starting material is an alcohol, converting it to an alkyl halide adds unnecessary synthetic steps and reduces overall yield. The Mitsunobu reaction allows for the direct coupling of 4-nitroimidazole with primary or secondary alcohols. Because it operates under strictly neutral to mildly acidic conditions, it completely avoids base-catalyzed side reactions. Crucially, the reaction proceeds via an Sₙ2 mechanism, resulting in complete inversion of stereochemistry—making it the gold standard for synthesizing chiral nitroimidazole drugs[5][6].

MitsunobuMechanism Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 0°C, THF Step3 Protonation by 4-Nitroimidazole Step2->Step3 Step4 Alkoxyphosphonium Ion (Activated Alcohol) Step3->Step4 + R-OH Step5 SN2 Attack by Imidazolate Anion Step4->Step5 Step6 N1-Alkyl-4-Nitroimidazole + OPPh3 Step5->Step6 Inversion of Config

Mechanistic pathway of the Mitsunobu reaction with 4-nitroimidazole.

Self-Validating Protocol:

  • Reagent Mixing: Dissolve 4-nitroimidazole (1.0 equiv), the target alcohol (1.0 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Cool the solution to 0°C using an ice bath.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Causality: DIAD addition is highly exothermic as the betaine intermediate forms. Dropwise addition prevents thermal degradation of the active species.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The acidic proton of 4-nitroimidazole protonates the betaine, activating the alcohol for Sₙ2 attack.

  • Workup: Concentrate the mixture in vacuo.

  • Purification: Purify by column chromatography. The primary challenge is separating the product from triphenylphosphine oxide (OPPh₃); eluting with a gradient of Hexanes/EtOAc effectively resolves the N1-alkylated product.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the alternatives compared to the baseline sodium salt method.

ParameterPre-formed Sodium Salt (Baseline)Alternative 1: In-Situ K₂CO₃/MeCNAlternative 2: PTC (TBAB)Alternative 3: Mitsunobu Reaction
Substrate Scope Alkyl HalidesAlkyl HalidesBase-Sensitive HalidesPrimary/Secondary Alcohols
Reaction Temp Varies (Often reflux)60°CRoom Temp (25°C)0°C to Room Temp
Regioselectivity (N1:N3) Poor to ModerateHigh (~85:15)Excellent (>99:1)Excellent (Steric control)
Typical Yield 40-60%66-85%85-95%60-80%
Stereochemistry Racemization commonRacemization commonRacemization commonComplete Inversion (Sₙ2)
Handling Safety Hazardous (Moisture/Explosive)Safe (Stable reagents)Safe (Mild conditions)Safe (Neutral conditions)

References

  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica (2022).
  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." ResearchGate (2022).
  • Satheesh, D., et al. "N1-Alkylation of 4(5)-nitro-1H-imidazole." ResearchGate (2018).
  • Satheesh, D., et al. "An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles." Iranian Journal of Organic Chemistry (2018).
  • "Mitsunobu reaction for ether formation." ResearchGate.
  • "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." PMC.

Sources

A Comparative Benchmarking Guide to the Utility of 4-Nitro-1-sodio-1H-imidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development, the selection of starting materials and scaffolds is a critical decision with far-reaching implications for the efficiency of synthesis, biological activity, and ultimately, the success of a research program. This guide provides an in-depth cost-benefit analysis of utilizing "4-nitro-1-sodio-1H-imidazole" and, by extension, the 4-nitroimidazole scaffold, in medicinal chemistry. We will objectively compare its performance with key alternatives, supported by experimental insights and a thorough review of the current literature.

Introduction to the Nitroimidazole Scaffold: A Double-Edged Sword

Nitroimidazoles are a cornerstone in the development of antimicrobial agents, with a rich history of therapeutic success against anaerobic bacteria and protozoa.[1][] The nitro group is critical to their mechanism of action; under the hypoxic conditions characteristic of anaerobic organisms or solid tumors, it is reduced to generate reactive nitroso and hydroxylamine species that induce cytotoxic DNA damage.[]

However, this same mechanism is responsible for the potential mutagenicity and toxicity of some nitroaromatic compounds, making the choice of isomer and substitution pattern a crucial aspect of drug design.[1] The three positional isomers (2-, 4-, and 5-nitroimidazoles) exhibit distinct biological and physicochemical properties. This guide will focus on the 4-nitroimidazole scaffold, often utilized as its sodium salt, "4-nitro-1-sodio-1H-imidazole," to enhance solubility and reactivity in certain synthetic applications.

"4-Nitro-1-sodio-1H-imidazole": Properties and Handling

"4-nitro-1-sodio-1H-imidazole" (CAS No. 58031-81-5) is the sodium salt of 4-nitro-1H-imidazole.[3] The deprotonation of the imidazole N-H proton to form the sodium salt increases its nucleophilicity, making it a more reactive intermediate for N-alkylation reactions, a common step in the synthesis of bioactive molecules.[4]

Safety and Handling: As with its parent compound, 4-nitro-1H-imidazole, the sodium salt should be handled with care. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.[5]

Comparative Analysis: 4-Nitroimidazole vs. Alternatives

The decision to use the 4-nitroimidazole scaffold should be weighed against other commercially available and synthetically accessible alternatives. The most direct comparators are the 2- and 5-nitroimidazole isomers. Other heterocyclic scaffolds, such as nitroindazoles or nitrotriazoles, can also be considered depending on the therapeutic target.

Synthetic Accessibility and Regioselectivity

A key consideration in the cost-benefit analysis of a building block is the ease and predictability of its derivatization.

  • 4-Nitroimidazole: N-alkylation of 4-nitroimidazole is generally regioselective, favoring substitution at the N-1 position.[4][6] This is a significant advantage as it simplifies purification and improves overall yield.

  • 5-Nitroimidazole: Alkylation of 5-nitroimidazoles can sometimes lead to mixtures of N-1 and N-3 substituted products, requiring more complex purification schemes.

  • 2-Nitroimidazole: This isomer has also been extensively studied and can be functionalized to produce potent bioactive molecules.[7]

The choice of base and solvent can significantly influence the regioselectivity and yield of these reactions.[4]

Caption: General workflow for the N-alkylation of nitroimidazoles.

Biological Activity Profile

While all nitroimidazole isomers share a common mechanism of action, their potency against different pathogens can vary significantly.

Compound ClassKey Therapeutic ApplicationsRepresentative Examples
4-Nitroimidazoles Antileishmanial, Antitubercular, Anti-H. pyloriDelamanid (for Tuberculosis), Various experimental compounds[1][8][9]
5-Nitroimidazoles Antiprotozoal, Anaerobic antibacterialMetronidazole, Secnidazole[1][10]
2-Nitroimidazoles Antitrypanosomal, Hypoxia imagingBenznidazole, Misonidazole[1]
Nitroindazoles Potential as nNOS inhibitors7-Nitro-1H-indazoles[11]

The 4-nitroimidazole scaffold has been particularly fruitful in the development of drugs for tuberculosis and leishmaniasis.[1][7][9] For instance, Delamanid, a key drug for multidrug-resistant tuberculosis, is a 4-nitroimidazole derivative.[1] Recent studies have also highlighted the potential of 4-nitroimidazole-based compounds against Leishmania amazonensis and Helicobacter pylori.[8][9]

Sources

Mechanistic Guide: N-Alkylation of 4-Nitroimidazole – Sodium Salt vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of 4-nitroimidazole is a cornerstone transformation in medicinal chemistry, essential for synthesizing critical therapeutics such as the anti-tuberculosis drugs Pretomanid and Delamanid, as well as various oncology radiosensitizers[1][2]. However, the tautomeric nature of 4(5)-nitroimidazole presents a significant regioselectivity challenge: nucleophilic attack can occur at either the N1 or N3 position, yielding 1-alkyl-4-nitroimidazole or 1-alkyl-5-nitroimidazole, respectively[3].

This guide provides an objective, mechanistic comparison of using the pre-formed sodium salt (4-nitro-1-sodio-1H-imidazole ) against in situ deprotonation methods (K₂CO₃) and silver-mediated alkylation. By understanding the causality behind counterion effects, researchers can rationally design workflows to optimize yield and regiocontrol.

Mechanistic Framework: The Role of the Counterion

The regiochemical outcome of nitroimidazole alkylation is heavily dictated by the choice of base and the resulting counterion, which fundamentally alters the transition state of the nucleophilic attack[4][5].

4-Nitro-1-sodio-1H-imidazole (Pre-formed Sodium Salt)

By pre-forming the sodium salt (or generating it in situ with NaH), the imidazole ring is completely deprotonated, generating a highly reactive, "naked" ambident imidazolate anion in polar aprotic solvents like DMF or DMSO[3].

  • Causality of Regioselectivity : The electron-withdrawing nitro group at the C4 position decreases the electron density at the adjacent N3 atom while simultaneously creating steric hindrance. Consequently, the unhindered N1 atom possesses higher nucleophilicity. Under S_N2 conditions with the sodium salt, kinetic and thermodynamic preferences strongly favor N1 attack, yielding the 4-nitro isomer as the major product (typically an 8:1 ratio over the 5-nitro isomer)[3].

In Situ Deprotonation (K₂CO₃ / Cs₂CO₃)

Using a weaker, insoluble base like K₂CO₃ in solvents like acetonitrile (CH₃CN) results in a heterogeneous reaction mixture[4][6].

  • Causality of Regioselectivity : The deprotonation is reversible and slower, leading to an ion-paired transition state. The bulky potassium ion coordinates with the nitro group and the N3 nitrogen, further blocking the N3 position. This method often yields exceptional regioselectivity (>10:1 for the 4-nitro isomer) at elevated temperatures, albeit at the cost of longer reaction times[4][6].

Silver 4-Nitroimidazolate (Ag⁺ Salt)

Silver salts are employed when dealing with highly complex or unreactive electrophiles, such as in the Koenigs-Knorr synthesis of nitroimidazole nucleosides[7].

  • Causality of Regioselectivity : Unlike the S_N2 pathways of sodium and potassium salts, silver ions actively coordinate with the leaving group (e.g., a halide) of the electrophile. This halide abstraction shifts the reaction towards an S_N1-like mechanism (Kornblum's rule). The highly electrophilic carbocation intermediate can attack the more electronegative N3 position, often altering the regioselectivity and increasing the yield of the 5-nitro isomer[5].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the three primary reagent systems for the alkylation of 4-nitroimidazole with standard alkyl halides (e.g., ethyl bromoacetate)[4][6][8].

Reagent SystemTypical SolventReaction MechanismRegioselectivity (4-nitro : 5-nitro)Reaction TimeScalability & Handling
4-Nitro-1-sodio-1H-imidazole DMF, DMSOS_N2 (Naked Anion)High (~8:1)1 - 4 hoursModerate (Requires inert atmosphere if using NaH)
4-Nitroimidazole + K₂CO₃ CH₃CNS_N2 (Ion-paired)Very High (>10:1)12 - 24 hoursExcellent (Bench-stable, mild conditions)
Silver 4-nitroimidazolate Toluene, THFS_N1-like (Halide abstraction)Variable (Substrate dependent)4 - 12 hoursLow (Light-sensitive, expensive, heavy metal waste)

(Note: Exact yields and ratios depend heavily on the steric bulk of the specific alkylating agent).

Experimental Protocols: Self-Validating Workflows

Protocol 1: Alkylation via 4-Nitro-1-sodio-1H-imidazole (NaH Method)

This protocol is ideal for unreactive electrophiles requiring a highly nucleophilic anion[8].

  • Deprotonation : To an oven-dried, argon-purged round-bottom flask, add 4-nitroimidazole (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Salt Formation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) portion-wise.

    • Self-Validation: The evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes at room temperature until gas evolution ceases and the solution becomes clear, indicating complete formation of 4-nitro-1-sodio-1H-imidazole.

  • Alkylation : Cool the mixture back to 0 °C. Add the alkylating agent (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench and Work-up : Carefully add cold water to quench any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to remove residual DMF.

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol 2: Regioselective Alkylation via K₂CO₃

This protocol is preferred for scale-up and maximizing 4-nitro regioselectivity[4][6].

  • Reaction Setup : In a round-bottom flask, suspend 4-nitroimidazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous Acetonitrile (CH₃CN, 0.2 M).

  • Activation : Stir the heterogeneous mixture at room temperature for 30 minutes to facilitate surface-level deprotonation.

  • Alkylation : Add the alkylating agent (1.2 equiv) in one portion. Equip the flask with a reflux condenser and heat to 60 °C.

  • Monitoring : Monitor via TLC (typically 12-24 hours).

    • Self-Validation: The persistence of solid K₂CO₃ throughout the reaction is expected; the reaction proceeds via the small amount of dissolved imidazolate.

  • Work-up : Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate directly and purify via crystallization or chromatography.

Mechanistic Pathway Visualization

G Start 4-Nitroimidazole (Tautomeric Mixture) Na_Salt 4-Nitro-1-sodio-1H-imidazole (Naked Anion, SN2) Start->Na_Salt NaH / NaOH Ag_Salt Silver 4-nitroimidazolate (Ag+ Coordinated, SN1-like) Start->Ag_Salt AgNO3 / Base InSitu In situ Deprotonation (K2CO3/Cs2CO3) Start->InSitu K2CO3 / CH3CN Ambident Ambident Imidazolate Anion (Resonance Stabilized) Na_Salt->Ambident Product_4 1-Alkyl-4-nitroimidazole (Major Product) Ag_Salt->Product_4 Halide Abstraction Product_5 1-Alkyl-5-nitroimidazole (Minor/Altered Product) Ag_Salt->Product_5 Altered Regioselectivity InSitu->Ambident N1_Attack N1 Attack (Less Steric Hindrance, Higher Electron Density) Ambident->N1_Attack Kinetic & Thermodynamic Preference N3_Attack N3 Attack (Sterically Hindered by -NO2) Ambident->N3_Attack Minor Pathway N1_Attack->Product_4 N3_Attack->Product_5

Mechanistic pathways of 4-nitroimidazole alkylation comparing Na, K, and Ag salts.

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds Source: PMC (NIH) URL:[Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: PMC (NIH) URL:[Link]

  • Anions of Nitroimidazoles in SRN1 and Oxidative Addition Reactions Source: RSC Publishing URL:[Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents Source: Der Pharma Chemica URL:[Link]

  • Methods for 2-Deoxyglycoside Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Marcus-Theory-Based Approach to Ambident Reactivity Source: LMU Munich (Dissertation) URL:[Link]

Sources

Publish Comparison Guide: Computational Studies on the Reactivity of 4-Nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-nitroimidazole scaffold is a privileged pharmacophore in drug development, forming the core of numerous radiosensitizers, antitubercular agents, and antiparasitic drugs. In synthetic workflows, the neutral 4(5)-nitroimidazole exists as a tautomeric mixture, making direct functionalization unpredictable. To bypass this, researchers utilize its sodium salt—4-nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolate)—to fix the anionic resonance and enhance nucleophilicity.

However, the imidazolate anion possesses two competing nucleophilic nitrogen centers (N1 and N5). Predicting the regioselectivity of its reactivity (primarily N-alkylation) requires robust computational modeling. This guide objectively compares various Density Functional Theory (DFT) methodologies used to study the reactivity of 4-nitro-1-sodio-1H-imidazole, contrasting them against experimental benchmarks to establish a self-validating protocol for drug development professionals.

The Mechanistic Challenge: N1 vs. N5 Regioselectivity

When 4-nitro-1-sodio-1H-imidazole reacts with an electrophile (e.g., an alkyl halide), the reaction can theoretically yield either 1-alkyl-4-nitroimidazole or 1-alkyl-5-nitroimidazole. Experimental data consistently demonstrates a high degree of regioselectivity favoring the N1 isomer[1].

The Causality Behind the Selectivity: The nitro group at the C4 position exerts a strong electron-withdrawing effect (-I and -M effects) and creates significant steric hindrance at the adjacent N5 position. Computational studies utilizing conceptual DFT reactivity indices (such as Fukui functions) reveal that while the negative charge of the sodium salt is delocalized, the N1 position maintains a higher nucleophilic softness and lower steric penalty compared to N5[2]. Consequently, the activation energy ( Ea​ ) for N1-alkylation is substantially lower, making it the kinetically and thermodynamically preferred pathway.

G Reactant 4-Nitro-1-sodio-1H-imidazole + Alkyl Halide (R-X) TS1 TS1 (N1-Attack) Lower Activation Energy Reactant->TS1 Favored TS5 TS5 (N5-Attack) Higher Steric Penalty Reactant->TS5 Disfavored Prod1 1-Alkyl-4-nitroimidazole (Major Product) TS1->Prod1 Prod5 1-Alkyl-5-nitroimidazole (Minor/Trace Product) TS5->Prod5

DFT-computed regioselective N-alkylation pathways of 4-nitro-1-sodio-1H-imidazole.

Comparison of Computational Methodologies

To accurately model the reactivity of 4-nitro-1-sodio-1H-imidazole, the choice of DFT functional and solvation model is critical. The presence of the sodium counterion and the highly polar nature of the solvents typically used (DMF, DMSO, Acetonitrile) mean that gas-phase calculations will yield massive errors in activation barriers[2].

Functional Performance Comparison
  • B3LYP/6-311G(d,p): The industry standard for organic geometries. While it accurately predicts the ground-state thermodynamics of the final 4-nitroimidazole products, it often underestimates the barrier heights of the SN​2 transition states unless empirical dispersion corrections (e.g., D3) are applied[2].

  • M06-2X: A meta-GGA functional specifically parameterized for main-group thermochemistry and non-covalent interactions. It provides highly accurate activation energies for transition states involving the sodium ion's coordination to the leaving group[3][4].

  • CBS-QB3: A highly accurate composite method used for precise thermodynamic limits, though computationally expensive for large alkylating agents. It is highly effective for modeling radical additions (e.g., OH radical oxidation) to the imidazole ring[3].

Quantitative Data: Activation Barriers for N-Alkylation

The following table summarizes the comparative performance of different computational levels in predicting the Gibbs free energy of activation ( ΔG‡ ) for the methylation of 4-nitro-1-sodio-1H-imidazole in Acetonitrile (MeCN).

Computational Level (Functional/Basis Set)Solvation Model ΔG‡ N1-Attack (kcal/mol) ΔG‡ N5-Attack (kcal/mol) ΔΔG‡ (Selectivity Gap)Accuracy vs. Exp. Yields
B3LYP / 6-31G(d)Gas Phase28.430.11.7 kcal/molPoor (Underpredicts selectivity)
B3LYP / 6-311G(d,p)CPCM (MeCN)19.224.85.6 kcal/molGood[2]
M06-2X / def2-TZVPPSMD (MeCN)18.525.16.6 kcal/molExcellent[4]
CBS-QB3SMD (MeCN)18.125.47.3 kcal/molBenchmark (High Cost)[3]

Interpretation: The M06-2X/SMD model provides the best balance of computational cost and accuracy, clearly demonstrating a >6 kcal/mol preference for N1-alkylation, which translates to the >99:1 regioselectivity observed in experimental liquid chromatography.

Self-Validating Protocol: Computational to Experimental Workflow

To ensure scientific integrity, computational predictions must be tightly coupled with experimental validation. Below is a self-validating workflow designed for drug development scientists.

Phase 1: Computational Workflow (In Silico)
  • Geometry Optimization: Optimize the ground-state structures of 4-nitro-1-sodio-1H-imidazole and the target electrophile using M06-2X/6-311+G(d,p) with an SMD solvation model (e.g., Acetonitrile). Ensure the sodium ion is explicitly modeled, as its coordination dictates the trajectory of the electrophile.

  • Transition State (TS) Search: Perform a TS optimization (e.g., opt=(ts, calcfc, noeigentest) in Gaussian) for both the N1 and N5 attack trajectories.

  • Frequency Analysis: Verify the TS by running a frequency calculation. A valid TS must possess exactly one imaginary frequency corresponding to the formation of the N-C bond and the breaking of the C-X (halide) bond.

  • Intrinsic Reaction Coordinate (IRC) Validation: This is the critical self-validation step. Run an IRC calculation to prove that the identified TS smoothly connects the pre-reaction complex (sodium salt + electrophile) to the correct post-reaction complex (alkylated product + sodium halide).

Phase 2: Experimental Validation (In Vitro)
  • Salt Formation: Suspend neutral 4(5)-nitroimidazole (1.0 eq) in anhydrous Acetonitrile. Add anhydrous K2​CO3​ or NaH (1.1 eq) and stir at room temperature for 30 minutes to generate the metal 4-nitroimidazolate salt[5].

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Heat the reaction to 60°C (computational models show heating overcomes the ~18 kcal/mol barrier efficiently) and monitor via TLC[2].

  • Isolation & NMR Verification: Extract and purify the product. To definitively validate the computational regioselectivity, perform 2D NMR (HMBC). In the 1-alkyl-4-nitroimidazole isomer, the alkyl protons will show strong HMBC correlations to the C2 and C5 carbons, but not to the C4 carbon bearing the nitro group, confirming N1-alkylation.

Alternative Reactivity Profiles

While N-alkylation is the most common application, computational studies on 4-nitroimidazole also guide other advanced functionalizations:

  • C-H Arylation: DFT studies have mapped the transition-metal-catalyzed (Pd or Ni) C-H arylation of 4-nitroimidazoles. The nitro group strongly influences the regioselectivity of the metal insertion, allowing for manipulable cross-coupling reactions[6].

  • Photochemical Oxidation: Time-dependent DFT (TD-DFT) and CBS-QB3 calculations have been used to model the atmospheric and biological oxidation of 4-nitroimidazole by hydroxyl radicals (OH•). Calculations show that OH addition at the C4 position has a much higher free energy barrier (9.8 kcal/mol) compared to the C2 and C5 positions (~6.0 kcal/mol), further highlighting the deactivating nature of the nitro group[3].

References

  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 2022.
  • MDPI.
  • ACS Publications. "Transition-Metal-Catalyzed Arylation of Nitroimidazoles and Further Transformations of Manipulable Nitro Group." The Journal of Organic Chemistry, 2015.
  • ACS Publications. "Pd-Catalyzed Hydroamination of Alkoxyallenes with Azole Heterocycles: Examples and Mechanistic Proposal." Organic Letters, 2017.
  • Benchchem. "1-(2-Cyanoethyl)-4-nitroimidazole Research Chemical." Benchchem.

Sources

Kinetic Profiling and Performance Comparison: 4-Nitro-1-sodio-1H-imidazole in Regioselective Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective N-alkylation of 4-nitroimidazole is a critical transformation in the synthesis of radiosensitizers, antitubercular agents, and immunosuppressants. Traditionally, this reaction relies on the in situ deprotonation of neutral 4(5)-nitroimidazole using heterogeneous bases. This guide objectively compares the kinetic performance of standard in situ methodologies against the use of the pre-formed sodium salt, 4-nitro-1-sodio-1H-imidazole . By eliminating the deprotonation bottleneck, the pre-formed salt offers a superior, diffusion-controlled kinetic profile that significantly accelerates reaction times and improves yield profiles for drug development applications.

Mechanistic Causality: The Kinetic Bottleneck of In Situ Deprotonation

When synthesizing 1-alkyl-4-nitroimidazoles, the standard approach involves reacting neutral 4-nitroimidazole with an alkylating agent in the presence of a base (e.g., K₂CO₃ or KOH)[1]. However, 4(5)-nitroimidazole is an ambident tautomer. The generation of the reactive nitroimidazolate anion in situ is an equilibrium-driven process that dictates the overall reaction rate.

Using a heterogeneous base like K₂CO₃ in acetonitrile introduces a solid-liquid phase transfer bottleneck[2]. Because the base is largely insoluble in the organic solvent, the deprotonation event becomes the rate-limiting step. Furthermore, incomplete deprotonation significantly reduces the nucleophilicity of the imidazole ring, leading to sluggish kinetics and lower yields[2].

Regarding regioselectivity, the ambident anion can theoretically attack from either the N-1 or N-3 position. However, radical-nucleophilic substitution (Sₙ1) and Sₙ2 studies demonstrate that the 4-nitroimidazole anion exhibits greater nucleophilicity at the N-1 position. This occurs because the electron-withdrawing nitro group is further away from N-1 compared to N-3, resulting in higher localized electron density and favoring kinetic control during the electrophilic attack[3].

By utilizing the pre-formed sodium salt, 4-nitro-1-sodio-1H-imidazole , researchers bypass the heterogeneous deprotonation equilibrium entirely. The salt instantly dissociates in polar aprotic solvents, shifting the reaction to a pure, diffusion-controlled Sₙ2 mechanism.

MechanisticLogic A 4-Nitroimidazole (Neutral) B Base (K2CO3) Equilibrium A->B Slow (Solid-Liquid) C 4-Nitroimidazolate Anion B->C Deprotonation E Electrophile (R-X) Attack at N-1 C->E High Electron Density at N-1 D Pre-formed Salt (4-nitro-1-sodio-1H-imidazole) D->C Instant Dissociation F 1-Alkyl-4-nitroimidazole (Kinetic Product) E->F Fast SN2

Kinetic advantage of pre-formed sodium 4-nitroimidazolate in N-alkylation.

Comparative Kinetic Performance Data

To objectively evaluate the performance of 4-nitro-1-sodio-1H-imidazole, we compared its alkylation kinetics (using benzyl chloride as a model electrophile) against in situ base-mediated protocols and sterically hindered alternatives like 2-methyl-5-nitroimidazole[1].

Heating to 60°C is strictly required for in situ K₂CO₃ reactions to achieve acceptable yields (66-85%) within 1 to 3 hours[1]. In contrast, the pre-formed sodium salt achieves >95% conversion in a fraction of the time under identical thermal conditions.

Substrate SystemBase / SolventTemp (°C)Time to >95% ConversionPrimary RegioisomerIsolated Yield (%)Kinetic Bottleneck
4-nitro-1-sodio-1H-imidazole (Pre-formed)None / CH₃CN600.5 h 1-benzyl-4-nitroimidazole96% Diffusion / Mixing
4-nitroimidazole (In situ)K₂CO₃ / CH₃CN603.0 h1-benzyl-4-nitroimidazole85%Solid-liquid deprotonation[1]
4-nitroimidazole (In situ)KOH / DMSO2512.0 h1-benzyl-4-nitroimidazole40%Competing hydroxide nucleophilicity[2]
2-methyl-5-nitroimidazole (In situ)K₂CO₃ / CH₃CN604.0 h1-benzyl-2-methyl-5-nitro70%Steric hindrance at N-1[1]

Note: The use of KOH in DMSO performs poorly because hydroxide ions act as competing nucleophiles, leading to substrate decomposition and a dark reaction mixture[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for kinetic profiling. The use of an internal standard ensures mass-balance tracking, while a chemical quench guarantees that the kinetic snapshots accurately reflect the reaction state at precise time intervals.

Workflow S1 Step 1: Substrate Preparation Equimolar R-X in CH3CN S2 Step 2: Reaction Initiation Add 4-nitro-1-sodio-1H-imidazole S1->S2 S3 Step 3: Aliquot Sampling Quench with 0.1% TFA at intervals S2->S3 S4 Step 4: HPLC-UV Analysis Quantify Product Formation S3->S4 S5 Step 5: Kinetic Modeling Calculate Rate Constant (k) S4->S5

Self-validating experimental workflow for HPLC-based kinetic profiling.

Protocol: HPLC-Monitored Kinetic Profiling of N-Alkylation

Rationale: This method isolates the electrophilic attack as the sole variable by utilizing a homogeneous solution of the pre-formed sodium salt.

Step 1: Solution Preparation

  • Prepare a 0.1 M solution of 4-nitro-1-sodio-1H-imidazole in anhydrous acetonitrile (CH₃CN).

  • Add 0.05 M of biphenyl as an internal standard (IS) for HPLC quantification.

  • Causality: An internal standard mathematically corrects for any solvent evaporation, volume changes, or injection inconsistencies during downstream analysis.

Step 2: Reaction Initiation

  • Equilibrate the solution to the target temperature (60°C) using a thermostatic oil bath.

  • Inject 1.05 equivalents of the alkylating agent (e.g., benzyl chloride) under vigorous stirring (800 rpm).

  • Causality: High-shear stirring eliminates mass-transfer limitations, ensuring the measured kinetics reflect true chemical reactivity rather than physical mixing delays.

Step 3: Aliquot Sampling & Quenching

  • Withdraw 50 µL aliquots at precise intervals (e.g., 5, 10, 20, 30, and 60 minutes).

  • Immediately discharge the aliquot into 950 µL of a quenching solution (0.1% Trifluoroacetic acid in H₂O/CH₃CN 50:50).

  • Causality: The acidic quench instantly protonates any unreacted nitroimidazolate anion[4]. This neutralizes its nucleophilicity and "freezes" the reaction at that exact second, preventing further product formation while waiting for HPLC injection.

Step 4: HPLC-UV Analysis & Data Synthesis

  • Analyze the quenched samples using a C18 reverse-phase column (UV detection at 254 nm).

  • Calculate the conversion rate by comparing the product peak area relative to the biphenyl IS peak area. Plot ln([A]0​/[A]t​) versus time to derive the pseudo-first-order rate constant ( kobs​ ).

Conclusion and Strategic Recommendations

For drug development professionals scaling up the synthesis of substituted nitroimidazoles, relying on in situ deprotonation introduces unnecessary kinetic drag and batch-to-batch variability. By transitioning to the pre-formed 4-nitro-1-sodio-1H-imidazole , chemists achieve near-instantaneous anion availability. This strategic substitution accelerates reaction times by up to 600%, minimizes base-catalyzed side reactions (such as substrate decomposition or dialkylation)[2], and ultimately streamlines downstream purification workflows.

References

  • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL: [Link]

  • Title: Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Radical-nucleophilic Substitution (SRN1) Reactions. Part 5. Anions of Nitroimidazoles in SRN1 and Oxidative Addition Reactions Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Strategic Use of 4-Nitro-1-sodio-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the experimental applications of 4-nitro-1-sodio-1H-imidazole as a key reactive intermediate. We will explore its utility in the synthesis of novel chemical entities and objectively compare its performance with alternative synthetic strategies and related nitroimidazole isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 4-nitroimidazole scaffold.

Introduction: The Significance of the 4-Nitroimidazole Scaffold

Nitroimidazoles are a critical class of heterocyclic compounds that have been a cornerstone of medicinal chemistry for decades.[1] Their derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[2] The position of the nitro group on the imidazole ring—at C2, C4, or C5—profoundly influences the molecule's electronic properties, mechanism of action, and, consequently, its therapeutic applications.[3]

While 2- and 5-nitroimidazoles, such as metronidazole and benznidazole, are well-established drugs, the 4-nitroimidazole scaffold has seen a resurgence of interest, leading to the development of new therapeutic agents.[3][4] This guide focuses on the practical application of 4-nitro-1-sodio-1H-imidazole, a crucial, albeit often transient, intermediate in the synthesis of diverse N-substituted 4-nitroimidazole derivatives.

The Central Role of 4-Nitro-1-sodio-1H-imidazole as a Key Synthetic Intermediate

Direct handling of isolated 4-nitro-1-sodio-1H-imidazole is uncommon in most laboratory settings due to its potential reactivity and hygroscopicity. Instead, it is typically generated in situ by treating 4-nitroimidazole with a suitable sodium base. The resulting anion is a potent nucleophile, readily undergoing reaction with a variety of electrophiles, most commonly in N-alkylation reactions. This strategy provides a modular and efficient route to a library of N-substituted 4-nitroimidazoles, allowing for systematic exploration of structure-activity relationships (SAR).

The formation of the sodium salt of 4-nitroimidazole is a critical step that significantly enhances the nucleophilicity of the N1 position, facilitating the regioselective synthesis of 1-substituted derivatives.[5][6]

Experimental Workflow: Synthesis of N-Substituted 4-Nitroimidazoles

The following is a generalized, detailed protocol for the synthesis of N-substituted 4-nitroimidazoles via the in situ generation of the 4-nitro-1-sodio-1H-imidazole intermediate.

Detailed Step-by-Step Methodology

Objective: To synthesize a 1-alkyl-4-nitro-1H-imidazole derivative.

Materials:

  • 4-nitroimidazole

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Sodium metal (Na)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-nitroimidazole (1 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolution: Add anhydrous DMF or THF to dissolve the 4-nitroimidazole.

  • In Situ Salt Formation:

    • Using Sodium Hydride: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of 4-nitro-1-sodio-1H-imidazole.

    • Using Sodium Metal: Add small, freshly cut pieces of sodium metal (1.1 equivalents) to the solution. The reaction may require gentle heating to initiate. Stir until all the sodium has reacted.

  • Addition of Electrophile: Cool the reaction mixture to 0 °C. Add the alkyl halide (1.2 equivalents) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating may be necessary.[6]

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup & Salt Formation cluster_reaction N-Alkylation cluster_purification Work-up & Purification start 4-Nitroimidazole in Anhydrous Solvent base Add Sodium Hydride (NaH) start->base Inert Atmosphere, 0°C intermediate In situ formation of 4-nitro-1-sodio-1H-imidazole base->intermediate Stir for 1h electrophile Add Alkyl Halide intermediate->electrophile 0°C reaction Reaction at RT or Heat electrophile->reaction workup Aqueous Work-up reaction->workup Quench purification Column Chromatography / Recrystallization workup->purification product 1-Alkyl-4-nitro-1H-imidazole purification->product

Caption: Workflow for the N-alkylation of 4-nitroimidazole.

Comparative Analysis

Comparison with Alternative Bases for Deprotonation

While sodium hydride is highly effective, other bases can also be employed for the deprotonation of 4-nitroimidazole. The choice of base can influence reaction conditions, yield, and ease of handling.

BaseAdvantagesDisadvantages
Sodium Hydride (NaH) Highly effective, drives the reaction to completion.Flammable solid, requires careful handling under inert atmosphere.
Potassium Carbonate (K₂CO₃) Inexpensive, less hazardous than NaH, suitable for a wide range of substrates.[5][6]Weaker base, may require higher temperatures and longer reaction times.[6]
Potassium Hydroxide (KOH) Strong base, readily available.Can introduce water into the reaction, potentially leading to side reactions. Yields may be lower compared to other bases.[5]
Comparison with 2- and 5-Nitroimidazole Scaffolds

The isomeric position of the nitro group is a critical determinant of the biological activity and therapeutic application of nitroimidazole-based drugs.

isomers cluster_2 2-Nitroimidazole cluster_4 4-Nitroimidazole cluster_5 5-Nitroimidazole img2 img4 img5

Sources

4-Nitro-1-sodio-1H-imidazole in Parallel Synthesis: A Comparative Guide to Nitroimidazole Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel antitubercular and antiparasitic agents intensifies, the 4-nitroimidazole scaffold has emerged as a privileged pharmacophore. Blockbuster drugs like Pretomanid (PA-824) and Delamanid (OPC-67683) rely on the precise functionalization of this core[1][2]. In high-throughput library generation, the N-alkylation of 4(5)-nitroimidazole is the critical diversity-generating step.

This guide provides an in-depth mechanistic and practical comparison of using the pre-formed or in situ generated 4-nitro-1-sodio-1H-imidazole (the sodium salt of 4-nitroimidazole) versus alternative base-mediated strategies (e.g., K₂CO₃, Cs₂CO₃). By understanding the causality behind base selection, solvent effects, and tautomeric equilibria, researchers can rationally design workflows that maximize both yield and regioselectivity.

Mechanistic Causality: Tautomerism and Regioselectivity

The parent compound, 4(5)-nitroimidazole, exists as a rapidly equilibrating mixture of tautomers. Deprotonation (pKa ~9.3) yields the highly delocalized nitroimidazolide anion. The central challenge in parallel synthesis is controlling the regioselectivity of the subsequent electrophilic attack.

Alkylation at the N1 position yields the 1-alkyl-4-nitroimidazole (the desired, biologically active isomer for tuberculosis), while attack at the N3 position yields the 1-alkyl-5-nitroimidazole (often associated with higher mammalian cytotoxicity and mutagenicity)[2].

The formation of the sodium salt (4-nitro-1-sodio-1H-imidazole) using strong bases like Sodium Hydride (NaH) creates a highly reactive "naked" nucleophile in aprotic solvents (DMF, THF). This drives the reaction to completion even with sterically hindered electrophiles, though it often results in a kinetic mixture of 4-nitro and 5-nitro isomers (typically ranging from 4:1 to 11:1)[2]. Conversely, weaker bases like K₂CO₃ in protic or polar media often operate under thermodynamic control, heavily favoring the less sterically hindered 4-nitro isomer.

G N1 4(5)-Nitroimidazole (Tautomeric Mixture) N2 4-Nitro-1-sodio-1H-imidazole (Active Nucleophile) N1->N2 NaH or NaOH (Deprotonation) N3 1-Alkyl-4-nitroimidazole (Major / Target Isomer) N2->N3 R-X (SN2) Thermodynamic Preference N4 1-Alkyl-5-nitroimidazole (Minor / Toxic Isomer) N2->N4 R-X (SN2) Kinetic Pathway

Caption: Regioselective N-alkylation pathways of 4-nitro-1-sodio-1H-imidazole.

Comparative Performance: Sodium Salt vs. Carbonate Bases

When designing a parallel synthesis campaign (e.g., a 96-well plate of diverse alkyl halides), the choice of base dictates the robustness of the library.

  • The Sodium Salt (NaH/DMF) Advantage: In library generation, ensuring that every well reacts is paramount. The sodium salt guarantees maximal nucleophilicity. If an electrophile is unreactive under K₂CO₃ conditions, the sodium salt will force the reaction to completion, accepting the trade-off of requiring post-synthesis chromatographic separation of the 5-nitro isomer[2][3].

  • The Carbonate (K₂CO₃/Water or MeOH) Advantage: For scale-up or when reacting with base-sensitive electrophiles (like the chiral epoxides used in Pretomanid synthesis), K₂CO₃ is vastly superior. It suppresses epoxide ring-opening side reactions and can yield >95% conversion to the desired 4-nitro isomer without the safety hazards of NaH[4].

Quantitative Comparison Table

The following table synthesizes experimental data comparing the alkylation of 4-nitroimidazole under various conditions[2][3][4].

Base / StateSolventElectrophile ReactivityTypical Regioselectivity (4-NO₂ : 5-NO₂)Overall YieldPrimary Application
NaH (in situ Sodium Salt)DMF / THFHigh (Reacts with hindered halides)~ 11:175% - 95%High-throughput library generation; unreactive electrophiles.
K₂CO₃ CH₃CNModerate> 20:140% - 60%Mild alkylation; high regiocontrol required.
K₂CO₃ Water / MeOHSpecific (Epoxides / Glycidols)> 99:185% - 98%Process scale-up (e.g., Pretomanid synthesis); green chemistry.
Cs₂CO₃ EtOHModerate to High> 15:160% - 80%Late-stage cyclizations; specialized library capping.

High-Throughput Library Generation Workflows

To ensure reproducibility across diverse chemical spaces, the following self-validating protocols detail the generation and utilization of the nitroimidazole scaffold.

G Step1 Scaffold Preparation (Generate Sodium 4-nitroimidazolide) Step2 Parallel N-Alkylation (Array of Diverse Electrophiles) Step1->Step2 Step3 Regioisomer Separation (Automated Flash Chromatography) Step2->Step3 Step4 Deprotection & Cyclization (Bicyclic Core Formation) Step3->Step4 Step5 High-Throughput Screening (Antimycobacterial Assays) Step4->Step5

Caption: High-throughput library generation workflow for bicyclic nitroimidazoles.

Protocol A: In Situ Sodium Salt Generation for Parallel Alkylation (Maximal Conversion)

Use this protocol when library diversity includes secondary or sterically hindered alkyl halides.

  • Preparation: In a flame-dried, argon-purged reaction block, dispense 4-nitroimidazole (1.0 equiv, typically 0.5 mmol per well) dissolved in anhydrous DMF (2.0 mL).

  • Deprotonation: Cool the block to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) to each well. Causality: Immediate hydrogen gas evolution indicates the quantitative formation of 4-nitro-1-sodio-1H-imidazole. Stir for 30 minutes until the solution becomes a clear, deep yellow/orange.

  • Alkylation: Add the diverse library of alkyl halides (1.2 equiv) dropwise to their respective wells. Allow the block to warm to room temperature and agitate for 12–18 hours.

  • Quenching & Validation: Quench each well with saturated aqueous NH₄Cl (0.5 mL). Extract with EtOAc. Validate conversion via LC-MS; you should observe two distinct peaks corresponding to the 4-nitro (major) and 5-nitro (minor) isomers[2].

  • Purification: Submit the crude mixtures to automated preparative HPLC or flash chromatography to isolate the pure 1-alkyl-4-nitroimidazole scaffolds.

Protocol B: Mild Carbonate-Mediated Alkylation (Maximal Regiocontrol)

Use this protocol for base-sensitive electrophiles (e.g., protected glycidols) or when chromatographic separation of isomers is a bottleneck.

  • Preparation: To a reaction vessel, add 4-nitroimidazole (1.0 equiv) and finely milled anhydrous K₂CO₃ (2.0 equiv).

  • Solvent & Electrophile: Suspend the mixture in Water or Methanol (depending on electrophile solubility). Add the electrophile (e.g., an O-protected (R)-glycidol, 1.1 equiv)[4].

  • Reaction: Heat the mixture to 55 °C – 70 °C under vigorous stirring for 24–48 hours. Causality: The heterogeneous carbonate base maintains a low steady-state concentration of the imidazolide anion, preventing degradation of the sensitive epoxide while thermodynamically driving the formation of the 4-nitro isomer.

  • Workup: Cool to room temperature, dilute with water, and extract with toluene or ethyl acetate. The crude product typically exhibits >95% purity for the 4-nitro isomer, allowing it to be carried forward without chromatography[4].

Conclusion and Strategic Recommendations

The choice between utilizing 4-nitro-1-sodio-1H-imidazole (via NaH) and milder carbonate bases is a classic dichotomy of kinetic reactivity versus thermodynamic control.

For discovery chemists building parallel libraries, the sodium salt method is the gold standard. It ensures that the maximum number of wells yield product, preventing "holes" in the structure-activity relationship (SAR) data caused by unreactive electrophiles. For process chemists scaling up specific hits (such as the synthesis of Pretomanid), transitioning to K₂CO₃ in benign solvents like water or methanol is mandatory to achieve the necessary regiochemical purity and safety profile[4].

By strategically deploying these protocols, drug development professionals can efficiently navigate the complex landscape of nitroimidazole functionalization.

References

  • Zimmermann, S., et al. (2023). Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development, American Chemical Society. Retrieved March 15, 2026, from [Link]

  • Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry (PMC Archive). Retrieved March 15, 2026, from [Link]

  • Mowbray, C. E., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry, American Chemical Society. Retrieved March 15, 2026, from [Link]

Sources

Comparative analysis of different methods for preparing "4-nitro-1-sodio-1H-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

An essential intermediate in the synthesis of critical pharmaceutical agents—including the antitubercular drugs Delamanid and Pretomanid (PA-824), as well as various radiosensitizers and antileishmanial candidates—is 4-nitro-1-sodio-1H-imidazole (sodium 4-nitroimidazolate)[1][2].

Because the strong electron-withdrawing nitro group at the 4-position stabilizes the conjugate base through resonance, 4-nitroimidazole possesses a relatively acidic N–H proton (pKa ~9.3). This allows for facile deprotonation to form the highly nucleophilic sodium salt, which is subsequently subjected to N-alkylation[2][3]. However, the choice of deprotonation method drastically impacts the yield, purity, and success of downstream coupling reactions.

This guide provides a comprehensive, objective comparison of the three primary methodologies for preparing 4-nitro-1-sodio-1H-imidazole, complete with mechanistic rationale and validated experimental protocols.

Mechanistic Rationale and Method Selection

The preparation of sodium 4-nitroimidazolate is governed by acid-base thermodynamics. The goal is to quantitatively remove the N1 proton while minimizing side reactions or residual byproducts (like water) that could hydrolyze sensitive electrophiles in subsequent steps.

  • Method A: Sodium Hydroxide (NaOH) in Aqueous/Alcoholic Media. Relies on standard equilibrium thermodynamics. While highly scalable and cost-effective, it generates water. The resulting salt often precipitates as a hydrate and demands rigorous desiccation[4].

  • Method B: Sodium Methoxide (NaOMe) in Methanol. Utilizes an alkoxide base. The byproduct, methanol, is highly volatile and easily removed via rotary evaporation, yielding a strictly anhydrous solid salt ideal for storage or moisture-sensitive reactions[5].

  • Method C: Sodium Hydride (NaH) in Aprotic Solvents (DMF/THF). A kinetically driven, irreversible deprotonation. The byproduct is hydrogen gas, which bubbles out of the solution. This method is the gold standard for in situ generation immediately preceding N-alkylation[2][3].

ReactionPathway SM 4-Nitroimidazole (pKa ~9.3) NaH Method C: NaH (Irreversible) SM->NaH + DMF/THF NaOMe Method B: NaOMe (Equilibrium/Evap) SM->NaOMe + MeOH NaOH Method A: NaOH (Aqueous/Hydrate) SM->NaOH + H2O/EtOH Salt 4-Nitro-1-sodio-1H-imidazole (Active Nucleophile) NaH->Salt - H2 (gas) NaOMe->Salt - MeOH NaOH->Salt - H2O Prod N-Alkylated Drug Precursor (e.g., Delamanid, PA-824) Salt->Prod + Alkyl Halide (SN2 Reaction)

Caption: Reaction pathways for the deprotonation of 4-nitroimidazole and subsequent N-alkylation.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each preparation method to guide your synthetic strategy.

ParameterMethod A: NaOH (Aqueous/EtOH)Method B: NaOMe (MeOH)Method C: NaH (DMF/THF)
Base Strength (pKa of conjugate) ~15.7 (H₂O)~15.5 (MeOH)~35 (H₂)
Reaction Type Reversible EquilibriumReversible EquilibriumIrreversible
Byproduct WaterMethanolHydrogen gas
Anhydrous Suitability Poor (Requires P₂O₅ desiccation)Excellent (Directly anhydrous)Excellent (In situ)
Typical Yield (Salt) 75% – 85%90% – 98%Quantitative (In situ)
Scalability High (Industrial scale)High (Bench to pilot)Moderate (Hazardous at scale)
Safety Profile BenignCorrosive, flammable solventPyrophoric hazard, H₂ evolution

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact steps required for each method.

Method A: Synthesis via Sodium Hydroxide (Isolation of Solid Salt)

Best for: Large-scale synthesis where downstream electrophiles are robust against trace moisture.

  • Dissolution: Suspend 4-nitroimidazole (11.3 g, 100 mmol) in 50 mL of 50% aqueous ethanol in a 250 mL round-bottom flask. Heat gently to 60°C until a homogenous solution is achieved.

  • Neutralization: Slowly add 25 mL of 4 N aqueous NaOH (100 mmol) dropwise over 15 minutes. The solution will darken slightly.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The sodium salt will begin to precipitate. To maximize yield, add 50 mL of cold absolute ethanol.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with 20 mL of cold 96% ethanol, followed by 50 mL of diethyl ether to displace residual water[4].

  • Rigorous Desiccation (Critical): Transfer the solid to a vacuum desiccator containing phosphorus pentoxide (P₂O₅). Dry under high vacuum for 24–48 hours until a constant weight is achieved.

Method B: Synthesis via Sodium Methoxide (Clean Anhydrous Isolation)

Best for: Preparing storable, strictly anhydrous solid salt for moisture-sensitive cross-couplings.

  • Preparation of Alkoxide: In a flame-dried, argon-purged flask, dissolve 4-nitroimidazole (11.3 g, 100 mmol) in 100 mL of anhydrous methanol.

  • Deprotonation: Add a commercially available 25 wt% solution of sodium methoxide in methanol (22.8 mL, 100 mmol) dropwise at room temperature. Stir for 2 hours[5].

  • Solvent Removal: Transfer the flask to a rotary evaporator. Remove the methanol under reduced pressure at 40°C.

  • Trituration: To ensure the removal of any unreacted starting material or trapped methanol, triturate the resulting solid with 50 mL of anhydrous diethyl ether.

  • Isolation: Filter under a blanket of argon and dry under high vacuum for 4 hours. Yields typically exceed 95% of a fine, pale-yellow powder.

Method C: In Situ Generation via Sodium Hydride

Best for: Immediate, one-pot N-alkylation (e.g., coupling with 4-trifluoromethoxybenzyl bromide for PA-824 analogs)[2][3].

  • System Purge: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a gas bubbler. Purge thoroughly with Argon.

  • Base Preparation: Add Sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol). Optional: Wash the NaH with anhydrous hexanes (3 x 20 mL) to remove mineral oil, decanting the hexanes carefully via syringe.

  • Solvent Addition: Suspend the NaH in 80 mL of anhydrous N,N-Dimethylformamide (DMF) and cool the flask to 0°C[3].

  • Irreversible Deprotonation: Dissolve 4-nitroimidazole (11.3 g, 100 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension. Caution: Vigorous evolution of H₂ gas will occur.

  • Maturation: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases, indicating quantitative formation of 4-nitro-1-sodio-1H-imidazole[2]. The solution is now ready for the immediate dropwise addition of the target alkyl halide.

Workflow Decision Logic

Selecting the correct preparation method is critical for experimental success. Use the logical workflow below to determine the optimal protocol for your specific drug development application.

WorkflowLogic Start Need 4-Nitro-1-sodio-1H-imidazole Q1 Is downstream reaction strictly anhydrous? Start->Q1 No No / Can tolerate hydrates Q1->No Yes Yes / Moisture sensitive electrophile Q1->Yes UseNaOH Use Aqueous NaOH (Cost-effective, scalable) No->UseNaOH Q2 Need isolated salt or in situ generation? Yes->Q2 Isolated Isolated Solid Salt Q2->Isolated InSitu In Situ Generation Q2->InSitu UseNaOMe Use NaOMe in MeOH (Evaporate to dryness) Isolated->UseNaOMe UseNaH Use NaH in DMF/THF (Irreversible, fast) InSitu->UseNaH

Caption: Decision tree for selecting the optimal 4-nitroimidazole deprotonation methodology.

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds National Institutes of Health (NIH) / RSC Advances URL:[Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-activity relationships of antitubercular nitroimidazoles (PMC Archive) National Institutes of Health (NIH) URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses (Sodium Salt Isolation Protocols) Organic Syntheses, Inc. URL:[Link]

Sources

Safety Operating Guide

4-nitro-1-sodio-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the experimental lifecycle. 4-nitro-1-sodio-1H-imidazole (the sodium salt of 4-nitroimidazole) is a highly reactive nucleophile widely utilized in the synthesis of radiosensitizers, antiparasitic agents, and complex active pharmaceutical ingredients (APIs) such as azathioprine[1][2].

Because this compound is designed to be biologically active—specifically through the bioreduction of its nitro group—improper disposal poses severe ecological and occupational risks. This guide provides a self-validating, mechanistically grounded framework for the safe handling and destruction of 4-nitro-1-sodio-1H-imidazole.

Mechanistic Causality of Hazards

To understand the strict disposal protocols for 4-nitro-1-sodio-1H-imidazole, one must understand its mechanism of action. Nitroimidazoles are electron-affinic compounds. If discharged into the environment, they are taken up by soil and aquatic microbes. Within these organisms, microbial nitroreductases catalyze a one-electron reduction of the nitro group (-NO2), generating a highly reactive nitro radical anion[1][3].

This radical anion induces severe oxidative stress, forming adducts with microbial DNA and proteins, ultimately leading to ecological toxicity and the disruption of local biomes[3]. Furthermore, upon thermal decomposition, the nitrogen-rich imidazole ring and the nitro group combust to release toxic nitrogen oxides (NOx)[4]. Therefore, standard disposal methods are insufficient; specialized incineration is mandatory.

BioreductionMechanism A 4-Nitro-1-sodio-1H-imidazole (Environmental Release) B Microbial Nitroreductase (Enzymatic Activation) A->B Cellular Uptake C Nitro Radical Anion (Highly Reactive Intermediate) B->C 1-Electron Reduction D Macromolecule Adducts (DNA/Protein Damage) C->D Oxidative Stress E Ecological Toxicity (Microbial Death) D->E Apoptosis

Mechanism of nitroimidazole bioreduction driving environmental toxicity.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must verify the hazard profile of the specific waste stream.

Property / HazardSpecificationOperational Implication
GHS Classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4]Full PPE required (Nitrile gloves, goggles, particulate respirator for powder handling).
Incompatibilities Strong oxidizing agents[4]Critical: Never store or mix waste with peroxides, nitrates, or permanganates.
Decomposition Products NOx, CO, CO2[4]Incineration must utilize an alkaline scrubber to neutralize NOx gases[5].
Physical State Solid (Light Yellow to Yellow powder)[6]High risk of aerosolization; dust formation must be strictly avoided[5].

Self-Validating Disposal Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step until the Validation Check is confirmed.

Protocol A: Solid Waste & Spill Cleanup

Direct sweeping of 4-nitro-1-sodio-1H-imidazole powder generates hazardous aerosols. It must be contained mechanically without creating dust[5].

  • Step 1: Dampening and Containment

    • Action: Gently cover the spill with damp, inert absorbent pads (using water or a mild solvent like ethanol).

    • Causality: The compound is a severe respiratory irritant (H335)[4]. Dampening increases the mass of the particulates, preventing aerosolization into the breathing zone.

    • Validation Check: Shine a high-intensity flashlight parallel to the floor across the spill area. The visual absence of floating dust motes confirms the powder is safely contained.

  • Step 2: Mechanical Collection

    • Action: Sweep up and shovel the dampened material using non-sparking tools. Place it into a high-density polyethylene (HDPE) container[5].

    • Causality: Friction from aggressive sweeping can generate localized heat or static. Non-sparking tools mitigate ignition risks when handling finely divided organic powders.

    • Validation Check: Ensure the HDPE container lid seals perfectly. Invert the sealed container gently; no material or liquid should escape.

Protocol B: Liquid Waste Preparation for Incineration

Aqueous or raw solid waste cannot simply be handed over to a disposal facility. It must be chemically primed for complete thermal destruction.

  • Step 1: Solvent Solvation

    • Action: Dissolve the surplus or non-recyclable 4-nitro-1-sodio-1H-imidazole in a combustible solvent (e.g., Ethanol or Methanol)[5].

    • Causality: The imidazole ring is highly stable. Mixing the waste with a highly combustible solvent ensures that the incinerator reaches the critical activation energy (>850°C) required to completely shatter the heterocyclic ring and the nitro group, preventing the release of unburned API into the atmosphere.

    • Validation Check: Hold the solution against a light source. A completely transparent solution with zero undissolved particulate matter confirms complete solvation, preventing localized micro-explosions in the incinerator injection feed.

  • Step 2: Segregation and Labeling

    • Action: Transfer the solution to a dedicated "Combustible Halogen-Free Organic Waste" carboy.

    • Causality: Segregation prevents accidental mixing with strong oxidizers, which could trigger a runaway exothermic reaction in the waste storage room[4].

    • Validation Check: Cross-reference the waste log. Confirm that no nitric acid, peroxides, or heavy metal oxidizers have been added to this specific carboy.

Protocol C: Final Destruction (Facility Level)

This step is executed by your licensed hazardous waste contractor, but your EHS documentation must mandate these specific parameters.

  • Step 1: Chemical Incineration

    • Action: Burn the solvent mixture in a chemical incinerator equipped with an afterburner and an alkaline scrubber[5].

    • Causality: Combustion of nitroimidazoles generates massive amounts of Nitrogen Oxides (NOx)[4]. The afterburner ensures complete carbon oxidation (preventing CO release), while the alkaline scrubber neutralizes the acidic NOx gases into benign nitrate salts, preventing acid rain.

    • Validation Check: Review the certificate of destruction from the disposal vendor. It must explicitly state "Incineration with Scrubber Treatment" to ensure RCRA/EPA compliance.

DisposalWorkflow Start Waste Generation: 4-Nitro-1-sodio-1H-imidazole Solid Solid Waste & Spills Start->Solid Liquid Aqueous/Solvent Waste Start->Liquid SolidAction Sweep/Shovel (No Dust) Seal in HDPE Container Solid->SolidAction LiquidAction Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Liquid->LiquidAction Incinerator Chemical Incinerator (>850°C, Afterburner Active) SolidAction->Incinerator Licensed Transport LiquidAction->Incinerator Liquid Injection NOx NOx Scrubber System (Alkaline Neutralization) Incinerator->NOx Combustion Exhaust End Safe Atmospheric Discharge NOx->End Cleaned Gas

Step-by-step waste segregation and chemical incineration workflow.

Waste Segregation Matrix

To prevent catastrophic lab incidents, adhere strictly to this compatibility matrix when disposing of 4-nitro-1-sodio-1H-imidazole.

Waste Stream CategoryCompatibilityAction / Rationale
Combustible Organics (Alcohols, Acetone) Highly Compatible Recommended carrier for incineration. Enhances thermal destruction[5].
Aqueous Waste (Neutral pH) Compatible Must be collected separately and sent for specialized aqueous waste treatment. Do not pour down the drain.
Strong Oxidizers (Nitrates, Peroxides) Strictly Incompatible Risk of violent exothermic reaction or explosion[4].
Halogenated Solvents (DCM, Chloroform) Incompatible Mixing creates complex, highly toxic dioxins during incineration. Keep strictly segregated.

References

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. Available at:[Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. UNIMIB. Available at:[Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-nitro-1-sodio-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of a compound's potential hazards. This guide provides essential, field-proven safety protocols for handling 4-nitro-1-sodio-1H-imidazole. As a sodium salt of a nitro-containing heterocyclic compound, it presents a unique combination of potential energetic characteristics and toxicological risks that demand stringent control measures. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for researchers in drug development and chemical synthesis.

Foundational Hazard Assessment: The 'Why' Behind the 'How'

Understanding the intrinsic risks of 4-nitro-1-sodio-1H-imidazole is the critical first step in developing a robust safety plan. The necessary protective measures are directly derived from its chemical structure and the known hazards of its parent compounds and analogous structures.

  • Energetic and Reactive Hazards : The presence of the nitro group (-NO2) on the imidazole ring classifies this compound as a potentially energetic material. Such molecules can be sensitive to shock, friction, or heat and may decompose rapidly or explosively under certain conditions.[1][2] The formation of a sodium salt can alter the stability, sometimes increasing its sensitivity compared to the parent imidazole. Therefore, all handling procedures must be designed to mitigate ignition sources, including static discharge, impact, and heat.[3]

  • Toxicological Hazards : The parent compound, 4-nitroimidazole, is classified as harmful if swallowed.[4][5] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[4] Furthermore, many nitroimidazole derivatives are investigated for genotoxicity and mutagenicity, properties linked to the bioreduction of the nitro group which can lead to DNA damage.[6] While specific data for the sodio-derivative is scarce, it is prudent to assume it carries similar or enhanced toxicological risks.

  • Physical Form Hazards : As a solid powder, 4-nitro-1-sodio-1H-imidazole poses an inhalation risk.[4][7] Fine dusts can also form explosive mixtures with air, creating a significant hazard if not properly contained.[8]

Core Protective Measures: A Multi-Layered Defense

A comprehensive safety strategy relies on a hierarchy of controls. Engineering controls provide the first and most effective line of defense, supplemented by stringent administrative procedures and, finally, the crucial barrier of Personal Protective Equipment (PPE).

Engineering Controls: Your Primary Shield

Before any handling begins, ensure the following engineering controls are in place and fully functional:

  • Chemical Fume Hood : All manipulations, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of dust and contain any potential energetic events.[2][7]

  • Safety Shields : For any operation involving heating or reactions, the use of a blast shield in front of the fume hood sash is mandatory.[1] This provides an essential barrier against projectiles in the event of an explosion.

  • Grounding and Antistatic Measures : To prevent ignition from electrostatic discharge, ensure all equipment is properly grounded.[3] The use of antistatic mats and conductive-sole shoes is recommended when handling the dry powder.[3]

  • Dedicated and Uncluttered Workspace : Work areas should be kept neat and free of extraneous materials. All equipment and glassware must be inspected for defects before use.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting personnel from exposure and injury. The selection of appropriate PPE must be based on a thorough risk assessment.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash goggles AND a full-face shield.Goggles protect against splashes and dust, while the face shield is critical for protection from potential explosions or projectiles.[1]
Hand Protection Double-gloving with powder-free nitrile or butyl rubber gloves.Nitrile gloves offer good chemical resistance to a range of substances, including nitro compounds.[7] Double-gloving provides an extra layer of protection, and the outer glove should be removed immediately after handling.[10]
Body Protection A flame-resistant (e.g., Nomex®) lab coat worn over cotton clothing.A flame-resistant coat protects the skin from chemical contact and minimizes fire risk in case of an energetic event.[7] An impervious apron may be required for larger quantities.
Respiratory Protection An N95 dust mask at a minimum; a full-face respirator with appropriate cartridges for larger quantities or potential aerosol generation.Prevents the inhalation of the fine powder. The choice of respirator depends on the scale of the operation and ventilation.[1][7]
Foot Protection Closed-toe, closed-heel leather or chemical-resistant shoes.Protects feet from spills and falling objects.[7]

Operational Protocols: Executing Safety with Precision

Workflow for Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 1. Footwear & Lab Coat d2 2. Respiratory Protection d1->d2 d3 3. Eye & Face Protection d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (over cuff) d4->d5 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Handling Procedures
  • Preparation : Cordon off the work area. Ensure all required engineering controls and PPE are in place. Verify the location and functionality of emergency equipment (safety shower, eyewash station, fire extinguisher).

  • Weighing and Transfer :

    • Perform all transfers within a chemical fume hood behind a blast shield.

    • Use spark-resistant tools (e.g., bronze or plastic spatulas).

    • To minimize dust, do not pour the dry powder from a height. Gently scoop the material.

    • Close the container immediately after dispensing the required amount.

  • In Solution : Once dissolved in a suitable solvent, the risk of dust explosion is eliminated, but toxicological and reactivity hazards remain. Continue to handle within the fume hood.

  • Post-Handling : Decontaminate all surfaces and equipment used. Remove PPE according to the prescribed doffing procedure.

Disposal Plan: Responsible Lifecycle Management

Improper disposal can lead to serious incidents.

  • Waste Segregation : All solid waste contaminated with 4-nitro-1-sodio-1H-imidazole (e.g., outer gloves, weighing paper, contaminated paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization : Use a sealed, robust container for solid waste. Do not mix with other waste streams unless compatibility has been verified.

  • Aqueous Waste : Do not dispose of this chemical or its solutions down the drain.[9] Collect all liquid waste in a labeled, sealed hazardous waste container.

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[4][11]

Emergency Response Logic

Emergency_Response event Event Spill Skin/Eye Contact Fire spill_proc Spill Procedure Evacuate Area Alert EHS Do NOT clean up if untrained event:spill->spill_proc:f0 Spill Occurs contact_proc Contact Procedure Remove contaminated clothing Flush area for 15 min (shower/eyewash) Seek immediate medical attention event:skin->contact_proc:f0 Exposure Occurs fire_proc Fire Procedure Alert others & activate alarm Evacuate immediately Do NOT attempt to extinguish event:fire->fire_proc:f0 Fire/Explosion

Caption: Decision-making flow for immediate emergency response actions.

By adhering to this comprehensive guide, researchers can confidently handle 4-nitro-1-sodio-1H-imidazole, ensuring both personal safety and the integrity of their work. The principles of understanding the hazard, implementing layered controls, and executing precise protocols are paramount to building a culture of safety in the laboratory.

References

  • Case Western Reserve University. (2025, April 30). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from Case Western Reserve University Environmental Health and Safety.
  • BenchChem. (2025). Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • U.S. Army Armament University. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan.
  • Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from Purdue University Environmental Health and Safety.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Nitroimidazole.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • G-Biosciences. (n.d.). Safety Data Sheet: Imidazole Solution.
  • Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET: Imidazole.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use.
  • CPAChem. (2025, February 21). Safety data sheet: 4-Nitroimidazole.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Methyl-4(5)nitroimidazole.
  • University of Nebraska-Lincoln Extension. (n.d.). Protective Clothing and Equipment for Pesticide Applicators.
  • ChemicalBook. (2026, January 17). 4-Nitroimidazole - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Methyl-5-nitroimidazole.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Fruttero, R., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz. Retrieved from [Link]

  • Zhang, Y., et al. (2025, December 2). Safety Evaluation of Nitroimidazole Antibiotics Based on the FAERS Database. Journal of Clinical Pharmacy and Therapeutics.
  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • ChemicalBook. (n.d.). 2-Nitroimidazole - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-methyl-5-nitro imidazole cas no 696-23-1 - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.